Smurf1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H29ClN6O2 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
1-(2-chloro-4-cyclopropylphenyl)-N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C24H29ClN6O2/c1-14-22(24(33)31(29(14)3)18-7-5-4-6-8-18)26-23(32)21-15(2)30(28-27-21)20-12-11-17(13-19(20)25)16-9-10-16/h11-13,16,18H,4-10H2,1-3H3,(H,26,32) |
InChI Key |
DJCHYTWZRDUVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2CCCCC2)NC(=O)C3=C(N(N=N3)C4=C(C=C(C=C4)C5CC5)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Smurf1-IN-1: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Smurf1-IN-1, a selective inhibitor of the E3 ubiquitin ligase Smurf1 (Smad ubiquitination regulatory factor 1). Smurf1 is a critical regulator of multiple signaling pathways implicated in a variety of physiological and pathological processes, including bone morphogenesis, cell migration, and cancer progression. This document details the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound is an orally active and selective small molecule inhibitor that directly targets the enzymatic activity of Smurf1.[1][2] As a HECT-type E3 ubiquitin ligase, Smurf1 facilitates the transfer of ubiquitin from an E2 conjugating enzyme to specific substrate proteins, marking them for proteasomal degradation. This compound is believed to interfere with this process, likely by binding to the catalytic HECT domain of Smurf1, thereby preventing the ubiquitination and subsequent degradation of its target proteins.[3] This inhibition leads to the accumulation of Smurf1 substrates and modulation of their downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related inhibitor, Smurf1-IN-A01.
Table 1: In Vitro Efficacy of Smurf1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | Smurf1 | Enzymatic Assay | 92[1][2] | - |
| Smurf1-IN-A01 | Smurf1 | Not Specified | - | 3.664[4] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration |
| T1/2 | 7.9 hours | 1 mg/kg (i.v.), 3 mg/kg (p.o.)[1] |
| Oral Bioavailability | 82% | 3 mg/kg (p.o.) vs 1 mg/kg (i.v.)[1] |
Smurf1 Signaling Pathways and Inhibition by this compound
Smurf1 is a key negative regulator of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways. It directly targets receptor-regulated Smads (R-Smads) such as Smad1 and Smad5 for ubiquitination and degradation.[5][6] Additionally, Smurf1 can target other crucial signaling molecules for degradation, including MEKK2 in the MAPK pathway, RhoA in the context of cell polarity and migration, and Axin in the Wnt signaling pathway. By inhibiting Smurf1, this compound is expected to stabilize these substrates, leading to the potentiation of their respective signaling cascades.
Caption: Smurf1 signaling pathways and the inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Smurf1 Auto-ubiquitination Assay
This assay measures the E3 ligase activity of Smurf1 by detecting its auto-ubiquitination.
Materials:
-
Recombinant human Smurf1 protein
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5c)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
-
Anti-Smurf1 antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in the assay buffer.
-
Add recombinant Smurf1 protein to the reaction mixture.
-
For inhibitor-treated samples, add varying concentrations of this compound. For the control, add an equivalent volume of DMSO.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated Smurf1 and with an anti-Smurf1 antibody as a loading control.
Cell-Based Smurf1 Substrate Degradation Assay
This assay evaluates the effect of this compound on the degradation of a specific Smurf1 substrate in a cellular context.
Materials:
-
Cell line endogenously expressing or overexpressing a Smurf1 substrate (e.g., Smad1, MEKK2)
-
Cell culture medium and supplements
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies against the Smurf1 substrate and a loading control (e.g., GAPDH, β-actin)
-
Western blotting reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6-24 hours). A positive control group treated with a proteasome inhibitor like MG132 should be included.
-
Lyse the cells using lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting to analyze the protein levels of the Smurf1 substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of the substrate protein in treated versus control cells.
Immunoprecipitation to Detect Ubiquitinated Substrates
This protocol is designed to isolate a specific Smurf1 substrate and detect its ubiquitination status.
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Antibody specific to the Smurf1 substrate.
-
Protein A/G agarose beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Anti-ubiquitin antibody.
-
Western blotting reagents.
Procedure:
-
Lyse the treated cells and pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the antibody against the Smurf1 substrate overnight at 4°C.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Perform Western blotting on the eluted samples.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the ubiquitination ladder of the substrate and with the substrate-specific antibody to confirm successful immunoprecipitation.
Experimental and Logical Workflow Diagram
The following diagram illustrates a typical workflow for characterizing the mechanism of action of this compound.
Caption: A logical workflow for the characterization of this compound.
References
- 1. A cell-based high-throughput screening method based on a ubiquitin-reference technique for identifying modulators of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 3. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Smurf1-IN-1: A Selective Inhibitor of the Smurf1 E3 Ubiquitin Ligase
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT E3 ubiquitin ligase that plays a critical role in various cellular processes, including the regulation of Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1] Its dysregulation has been implicated in numerous diseases, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of Smurf1-IN-1, a selective small-molecule inhibitor of Smurf1. We will delve into its mechanism of action, selectivity, and its effects on key signaling pathways. This document also provides detailed experimental protocols for assays relevant to the characterization of Smurf1 inhibitors and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Smurf1
Smurf1 is a member of the Nedd4 family of HECT E3 ubiquitin ligases.[1] It functions by catalyzing the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to specific substrate proteins, targeting them for proteasomal degradation. Key substrates of Smurf1 include Smad1 and Smad5, which are intracellular mediators of the BMP signaling pathway, as well as the BMP receptors themselves.[2][3] Smurf1 can also regulate the TGF-β pathway, in part by interacting with the inhibitory Smad, Smad7, to promote the degradation of the TGF-β type I receptor.[1] Through its influence on these and other signaling pathways, Smurf1 is involved in a wide array of biological processes such as bone metabolism, cell migration, and embryonic development.[4][5][6]
This compound: A Selective Inhibitor
This compound is an orally active and selective inhibitor of Smurf1. Its primary mechanism of action is the inhibition of the catalytic HECT domain of Smurf1, thereby preventing the ubiquitination and subsequent degradation of its target substrates.
Quantitative Data on Smurf1 Inhibitors
The inhibitory activity of this compound and other related compounds has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to measure the potency of an inhibitor.
| Inhibitor | IC50 (Smurf1) | Selectivity Notes | Reference |
| This compound | 92 nM | Orally active. | Not specified in search results |
| Smurf1 modulator-1 | 180 nM | Selective inhibitor. | Not specified in search results |
| Smurf1 inhibitor 1 | 230 nM | Potent and selective. Inhibits the catalytic HECT domain. Does not inhibit Smurf2, WWP1, Nedd4-1, and NleL. | Not specified in search results |
| Compound 1 (from bioRxiv) | 230 nM / 450 nM (HECT domain) | Highly selective; does not inhibit Smurf2. Prevents transthiolation. | [7] |
| Compound 2 (from bioRxiv) | 15 µM / 1.7 µM (HECT domain) | Highly selective; does not inhibit Smurf2. Prevents transthiolation. | [7] |
Key Signaling Pathways Regulated by Smurf1
Smurf1 is a crucial negative regulator of the BMP signaling pathway and also modulates the TGF-β signaling pathway. Inhibition of Smurf1 with compounds like this compound can therefore lead to the upregulation of these pathways.
BMP Signaling Pathway
The BMP signaling pathway is initiated by the binding of BMP ligands to type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of receptor-regulated Smads (R-Smads), primarily Smad1 and Smad5. These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.
Smurf1 negatively regulates this pathway at multiple levels:
-
Direct degradation of R-Smads: Smurf1 directly ubiquitinates Smad1 and Smad5, targeting them for proteasomal degradation.[4][8]
-
Degradation of BMP receptors: Smurf1 can also target BMP receptors for degradation, thereby reducing the cell's responsiveness to BMP ligands.[3][9]
By inhibiting Smurf1, this compound is expected to increase the cellular levels of Smad1/5 and BMP receptors, thus enhancing BMP signaling.
TGF-β Signaling Pathway
The TGF-β signaling pathway shares many components with the BMP pathway. TGF-β ligands bind to their specific type I and type II receptors, leading to the phosphorylation of Smad2 and Smad3. These then complex with Smad4 and translocate to the nucleus.
Smurf1's role in the TGF-β pathway is more complex. It can interact with the inhibitory Smad, Smad7, to target the TGF-β type I receptor for degradation.[1] This suggests that Smurf1 can also act as a negative regulator of TGF-β signaling.
Experimental Protocols
Characterizing the activity and selectivity of Smurf1 inhibitors requires robust and reliable experimental assays. Below are detailed methodologies for key experiments.
UbFluor™ Fluorescence Polarization Assay
This assay provides a continuous, real-time measurement of HECT E3 ligase activity by monitoring the transthiolation of a ubiquitin-fluorophore conjugate.
Principle: UbFluor™ is a ubiquitin molecule with a fluorescent dye attached via a thioester bond. When the HECT E3 ligase, such as Smurf1, is active, it catalyzes the transfer of the ubiquitin to its own catalytic cysteine residue, releasing the fluorophore. This release causes a change in fluorescence polarization, which can be measured to determine the enzyme's activity.
Materials:
-
Purified, active Smurf1 (full-length or HECT domain)
-
UbFluor™ probe
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20)
-
This compound or other test compounds
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of this compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.
-
Add 10 µL of Smurf1 enzyme solution (e.g., 200 nM final concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of UbFluor™ probe solution (e.g., 50 nM final concentration).
-
Immediately begin reading the fluorescence polarization on a plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) every 1-2 minutes for 60-120 minutes.
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HECT E3 Ligase Auto-ubiquitination Assay
This assay directly visualizes the ability of a HECT E3 ligase to ubiquitinate itself, a characteristic feature of this enzyme class. Inhibition of this process by a compound indicates its potential as an inhibitor.
Principle: In the presence of E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP, an active HECT E3 ligase will catalyze the formation of polyubiquitin chains on itself. These higher molecular weight species can be detected by Western blotting.
Materials:
-
Purified, active Smurf1
-
E1 ubiquitin-activating enzyme (e.g., UBE1)
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5b or UbcH7)
-
Wild-type ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound or other test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody or anti-Smurf1 antibody
Procedure:
-
Prepare a reaction master mix containing ubiquitination buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), and ATP (e.g., 2 mM).
-
In separate tubes, pre-incubate Smurf1 (e.g., 200 nM) with various concentrations of this compound or DMSO for 30 minutes at room temperature.
-
Initiate the ubiquitination reaction by adding the master mix to the Smurf1/inhibitor solutions.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ubiquitin or anti-Smurf1 antibody to visualize the ubiquitinated Smurf1 species. A reduction in the high molecular weight smear in the presence of the inhibitor indicates its activity.[10]
DiscoverX PathHunter® ProLabel® Detection Assay
This is a cell-based assay to measure the cellular activity of Smurf1 by quantifying the accumulation of a ProLabel-tagged Smurf1 protein.
Principle: The assay utilizes a HEK293 cell line stably expressing a ProLabel-tagged Smurf1 under an inducible promoter. ProLabel is a small enzyme fragment that is part of the Enzyme Fragment Complementation (EFC) system. When Smurf1 is active, it auto-ubiquitinates and is degraded, leading to low levels of the ProLabel-tagged protein. In the presence of a Smurf1 inhibitor, auto-ubiquitination is blocked, leading to the accumulation of ProLabel-tagged Smurf1. The amount of ProLabel-tagged protein is quantified by adding a detection reagent containing the larger enzyme fragment (EA) and a substrate that produces a chemiluminescent signal upon enzyme complementation.
Materials:
-
HEK293 cells stably expressing ProLabel-tagged Smurf1
-
Cell culture medium and supplements
-
Inducer (e.g., tetracycline)
-
This compound or other test compounds
-
DiscoverX PathHunter® ProLabel® Detection Kit (containing lysis buffer, EA, and substrate)
-
White, solid-bottom, 96-well or 384-well cell culture plates
-
Luminometer
Procedure:
-
Seed the ProLabel-Smurf1 expressing HEK293 cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Induce the expression of ProLabel-Smurf1 by adding the inducer to the cell culture medium and incubate for the recommended time (e.g., 16-24 hours).
-
Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 6-24 hours).
-
Prepare the PathHunter® ProLabel® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes to allow for cell lysis and signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 value, which represents the concentration of inhibitor that causes a 50% increase in the signal.
Conclusion
This compound is a valuable tool for studying the biological functions of Smurf1 and for exploring its therapeutic potential. Its selectivity and oral activity make it a promising lead compound for the development of drugs targeting diseases associated with aberrant Smurf1 activity. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other novel Smurf1 inhibitors. Further research into the selectivity profile and in vivo efficacy of this compound will be crucial for its advancement as a potential therapeutic agent.
References
- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Inhibition of Bone Morphogenetic Protein Signaling by Smurf1 and Inhibitory Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smurf1 ubiquitin ligase causes downregulation of BMP receptors and is induced in monocrotaline and hypoxia models of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 6. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. AUTOUBIQUITINATION OF BCA2 RING E3 LIGASE REGULATES ITS OWN STABILITY AND AFFECTS CELL MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Smurf1 E3 Ubiquitin Ligase: A Technical Guide for Researchers
An In-depth Examination of Smurf1's Biological Functions, Signaling Pathways, and Therapeutic Potential
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a key E3 ubiquitin ligase belonging to the HECT (Homologous to the E6AP C-terminus) domain family. It plays a critical role in a multitude of cellular processes by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation. This technical guide provides a comprehensive overview of the biological roles of Smurf1, with a focus on its involvement in key signaling pathways, its diverse substrates, and its implications in both normal physiology and various disease states. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Smurf1's mechanisms of action.
Core Functions and Biological Significance
Smurf1 is integral to the regulation of numerous physiological and pathological processes, including bone metabolism, cancer progression, neuronal development, and immune responses. Its primary function is to act as a negative regulator in several signaling pathways, thereby maintaining cellular homeostasis.
Bone Metabolism
Smurf1 is a critical negative regulator of bone formation.[1][2] Studies using Smurf1-deficient mice have demonstrated an age-dependent increase in bone mass due to enhanced osteoblast activity.[1][2] Smurf1 targets key osteogenic factors for degradation, including the transcription factor Runx2 and Smad1/5 proteins, which are essential for osteoblast differentiation.[3][4]
Cancer
The role of Smurf1 in cancer is complex and often context-dependent, acting as either a tumor promoter or suppressor.[5][6] Overexpression of Smurf1 has been correlated with poor prognosis in various cancers, including gastric and pancreatic cancer, by promoting cell migration, invasion, and epithelial-mesenchymal transition (EMT).[7][8][9] It achieves this in part by targeting tumor-suppressing proteins for degradation.[6] Conversely, in some contexts, Smurf1 can act as a tumor suppressor.[5]
Neuronal Development
Smurf1 is involved in regulating neuronal polarity and axon outgrowth.[3][10] It mediates the degradation of RhoA, a small GTPase that inhibits neurite extension, thereby promoting axon formation.[3][10] The phosphorylation of Smurf1 by Protein Kinase A (PKA) can switch its substrate preference, enhancing RhoA degradation and promoting neuronal development.[10]
Immune Regulation
Smurf1 also plays a role in the innate immune response by targeting components of Toll-like receptor (TLR) signaling pathways. For instance, Smurf1 can mediate the degradation of MyD88, an adaptor protein crucial for TLR signaling, thereby dampening inflammatory responses.[11]
Key Signaling Pathways Regulated by Smurf1
Smurf1 is a central node in several major signaling cascades, primarily through its ability to target key pathway components for degradation.
TGF-β/BMP Signaling
Smurf1 was initially identified as a negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway, a branch of the Transforming Growth Factor-beta (TGF-β) superfamily.[12][13] It directly interacts with and ubiquitinates receptor-regulated Smads (R-Smads) such as Smad1 and Smad5, leading to their degradation.[3][13] Smurf1 can also target the common mediator Smad, Smad4, and inhibitory Smads like Smad7.[3] Furthermore, in conjunction with inhibitory Smads, Smurf1 can target TGF-β and BMP receptors for degradation.[3]
Non-canonical Wnt/Planar Cell Polarity (PCP) Pathway
Smurf1 is also implicated in the Wnt/PCP pathway, which is crucial for establishing cell polarity and coordinating cell movements during development.[3] In this context, Smurf1-mediated degradation of RhoA at the leading edge of migrating cells is essential for directional cell movement.[3]
MAPK Signaling
Smurf1 can influence the Mitogen-Activated Protein Kinase (MAPK) pathway by targeting MEKK2 (MAP3K2) for degradation.[1][2] This interaction has been shown to be important in regulating osteoblast activity.[1][2]
Substrate Recognition and Ubiquitination
Smurf1 is a HECT E3 ligase, which means it directly accepts ubiquitin from an E2 ubiquitin-conjugating enzyme onto a cysteine residue in its HECT domain before transferring it to the substrate. The specificity of Smurf1 for its substrates is determined by its various domains, including the C2 domain and two WW domains, which recognize specific motifs (e.g., PY motifs) on target proteins.[11]
Quantitative Data on Smurf1 Function
The following tables summarize key quantitative findings from studies on Smurf1.
Table 1: Effect of Smurf1 Deletion on Bone Mineral Density (BMD) in Mice
| Age (months) | Genotype | Mean BMD (% increase vs. Wild-Type) | Reference |
| 4 | Smurf1-/- | 10% | [2] |
| 9 | Smurf1-/- | 17% | [2] |
| 14 | Smurf1-/- | 20% | [2] |
Table 2: Smurf1 Expression in Gastric Cancer (GC)
| Sample Type | N | Smurf1 Positive Staining (%) | p-value | Reference |
| GC Tissues | 68 | 70.59% | 0.005 | [7] |
| Tumor-adjacent Tissues | 68 | 47.06% | [7] |
Experimental Protocols
Detailed methodologies for studying Smurf1 are crucial for reproducible research. Below are summarized protocols for key experiments.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein is a direct substrate of Smurf1's E3 ligase activity.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant Smurf1 (wild-type and catalytically inactive mutant)
-
Recombinant substrate protein
-
Ubiquitin
-
ATP-regenerating system
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, Smurf1, substrate, ubiquitin, and ATP in the ubiquitination buffer.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using antibodies against the substrate to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Immunoprecipitation (IP) for Interaction Studies
IP is used to determine if Smurf1 physically interacts with a potential substrate or regulatory protein in a cellular context.
Materials:
-
Cell culture expressing tagged versions of Smurf1 and the protein of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tagged protein (e.g., anti-FLAG, anti-HA)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against both proteins of interest
Procedure:
-
Lyse the cells to obtain a total protein extract.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against one of the proteins (the "bait") overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for the presence of the other protein (the "prey").
Luciferase Reporter Assay for Pathway Activity
This assay can be used to measure the effect of Smurf1 on the transcriptional activity of a signaling pathway it regulates, such as the BMP pathway.
Materials:
-
Cells cultured in multi-well plates
-
Expression plasmid for Smurf1
-
Reporter plasmid containing a luciferase gene driven by a promoter with response elements for the pathway of interest (e.g., BMP-responsive element)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the Smurf1 expression plasmid, the reporter plasmid, and the control plasmid.
-
After a suitable incubation period, treat the cells with an agonist for the pathway of interest (e.g., BMP2).
-
Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Normalize the activity of the experimental luciferase to the control luciferase to account for variations in transfection efficiency.
Conclusion and Future Directions
Smurf1 is a multifaceted E3 ubiquitin ligase with a broad range of substrates and a profound impact on cellular signaling and function. Its roles in bone metabolism, cancer, and neuronal development make it an attractive target for therapeutic intervention. Further research is needed to fully elucidate the complex regulatory mechanisms governing Smurf1 activity and substrate specificity in different cellular contexts. The development of specific inhibitors of Smurf1 could hold promise for the treatment of various diseases, including osteoporosis and certain types of cancer. The experimental approaches outlined in this guide provide a foundation for researchers to further investigate the intricate biology of Smurf1.
References
- 1. ERK-Smurf1-RhoA signaling is critical for TGFβ-drived EMT and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro ubiquitination assays [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of substrates of SMURF1 ubiquitin ligase activity utilizing protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual luciferase reporter gene construct and assay [bio-protocol.org]
- 10. Phosphorylation of E3 ligase Smurf1 switches its substrate preference in support of axon development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low Expression of Smurf1 Enhances the Chemosensitivity of Human Colorectal Cancer to Gemcitabine and Cisplatin in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Smurf1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of Smurf1-IN-1, a selective inhibitor of the E3 ubiquitin ligase Smad Ubiquitination Regulatory Factor 1 (Smurf1). Smurf1 is a key negative regulator in various signaling pathways, including Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β), making it an attractive therapeutic target for a range of diseases such as pulmonary arterial hypertension (PAH), cancer, and osteoporosis. This document details the high-throughput screening methodologies employed for inhibitor identification, the mechanism of action of this compound, and the experimental protocols for key validation assays. All quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to Smurf1 as a Therapeutic Target
Smurf1 is a HECT (Homologous to the E6-AP Carboxyl Terminus) domain-containing E3 ubiquitin ligase that plays a pivotal role in protein degradation through the ubiquitin-proteasome system.[1][2] It targets a variety of substrates, including SMAD proteins (SMAD1/5), bone morphogenetic protein receptors (BMPRs), and MEKK2, thereby regulating cellular processes such as cell differentiation, migration, and apoptosis.[3][4] Dysregulation of Smurf1 activity has been implicated in the pathophysiology of several diseases, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors against Smurf1, such as this compound, represents a promising strategy to modulate these disease-associated pathways.
Discovery of this compound
The identification of Smurf1 inhibitors has been largely driven by high-throughput screening (HTS) campaigns. These efforts have utilized various biochemical and cell-based assays to identify potent and selective compounds.
High-Throughput Screening Strategies
Two primary HTS methodologies have been successfully employed to discover novel Smurf1 inhibitors:
-
UbFluor-Based Biochemical Assay: This assay utilizes a fluorescently labeled ubiquitin probe, UbFluor, which mimics the native E2-ubiquitin thioester. The transfer of ubiquitin from UbFluor to the catalytic cysteine of the Smurf1 HECT domain results in the release of the fluorophore, leading to a change in fluorescence polarization. This robust and sensitive assay is suitable for HTS and allows for the direct measurement of the catalytic activity of the HECT domain.[5][6][7]
-
URT-Dual-Luciferase Cell-Based Assay: This innovative cell-based screening method employs a Ubiquitin Reference Technique (URT) coupled with a dual-luciferase reporter system. A fusion protein is engineered to express a Smurf1 substrate (e.g., RHOB) linked to Firefly luciferase and a stable reference protein (Renilla luciferase). In the presence of active Smurf1, the substrate is degraded, leading to a decrease in the Firefly luciferase signal relative to the Renilla luciferase signal. Inhibitors of Smurf1 prevent this degradation, resulting in a measurable increase in the Firefly/Renilla luciferase ratio.[8]
Hit-to-Lead Optimization
Following the identification of initial hits from HTS, a process of hit-to-lead optimization is undertaken. This involves medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the compounds. Structure-activity relationship (SAR) studies guide the chemical modifications to enhance the desired characteristics, leading to the development of lead compounds like this compound (also reported as compound 38 in some literature).[9][10]
Mechanism of Action of this compound
This compound and other related inhibitors primarily function by targeting the catalytic HECT domain of Smurf1. Their mechanism of action involves the following key aspects:
-
Inhibition of Transthiolation: These inhibitors prevent the transfer of ubiquitin from the E2 conjugating enzyme to the catalytic cysteine residue within the Smurf1 HECT domain. This blockage of the transthiolation step is a critical disruption of the ubiquitination cascade.[1][2]
-
Allosteric Modulation: Some Smurf1 inhibitors have been shown to bind to an allosteric site on the HECT domain. This binding induces a conformational change, such as the elongation of an α-helix over a glycine-containing hinge, which restricts the motion required for catalytic activity.
-
Targeting the Catalytic Cysteine: While some inhibitors are allosteric, others may directly interact with or near the catalytic cysteine residue, sterically hindering the access of the E2-ubiquitin conjugate.
The selective inhibition of the Smurf1 HECT domain by these compounds leads to the stabilization and accumulation of its downstream substrates, thereby restoring the signaling pathways that are pathologically downregulated.
Quantitative Data for Smurf1 Inhibitors
The potency and selectivity of Smurf1 inhibitors are critical parameters evaluated during their development. The following table summarizes the available quantitative data for this compound and other representative Smurf1 inhibitors.
| Compound Name | Alias | IC50 (nM) | Assay Type | Selectivity Notes | Reference |
| This compound | Compound 38 | 92 | Biochemical | No activity against Smurf2; selective against a panel of other E3 ligases. | [10][11] |
| Smurf1 inhibitor 1 | - | 230 | UbFluor Assay | Does not inhibit closely related Smurf2, WWP1, Nedd4-1, and NleL. | [1][2] |
| Celastrol | - | - | - | Reported as a SMURF1 inhibitor. | [12] |
| (-)-Epigallocatechin Gallate | EGCG | - | - | Studied for its inhibitory effects on SMURF1. | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and validation of this compound.
UbFluor-Based HTS Assay Protocol
Objective: To quantify the catalytic activity of the Smurf1 HECT domain and assess the inhibitory potential of test compounds.
Materials:
-
Purified Smurf1 HECT domain
-
UbFluor probe
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of the Smurf1 HECT domain in assay buffer.
-
Prepare a stock solution of the UbFluor probe in assay buffer.
-
Serially dilute the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the Smurf1 HECT domain solution to all wells except the negative controls and mix gently.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the reaction by adding the UbFluor probe solution to all wells.
-
Immediately begin reading the fluorescence polarization signal at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the rate of the reaction for each well.
-
Determine the IC50 values for the test compounds by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve.
In Vitro Autoubiquitination Assay Protocol
Objective: To visually assess the E3 ligase activity of Smurf1 and the effect of inhibitors on its ability to self-ubiquitinate.
Materials:
-
Purified full-length Smurf1
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5c)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Smurf1 antibody
Procedure:
-
Prepare a reaction master mix containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in ubiquitination reaction buffer.
-
In separate tubes, add purified Smurf1.
-
Add the test compounds at various concentrations to the tubes containing Smurf1. Include a DMSO control.
-
Pre-incubate the Smurf1 and compounds for 15-30 minutes at 30°C.
-
Initiate the ubiquitination reaction by adding the master mix to each tube.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Smurf1 antibody to visualize the ladder of polyubiquitinated Smurf1 species. A reduction in the high molecular weight smear indicates inhibition of autoubiquitination.
URT-Dual-Luciferase Cell-Based Assay Protocol
Objective: To measure the activity of Smurf1 in a cellular context and screen for inhibitors.[8]
Materials:
-
HEK293T cells
-
Expression plasmid for the URT-reporter fusion protein (e.g., pRUF-RHOB)
-
Expression plasmid for Smurf1
-
Cell culture medium and reagents
-
Transfection reagent
-
Dual-luciferase assay kit
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the URT-reporter plasmid and the Smurf1 expression plasmid.
-
Plate the transfected cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include DMSO as a negative control and a proteasome inhibitor (e.g., MG132) as a positive control for substrate stabilization.
-
Incubate the cells for 16-24 hours.
-
Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer.
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well.
-
Normalize the data to the DMSO control and plot the results against the compound concentrations to determine EC50 values.
Visualizations
The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in Smurf1 biology and inhibitor discovery.
Caption: The Smurf1 signaling pathway in the context of BMP signaling.
Caption: A typical workflow for the discovery of Smurf1 inhibitors.
Caption: The mechanism of action of this compound on the HECT domain.
Conclusion
The discovery and development of this compound and other selective Smurf1 inhibitors represent a significant advancement in the field of targeted therapeutics. By leveraging sophisticated high-throughput screening technologies and a deep understanding of the underlying biology of Smurf1, researchers have been able to identify and optimize potent molecules with therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to further explore the therapeutic utility of Smurf1 inhibition in a variety of disease contexts. Continued research in this area holds the promise of delivering novel treatments for patients with unmet medical needs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 5. UbFluor: A Fluorescent Thioester to Monitor HECT E3 Ligase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UbFluor: a mechanism-based probe for HECT E3 ligases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Inhibitors of the E3 Ligase SMAD Specific E3 Ubiquitin Protein Ligase 1 as a Treatment for Lung Remodeling in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SMURF1 inhibitor 38 | SMURF1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. scbt.com [scbt.com]
Smurf1-IN-1: A Technical Guide to Target Pathways and Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT-type E3 ubiquitin ligase that plays a pivotal role in a multitude of cellular processes. Its dysregulation has been implicated in various pathologies, including cancer, osteoporosis, and inflammatory diseases. Smurf1-IN-1 is a small molecule inhibitor of Smurf1, offering a valuable tool for dissecting Smurf1-mediated signaling pathways and a potential therapeutic lead. This technical guide provides an in-depth overview of the core target pathways and substrates of Smurf1 that are modulated by this compound. It includes quantitative data for Smurf1 inhibitors, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
This compound and its Analogs: Quantitative Data
The following table summarizes the in vitro potency of this compound and other reported Smurf1 inhibitors. This data is essential for dose-response studies and for comparing the efficacy of different inhibitory compounds.
| Compound Name | Assay Type | IC50 | Kd | Notes |
| This compound | Not Specified | 92 nM[1] | Orally active and selective.[1] | |
| Smurf1 inhibitor 1 | UbFluor assay | 230 nM[2] | Potent and selective; inhibits the catalytic HECT domain.[2] | |
| Smurf1 modulator-1 | Not Specified | 180 nM[3] | Selective inhibitor of Smurf1.[3] | |
| Smurf1-IN-A01 | Not Specified | 3.664 nM[4][5] | Enhances BMP-2 responsiveness by preventing Smad1/5 degradation.[4][5] |
Core Target Pathways of Smurf1
Smurf1 is a critical regulator of several key signaling pathways. This compound, by inhibiting Smurf1's E3 ligase activity, can modulate these pathways, making it a valuable research tool.
Bone Morphogenetic Protein (BMP) / Transforming Growth Factor-β (TGF-β) Signaling
The canonical BMP/TGF-β signaling pathway is a primary target of Smurf1. Smurf1 negatively regulates this pathway by targeting key components for ubiquitination and subsequent proteasomal degradation.
-
Mechanism: Smurf1 directly interacts with and ubiquitinates receptor-regulated SMADs (R-SMADs), specifically Smad1 and Smad5, which are crucial transducers of the BMP signal.[6][7] Smurf1 can also target the TGF-β type I receptor (TβRI) for degradation, a process that can be facilitated by the inhibitory SMAD, Smad7. By promoting the degradation of these positive signaling components, Smurf1 effectively dampens the cellular response to BMP and TGF-β ligands.
Innate Immune Signaling
Smurf1 is emerging as a significant negative regulator of innate immune responses, particularly those mediated by Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).
-
Mechanism: Smurf1 targets several key adaptor and signaling proteins in these pathways for degradation. This includes:
-
MyD88: An essential adaptor for most TLRs. Smurf1-mediated degradation of MyD88 dampens TLR signaling.
-
MAVS (Mitochondrial Antiviral-Signaling Protein): A critical adaptor for RLRs. Smurf1 promotes MAVS degradation to attenuate the antiviral response.
-
STAT1 (Signal Transducer and Activator of Transcription 1): A key transcription factor in interferon signaling. Smurf1-mediated degradation of STAT1 impairs the antiviral state.
-
Cell Polarity and Migration
Smurf1 is involved in regulating cell polarity and migration through its interaction with the RhoA signaling pathway.
-
Mechanism: Smurf1 directly targets the small GTPase RhoA for ubiquitination and degradation. This activity is crucial for establishing cell polarity and enabling directed cell movement. By controlling the local levels of active RhoA, Smurf1 influences the dynamics of the actin cytoskeleton.
Key Substrates of Smurf1
The specificity of Smurf1's action is determined by its ability to recognize and bind to a distinct set of substrate proteins. The following table summarizes some of the well-characterized substrates of Smurf1.
| Substrate | Pathway/Process | Consequence of Ubiquitination |
| Smad1, Smad5 | BMP Signaling | Proteasomal degradation, pathway inhibition.[6][7] |
| MEKK2 | JNK/MAPK Signaling | Proteasomal degradation, regulation of osteoblast activity. |
| RhoA | Cell Polarity & Migration | Proteasomal degradation, regulation of cytoskeleton dynamics. |
| MAVS | Innate Immunity (Antiviral) | Proteasomal degradation, attenuation of antiviral response. |
| STAT1 | Innate Immunity (Interferon) | Proteasomal degradation, impaired antiviral state. |
| MyD88 | Innate Immunity (TLR) | Proteasomal degradation, dampened TLR signaling. |
| Axin | Wnt Signaling | Regulation of Wnt/β-catenin signaling. |
| Runx2 | Osteoblast Differentiation | Proteasomal degradation, inhibition of bone formation. |
| TRAF4, TRAF6 | NF-κB Signaling | Proteasomal degradation, regulation of inflammation.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Smurf1 activity and the effects of its inhibitors.
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of Smurf1.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human Smurf1
-
Recombinant substrate protein (e.g., Smad1)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (or other inhibitors)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and ubiquitin
Protocol:
-
Prepare the reaction mixture in the ubiquitination buffer containing E1, E2, ubiquitin, and ATP.
-
Add the recombinant Smurf1 and the substrate protein.
-
For inhibitor studies, pre-incubate Smurf1 with varying concentrations of this compound before adding the other reaction components.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an antibody against the substrate to detect its ubiquitinated forms (visible as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are high-throughput methods to measure protein-protein interactions or enzyme activity. A common application for Smurf1 is to measure its auto-ubiquitination activity.
Principle: This assay utilizes two fluorescently labeled ubiquitin molecules, one with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When Smurf1 catalyzes the formation of a polyubiquitin chain on itself, the donor and acceptor are brought into close proximity, resulting in a FRET signal that can be measured. This compound will inhibit this process, leading to a decrease in the FRET signal.
Materials:
-
Recombinant Smurf1
-
E1 and E2 enzymes
-
Europium-labeled ubiquitin (donor)
-
d2-labeled ubiquitin (acceptor)
-
ATP
-
Assay buffer
-
This compound
-
384-well microplates suitable for HTRF
-
HTRF-compatible plate reader
Protocol:
-
Dispense varying concentrations of this compound into the wells of a 384-well plate.
-
Add a mixture of Smurf1, E1, and E2 enzymes to the wells.
-
Add a mixture of Europium-labeled and d2-labeled ubiquitin.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 1-3 hours).
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the inhibitor concentration to determine the IC50.
Cell-Based Western Blot Analysis of Substrate Degradation
This assay determines the effect of this compound on the steady-state levels of a Smurf1 substrate in a cellular context.
Materials:
-
Cell line endogenously expressing or overexpressing the target substrate (e.g., HEK293T cells transfected with Smad1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the substrate of interest
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 6-24 hours).
-
Lyse the cells using ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the substrate.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of this compound on the substrate protein levels.
Conclusion
This compound is a valuable chemical probe for investigating the diverse biological roles of the E3 ubiquitin ligase Smurf1. By targeting key signaling pathways such as BMP/TGF-β, innate immunity, and cell migration, this inhibitor provides a powerful tool for researchers in both basic science and drug discovery. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for designing and interpreting experiments aimed at elucidating the complex functions of Smurf1 and the therapeutic potential of its inhibition.
References
- 1. biorxiv.org [biorxiv.org]
- 2. krishgen.com [krishgen.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
The Role of Smurf1 in the TGF-β Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Smad ubiquitination regulatory factor 1 (Smurf1) is a key negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. As a HECT-type E3 ubiquitin ligase, Smurf1 orchestrates the ubiquitination and subsequent proteasomal degradation of several core components of this pathway, thereby attenuating its downstream effects. This technical guide provides a comprehensive overview of the multifaceted role of Smurf1 in TGF-β signaling, including its mechanism of action, its impact on various substrates, and its interplay with other regulatory proteins. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this critical signaling node.
Introduction to the TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis. The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI). The activated TβRI, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
Smurf1: A Negative Regulator of TGF-β Signaling
Smurf1 was initially identified as an E3 ubiquitin ligase that targets components of the Bone Morphogenetic Protein (BMP) pathway, a branch of the TGF-β superfamily.[3][4] Subsequent research has firmly established its role as a potent antagonist of the TGF-β pathway as well. Smurf1 belongs to the Nedd4 family of HECT E3 ligases and is characterized by a C2 domain, two WW domains, and a C-terminal HECT domain responsible for its catalytic activity.[3]
Mechanism of Action: Ubiquitination and Degradation
The primary mechanism by which Smurf1 inhibits TGF-β signaling is through the ubiquitination and subsequent proteasomal degradation of key signaling components. This process is highly specific and is often facilitated by adaptor proteins.
Substrates of Smurf1 in the TGF-β Pathway
Smurf1 targets multiple proteins within the TGF-β signaling cascade for degradation:
-
Receptor-Regulated Smads (R-Smads): Smurf1 directly interacts with and promotes the degradation of Smad1 and Smad5, which are primarily involved in BMP signaling but can also be regulated in the context of TGF-β signaling in certain cell types.[1][5] Smurf1 overexpression has been shown to diminish the total protein levels of Smad1 and Smad5.[1]
-
TGF-β Receptors: Smurf1 can induce the degradation of TGF-β receptors, thereby dampening the initial signal transduction.[6][7] This process is often mediated by inhibitory Smads (I-Smads).
-
Inhibitory Smads (I-Smads): Smurf1 can interact with Smad7, an inhibitory Smad that is induced by TGF-β signaling as a negative feedback mechanism. Smad7 acts as an adaptor, recruiting Smurf1 to the activated TβRI, leading to the ubiquitination and degradation of the receptor.[6][7] Smurf1 can also ubiquitinate Smad7 itself.[3]
-
RhoA: Smurf1 plays a crucial role in regulating cell polarity and migration by targeting the small GTPase RhoA for degradation.[8][9][10] This function is important in TGF-β-induced epithelial-mesenchymal transition (EMT).
-
TRAF4: Tumor necrosis factor receptor-associated factor 4 (TRAF4) has been identified as a substrate of Smurf1.[11][12] Smurf1-mediated ubiquitination of TRAF4 can regulate cell motility.
Quantitative Data on Smurf1 Function
The following tables summarize available quantitative data regarding the effects of Smurf1 on its substrates and the efficacy of its inhibitors.
| Substrate | Effect of Smurf1 Overexpression | Cell Type | Fold Change/Percentage Reduction | Reference |
| Smad1 | Diminished total protein levels | SRA01/04 (Lens Epithelial Cells) | Not specified | [1] |
| Smad5 | Diminished total protein levels | SRA01/04 (Lens Epithelial Cells) | Not specified | [1] |
| RhoA | Decreased steady-state level | HEK293T | Not specified | [8] |
| Inhibitor | Target | Assay | IC50 / Kd | Reference |
| Smurf1-IN-A01 | Smurf1 | Inhibition of Smurf1-mediated Smad1/5 degradation | Kd: 3.664 nM | [13] |
| Compound 1 | Smurf1 HECT domain | UbFluor assay | IC50: 450 nM | [14] |
| Compound 2 | Smurf1 HECT domain | UbFluor assay | IC50: 1.7 µM | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of Smurf1's role in TGF-β signaling.
Co-Immunoprecipitation of Smurf1 and Smad7
This protocol describes the co-immunoprecipitation of endogenous or overexpressed Smurf1 and Smad7 from cell lysates to demonstrate their interaction.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: Cell Lysis Buffer with a lower concentration of NP-40 (e.g., 0.1%).
-
Antibodies: Anti-Smurf1 antibody, anti-Smad7 antibody, and appropriate isotype control IgG.
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Culture and transfect (if necessary) HEK293T cells.
-
Lyse cells in ice-cold Cell Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (anti-Smurf1 or anti-Smad7) or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using the reciprocal antibody to detect the co-immunoprecipitated protein.[2][15][16]
In Vitro Ubiquitination Assay for Smad1 by Smurf1
This assay reconstitutes the ubiquitination of Smad1 by Smurf1 in a cell-free system.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme.
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).
-
Recombinant human ubiquitin.
-
Recombinant purified Smurf1.
-
Recombinant purified Smad1.
-
Ubiquitination reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM DTT.
-
SDS-PAGE and Western blotting reagents.
-
Anti-Smad1 antibody or anti-ubiquitin antibody.
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, ubiquitin, Smurf1, and Smad1 in the reaction buffer.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples and resolve them by SDS-PAGE.
-
Perform a Western blot analysis using an anti-Smad1 antibody to detect the appearance of higher molecular weight ubiquitinated Smad1 species or an anti-ubiquitin antibody to detect the overall ubiquitination.[17][18]
TGF-β Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the TGF-β/Smad pathway in response to TGF-β stimulation and the effect of Smurf1 overexpression.
Materials:
-
(CAGA)12-luciferase reporter plasmid (contains Smad-binding elements).
-
Renilla luciferase control plasmid (for normalization).
-
Smurf1 expression plasmid or empty vector control.
-
Cell culture medium and transfection reagent.
-
Recombinant human TGF-β1.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Co-transfect cells (e.g., HEK293T or HaCaT) with the (CAGA)12-luciferase reporter, Renilla luciferase plasmid, and either the Smurf1 expression plasmid or an empty vector.
-
After 24 hours, starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with a specific concentration of TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.[11][19][20][21]
Visualizing the Role of Smurf1 in TGF-β Signaling
The following diagrams, generated using Graphviz (DOT language), illustrate the key interactions and regulatory loops involving Smurf1 in the TGF-β signaling pathway.
Caption: Canonical TGF-β signaling and its negative regulation by Smurf1.
Caption: Key substrates of Smurf1 in the TGF-β signaling pathway.
Caption: Workflow for Co-Immunoprecipitation.
Conclusion and Future Directions
Smurf1 is a pivotal negative regulator of the TGF-β signaling pathway, exerting its influence through the targeted ubiquitination and degradation of multiple key components. Its role in modulating the levels of Smads, receptors, and other signaling molecules underscores its importance in maintaining cellular homeostasis and preventing pathway hyperactivation. The intricate regulatory mechanisms governing Smurf1 activity itself, including its interactions with adaptor proteins and its own post-translational modifications, present exciting avenues for future research. A deeper understanding of these processes will be instrumental in the development of novel therapeutic strategies for diseases driven by aberrant TGF-β signaling. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the complex role of Smurf1 and explore its potential as a therapeutic target.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Protein Immunoprecipitation (IP) from HEK293 Cells or iNeurons [protocols.io]
- 3. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SMAD ubiquitin ligase targets the BMP pathway and affects embryonic pattern formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smurf1 Facilitates Myogenic Differentiation and Antagonizes the Bone Morphogenetic Protein-2-induced Osteoblast Conversion by Targeting Smad5 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smurf1 interacts with transforming growth factor-beta type I receptor through Smad7 and induces receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of TGF-β receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of RhoA by Smurf1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination of tumor necrosis factor receptor-associated factor 4 (TRAF4) by Smad ubiquitination regulatory factor 1 (Smurf1) regulates motility of breast epithelial and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Co-immunoprecipitation from transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. suilab.life.tsinghua.edu.cn [suilab.life.tsinghua.edu.cn]
- 19. Stabilization of TGF‐β Receptor 1 by a Receptor‐Associated Adaptor Dictates Feedback Activation of the TGF‐β Signaling Pathway to Maintain Liver Cancer Stemness and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Investigating Smurf1 Function: A Technical Guide to Utilizing Smurf1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Smad Ubiquitination Regulatory Factor 1 (Smurf1), an E3 ubiquitin ligase implicated in a multitude of cellular processes, and the utility of the selective inhibitor, Smurf1-IN-1, in elucidating its function. Smurf1 is a critical negative regulator in key signaling pathways, including Bone Morphogenetic Protein (BMP), Transforming Growth Factor-β (TGF-β), and RhoA signaling. Its dysregulation is associated with various pathologies, including cancer and bone disorders, making it a compelling target for therapeutic intervention. This document details the mechanism of action of Smurf1, summarizes the biochemical and cellular activity of this compound, and provides detailed protocols for essential experiments to investigate Smurf1 function. Furthermore, this guide presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the intricate roles of Smurf1.
Introduction to Smurf1
Smurf1 is a member of the HECT (Homologous to the E6AP Carboxyl Terminus) family of E3 ubiquitin ligases. It plays a pivotal role in protein degradation through the ubiquitin-proteasome system. Smurf1 selectively targets a range of substrate proteins for ubiquitination, thereby controlling their stability and activity. This targeted degradation has profound effects on cellular signaling and function.
Key Functions of Smurf1:
-
Regulation of BMP and TGF-β Signaling: Smurf1 was initially identified as a negative regulator of BMP signaling by targeting receptor-regulated Smads (Smad1 and Smad5) for degradation[1]. It also interacts with inhibitory Smads (I-Smads), such as Smad7, to promote the degradation of TGF-β and BMP receptors[2].
-
Control of Cell Migration and Polarity: Smurf1 is a key regulator of cell motility through its targeted degradation of the small GTPase RhoA[3][4]. By controlling local RhoA levels, Smurf1 influences cytoskeletal dynamics, cell protrusion formation, and the epithelial-to-mesenchymal transition (EMT), a process critical in development and cancer metastasis[4].
-
Bone Homeostasis: Smurf1 negatively regulates osteoblast differentiation and bone formation. It targets key osteogenic factors, including Runx2 and MEKK2, for degradation[5][6][7]. Smurf1-deficient mice exhibit an age-dependent increase in bone mass, highlighting its physiological role in skeletal maintenance[7].
-
Role in Cancer: The role of Smurf1 in cancer is context-dependent. While it can act as a tumor suppressor in some contexts, numerous studies have demonstrated its oncogenic role in various cancers, including breast, gastric, and pancreatic cancer, by promoting cell migration, invasion, and metastasis[4][8].
-
Immune Regulation: Emerging evidence indicates that Smurf1 is involved in regulating innate immune signaling pathways by targeting components such as MyD88 and TRAF proteins for degradation[1][9].
This compound: A Selective Smurf1 Inhibitor
This compound is a potent and selective small molecule inhibitor of Smurf1. Its ability to specifically block the E3 ligase activity of Smurf1 makes it an invaluable tool for studying the biological functions of Smurf1 and for exploring its therapeutic potential.
Quantitative Data for Smurf1 Inhibitors
The following table summarizes the available quantitative data for this compound and other reported Smurf1 inhibitors. This information is crucial for designing experiments and interpreting results.
| Inhibitor | IC50 (nM) | Target Domain | Assay Type | Notes | Reference |
| This compound | 92 | Catalytic HECT domain | Biochemical Assay | Orally active with 82% bioavailability in rats.[10][11] | [10][11] |
| Smurf1 inhibitor 1 | 230 | Catalytic HECT domain | UbFluor Assay | Selective over Smurf2, WWP1, Nedd4-1, and NleL.[12][13] | [12][13] |
| Smurf1 modulator-1 | 180 | Not Specified | Biochemical Assay | [14] | |
| Compound 1 | 230 | Catalytic HECT domain | UbFluor Assay | Prevents transthiolation between Smurf1 and E2~Ub thioesters.[13] | [13] |
| Compound 2 | 15,000 | Catalytic HECT domain | UbFluor Assay | [13] |
In Vivo Data for this compound
This compound has demonstrated efficacy in a preclinical animal model, highlighting its potential for in vivo studies and therapeutic development.
| Animal Model | Dosing (p.o.) | Dosing (i.v.) | T1/2 | Oral Bioavailability | Efficacy | Reference |
| Rat Model of Pulmonary Hypertension | 1, 3, 10 mg/kg | 1 mg/kg | 7.9 h | 82% | Significant efficacy observed. At 3 mg/kg, caused a 10% increase in muscularization at day 14. | [10] |
Investigating Smurf1 Function: Experimental Protocols
This section provides detailed protocols for key experiments to investigate the function of Smurf1 using this compound.
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of Smurf1 and the inhibitory effect of this compound.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human Smurf1
-
Recombinant human Ubiquitin
-
Substrate protein (e.g., RhoA, Smad1)
-
This compound
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate, ubiquitin, and Smurf1
Protocol:
-
Prepare the ubiquitination reaction mixture in a total volume of 50 µL.
-
Add the following components to the reaction tube in order:
-
Ubiquitination reaction buffer
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
Substrate protein (e.g., 1 µM)
-
Recombinant Smurf1 (e.g., 200 nM)
-
This compound at various concentrations (e.g., 0-10 µM) or DMSO as a vehicle control.
-
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against the substrate protein to detect its ubiquitinated forms (higher molecular weight bands) and an anti-ubiquitin antibody to confirm ubiquitination.
Cell-Based Protein Degradation Assay
This assay assesses the effect of this compound on the degradation of a specific Smurf1 substrate in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, MDA-MB-231)
-
Expression vector for the substrate protein (e.g., HA-tagged RhoA)
-
This compound
-
Cycloheximide (CHX)
-
Cell lysis buffer
-
Western blotting reagents and antibodies
Protocol:
-
Seed cells in a 6-well plate and transfect with the substrate expression vector.
-
After 24 hours, treat the cells with this compound at the desired concentration or DMSO for a specified time (e.g., 4-6 hours).
-
Add cycloheximide (a protein synthesis inhibitor, e.g., 50 µg/mL) to the media to stop new protein synthesis.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform Western blotting to analyze the levels of the substrate protein at each time point.
-
Quantify the band intensities to determine the degradation rate of the substrate in the presence and absence of this compound.
TGF-β/BMP Signaling Reporter Assay
This assay measures the impact of this compound on TGF-β or BMP signaling pathways.
Materials:
-
HEK293T cells
-
TGF-β or BMP-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12-luc for TGF-β, pGL3-BRE-luc for BMP)
-
Renilla luciferase control vector (for normalization)
-
Recombinant TGF-β1 or BMP-2
-
This compound
-
Dual-Luciferase Reporter Assay System
Protocol:
-
Co-transfect HEK293T cells with the luciferase reporter plasmid and the Renilla control vector.
-
After 24 hours, pre-treat the cells with this compound or DMSO for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) or BMP-2 (e.g., 50 ng/mL) for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Culture inserts or a sterile pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate to form a confluent monolayer.
-
Create a "wound" in the cell monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media containing this compound at various concentrations or DMSO.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control group is nearly closed.
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
Visualizing Smurf1 Signaling and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key Smurf1-regulated signaling pathways and a typical experimental workflow for studying Smurf1 function.
Smurf1 in TGF-β/BMP Signaling
Caption: Smurf1 negatively regulates TGF-β/BMP signaling.
Smurf1 in RhoA-Mediated Cell Migration
Caption: Smurf1 promotes cell migration by degrading RhoA.
Experimental Workflow: Investigating this compound Effects
Caption: Workflow for studying Smurf1 using this compound.
Conclusion
Smurf1 is a multifaceted E3 ubiquitin ligase that plays a critical role in regulating a diverse array of cellular processes. The development of selective inhibitors like this compound provides researchers with powerful tools to dissect the intricate functions of Smurf1 in both normal physiology and disease. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate robust and insightful investigations into the biology of Smurf1, with the ultimate goal of advancing our understanding and potentially leading to novel therapeutic strategies.
References
- 1. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 2. Smurf1 interacts with transforming growth factor-beta type I receptor through Smad7 and induces receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of RhoA by Smurf1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMURF1 Plays a Role in EGF-Induced Breast Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smurf1 Inhibits Osteoblast Differentiation and Bone Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smurf1 inhibits osteoblast differentiation and bone formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Smurf1 inhibitor 1 | SMURF1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Smurf1 modulator-1 | E1 E2 E3 Enzyme | 1825371-51-4 | Invivochem [invivochem.com]
Smurf1-IN-1: A Technical Guide for Studying Ubiquitination Processes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Smurf1-IN-1, a potent and selective inhibitor of the E3 ubiquitin ligase Smurf1. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in studying ubiquitination processes, particularly within the TGF-β/BMP signaling pathways.
Introduction to Smurf1
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT-type E3 ubiquitin ligase that plays a critical role in various cellular processes by targeting specific protein substrates for ubiquitination and subsequent proteasomal degradation.[1][2] As a key negative regulator of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, Smurf1 is instrumental in controlling cell differentiation, growth, migration, and bone homeostasis.[3][4] Its dysregulation has been implicated in several diseases, making it an attractive target for therapeutic intervention and a crucial tool for research. This compound has emerged as a valuable chemical probe for elucidating the intricate roles of Smurf1 in cellular signaling and pathology.
Mechanism of Action of this compound
This compound is a selective and orally active inhibitor of Smurf1.[5][6] Its primary mechanism involves the direct inhibition of the catalytic HECT domain of Smurf1.[7][8] By targeting this domain, this compound effectively prevents the crucial transthiolation step, where ubiquitin is transferred from the E2 conjugating enzyme to the catalytic cysteine of Smurf1.[7][8] This blockade of ubiquitin transfer renders Smurf1 incapable of marking its substrates for degradation. Notably, this compound exhibits high selectivity for Smurf1 and does not significantly inhibit the closely related homolog Smurf2, nor other E3 ligases such as WWP1 and Nedd4-1, making it a precise tool for studying Smurf1-specific functions.[7]
Quantitative Data for Smurf1 Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant Smurf1 inhibitors. This data is essential for designing experiments and interpreting results.
| Compound Name | Assay Type | Target | IC50 | Kd | Notes |
| This compound | Not Specified | Smurf1 | 92 nM[5][6] | - | Orally active with 82% bioavailability in rats.[5][6] |
| Smurf1 inhibitor 1 | UbFluor assay | Smurf1 HECT domain | 230 nM[7] | - | Selective against Smurf2, WWP1, and Nedd4-1.[7] |
| Smurf1 modulator-1 | Not Specified | Smurf1 | 180 nM[9] | - | |
| Smurf1-IN-A01 (A01) | Not Specified | Smurf1 | - | 3.664 nM[10][11] | Enhances BMP-2 responsiveness.[10][12] |
Signaling Pathways Modulated by Smurf1
Smurf1 is a pivotal regulator of multiple signaling pathways. Its inhibition by this compound allows for the precise dissection of these pathways.
TGF-β/BMP Signaling Pathway
The canonical role of Smurf1 is the negative regulation of the TGF-β/BMP pathway. Smurf1 targets the receptor-regulated Smads (R-Smads), specifically Smad1 and Smad5, for ubiquitination and proteasomal degradation.[3][4] This action terminates the downstream signaling cascade initiated by BMP binding to its receptor. This compound, by inhibiting Smurf1, prevents the degradation of Smad1/5, leading to an accumulation of these signaling molecules and an enhancement of BMP-induced gene expression.[12]
Innate Immune Signaling
Smurf1 has also been identified as a regulator of innate immune signaling pathways. It can target key adaptor proteins and kinases for degradation, thereby modulating the inflammatory response. For instance, Smurf1 has been shown to mediate the ubiquitination and degradation of MyD88, an essential adaptor for most Toll-like receptors (TLRs), and MEKK2, a kinase in the JNK signaling cascade.[2] The use of this compound can help to elucidate the precise role of Smurf1 in controlling these immune responses.
Experimental Protocols
The following protocols are provided as a guide for using this compound in key experiments to study ubiquitination.
Experimental Workflow for Assessing this compound Activity
In Vitro Ubiquitination Assay
This assay is used to determine if this compound can directly inhibit the ubiquitination of a specific substrate by Smurf1.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human Smurf1
-
Recombinant substrate protein (e.g., Smad1)
-
Ubiquitin
-
This compound
-
ATP
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Prepare the ubiquitination reaction mixture in a total volume of 30-50 µL.
-
To the reaction tube, add the components in the following order:
-
10x Ubiquitination buffer
-
ATP (to a final concentration of 2 mM)
-
Ubiquitin (to a final concentration of 5-10 µM)
-
E1 enzyme (to a final concentration of 50-100 nM)
-
E2 enzyme (to a final concentration of 0.5-1 µM)
-
Substrate protein (to a final concentration of 1-2 µM)
-
This compound (at various concentrations, e.g., 0, 10, 100, 1000 nM) or DMSO as a vehicle control. Pre-incubate for 15-30 minutes at room temperature.
-
Smurf1 (to a final concentration of 0.1-0.5 µM)
-
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against the substrate to observe the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Western Blotting for Smad1/5 Phosphorylation
This protocol is to assess the effect of this compound on the BMP signaling pathway in cells.
Materials:
-
Cell line (e.g., C2C12 myoblasts)
-
This compound
-
BMP-2
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad1/5, anti-total-Smad1/5, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with BMP-2 (e.g., 50 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated Smad1/5 to total Smad1/5.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to Smurf1 within a cellular context.[13]
Materials:
-
Cell line expressing endogenous Smurf1
-
This compound
-
PBS
-
Cell lysis buffer without detergents (e.g., Tris-HCl with protease inhibitors)
-
PCR tubes or plate
-
Thermocycler
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Smurf1 antibody
Procedure:
-
Treat cultured cells with this compound or DMSO for 1 hour at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble Smurf1 by Western blotting.
-
A positive result is indicated by a thermal shift, where Smurf1 in the this compound-treated samples remains soluble at higher temperatures compared to the DMSO-treated control.
Conclusion
This compound is a powerful and selective research tool for investigating the roles of Smurf1-mediated ubiquitination in various biological processes. Its ability to specifically inhibit the catalytic activity of Smurf1 allows for the detailed study of signaling pathways, such as the TGF-β/BMP cascade, and provides a means to explore the therapeutic potential of Smurf1 inhibition in various diseases. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the complex world of ubiquitin-mediated protein regulation.
References
- 1. SMURF1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 3. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Smurf1 inhibitor 1 | SMURF1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Smurf1 modulator-1 | E1 E2 E3 Enzyme | 1825371-51-4 | Invivochem [invivochem.com]
- 10. Smurf1-IN-A01 | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Smurf1 Inhibition: A Technical Guide for Researchers
An In-depth Examination of Smad Ubiquitination Regulatory Factor 1 (Smurf1) as a Druggable Target
Executive Summary
Smad Ubiquitination Regulatory Factor 1 (Smurf1), a HECT-domain E3 ubiquitin ligase, has emerged as a critical regulator in a multitude of cellular processes, including signal transduction, cell differentiation, and migration. Its dysregulation is implicated in the pathogenesis of a diverse range of diseases, from cancer and pulmonary arterial hypertension to bone disorders and neurological conditions. This technical guide provides a comprehensive overview of the therapeutic potential of Smurf1 inhibition, consolidating key preclinical data, outlining detailed experimental protocols, and visualizing the intricate signaling networks it governs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the exploration of Smurf1 as a therapeutic target.
Introduction to Smurf1 Biology
Smurf1 was initially identified as a negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway through its interaction with and subsequent ubiquitination and degradation of receptor-regulated Smads (Smad1 and Smad5)[1]. Subsequent research has expanded its repertoire of substrates to include a wide array of proteins, positioning Smurf1 as a central node in cellular signaling.
Key biological functions of Smurf1 include:
-
Regulation of BMP/TGF-β Signaling: Smurf1-mediated degradation of Smad proteins and BMP receptors (BMPRs) serves to attenuate BMP and Transforming Growth Factor-beta (TGF-β) signaling, impacting processes such as osteoblast differentiation, cell growth, and embryonic development[1][2].
-
Control of Cell Polarity and Migration: Smurf1 targets RhoA, a small GTPase crucial for cytoskeletal dynamics, for ubiquitination and degradation. This localized regulation of RhoA is essential for establishing cell polarity and enabling cell migration[2].
-
Modulation of Immune Responses: Smurf1 is involved in the regulation of innate immune signaling by targeting various components of Toll-like receptor (TLR) and other immune pathways for degradation[1].
-
Role in Cancer Progression: Overexpression of Smurf1 has been observed in several cancers, where it can act as a tumor promoter by targeting tumor-suppressing proteins for degradation[3][4][5].
-
Involvement in Neurological Processes: Smurf1 has been implicated in neurite outgrowth and has been linked to neuroinflammatory and neurodegenerative processes[2][6].
Therapeutic Rationale for Smurf1 Inhibition
The multifaceted role of Smurf1 in various pathologies has made it an attractive target for therapeutic intervention. The central hypothesis is that inhibiting Smurf1's E3 ligase activity can restore normal cellular function by preventing the degradation of its key substrates.
-
Pulmonary Arterial Hypertension (PAH): In PAH, increased Smurf1 expression leads to the degradation of BMPR2, a key receptor in maintaining pulmonary vascular homeostasis. Inhibition of Smurf1 is proposed to restore BMPR2 levels and signaling, thereby reversing the vascular remodeling characteristic of PAH[7][8].
-
Cancer: By targeting tumor suppressor proteins, Smurf1 can promote cancer cell proliferation, migration, and invasion. Smurf1 inhibitors are being investigated for their potential to halt tumor progression and enhance the efficacy of existing cancer therapies[3][4][9].
-
Bone Regeneration: Smurf1 negatively regulates osteoblast differentiation by targeting key transcription factors like Runx2 for degradation. Inhibiting Smurf1 can enhance bone formation, offering a potential therapeutic strategy for osteoporosis and fracture healing[10][11].
-
Neurological Disorders: Given its role in neuroinflammation and neurite outgrowth, modulating Smurf1 activity could be beneficial in treating certain neurological conditions[2][6].
Quantitative Data on Smurf1 Inhibition
This section summarizes key quantitative data from preclinical studies, providing a comparative overview of the effects of Smurf1 inhibition across different models and assays.
Table 1: IC50 Values of Selected Smurf1 Inhibitors
| Inhibitor Name | Assay Type | Cell Line/System | IC50 | Reference(s) |
| Compound 38 | Biochemical Assay | Recombinant Smurf1 | 92 nM | [1] |
| Smurf1-IN-A01 | Not Specified | Not Specified | Not Specified | [10] |
| E7820 | Splicing Factor Inhibition | Varies | 1-5 µM | [12] |
Note: IC50 values can vary significantly based on the assay conditions and the specific biological context.
Table 2: Effects of Smurf1 Knockdown/Inhibition on Protein Levels
| Target Protein | Experimental Condition | Cell Type/Model | Fold Change/Percentage Change | Reference(s) |
| Runx2 | Smurf1 Overexpression | 2T3 Osteoblasts | Decreased | [8] |
| Runx2 | TNF-α treatment + Smurf1 siRNA | 2T3 Osteoblasts | Increased (rescued from degradation) | [13] |
| RhoA | Smurf1 Overexpression | Neuro2a cells | Dramatically Reduced | [14] |
| RhoA | Smurf1 siRNA | MDAMB-231 cells | Increased | [10] |
| BMPR2 | Smurf1 Inhibition (Smurf1-IN-A01) | Lung Tissue (MCT-PAH rats) | Restored Expression | [10] |
| p-Smad1/5 | Smurf1 Inhibition (Smurf1-IN-A01) | PAECs | Enhanced Phosphorylation | [10] |
Table 3: Functional Effects of Smurf1 Inhibition
| Biological Process | Experimental Condition | Cell Type/Model | Quantitative Effect | Reference(s) |
| Cell Migration | Smurf1 Knockdown (siRNA) | MGC-803 Gastric Cancer Cells | Prominent Decrease | [1] |
| Cell Invasion | Smurf1 Knockdown (siRNA) | MGC-803 Gastric Cancer Cells | Prominent Decrease | [1] |
| Cell Proliferation | Smurf1 Overexpression | SGC-7901 Gastric Cancer Cells | Notably Enhanced | [1] |
| Osteoblast Differentiation (ALP activity) | Smurf1 Overexpression | 2T3 Osteoblasts | Over 80% Reduction | [8] |
| Tumor Growth (in vivo) | Smurf1 Knockdown (shRNA) | Gastric Cancer Xenograft | Markedly Inhibited | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by Smurf1 and representative experimental workflows for studying its inhibition.
Signaling Pathways
Caption: BMP signaling pathway and its negative regulation by Smurf1.
Caption: Smurf1-mediated regulation of the RhoA signaling pathway.
Experimental Workflows
Caption: A generalized workflow for Western Blot analysis of Smurf1.
Caption: Workflow for Co-Immunoprecipitation to study Smurf1 interactions.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Smurf1 inhibition. These protocols are intended as a guide and may require optimization based on specific experimental conditions.
In Vitro Ubiquitination Assay
This assay is used to determine if a substrate is directly ubiquitinated by Smurf1.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human Smurf1 (wild-type and catalytically inactive mutant as a negative control)
-
Recombinant substrate protein
-
Human ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice by adding the components in the following order:
-
Ubiquitination buffer
-
E1 enzyme (final concentration ~50-100 nM)
-
E2 enzyme (final concentration ~0.5-1 µM)
-
Ubiquitin (final concentration ~5-10 µM)
-
Substrate protein (final concentration ~0.5-1 µM)
-
Smurf1 (wild-type or mutant, final concentration ~0.1-0.5 µM)
-
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using an antibody against the substrate protein to detect higher molecular weight ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Western Blotting for Smurf1 and Substrate Proteins
This protocol is for quantifying changes in protein levels following Smurf1 inhibition or knockdown.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Protein transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for Smurf1, substrate of interest, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of Smurf1 inhibition on the migratory capacity of cells.
Materials:
-
Cultured cells grown to a confluent monolayer in a 6-well plate
-
Sterile 200 µL pipette tip or a specialized wound-healing insert
-
Cell culture medium with and without serum
-
Microscope with a camera
Procedure:
-
Grow cells to 100% confluency in a 6-well plate.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a more uniform gap.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the Smurf1 inhibitor or vehicle control. Typically, low-serum medium is used to minimize cell proliferation.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
Conclusion and Future Directions
The accumulating evidence strongly supports the therapeutic potential of Smurf1 inhibition in a variety of diseases. The ability to modulate key signaling pathways such as BMP/TGF-β and RhoA by targeting a single E3 ligase presents a compelling therapeutic strategy. Preclinical studies have demonstrated promising results in models of pulmonary arterial hypertension, cancer, and bone disorders.
However, several challenges remain. The development of highly specific and potent small molecule inhibitors of Smurf1 with favorable pharmacokinetic and safety profiles is crucial for clinical translation. Further research is also needed to fully elucidate the complete spectrum of Smurf1 substrates and its context-dependent functions in different tissues and disease states. A deeper understanding of the upstream regulation of Smurf1 expression and activity will also be critical for designing effective therapeutic interventions.
References
- 1. SMURF1 inhibitor 38 | SMURF1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Smurf1 ubiquitin ligase causes downregulation of BMP receptors and is induced in monocrotaline and hypoxia models of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BS06 Structural insights into SMURF1 inhibitions and its therapeutic potential in pulmonary arterial hypertension | Heart [heart.bmj.com]
- 8. ahajournals.org [ahajournals.org]
- 9. JCI - MicroRNA-140-5p and SMURF1 regulate pulmonary arterial hypertension [jci.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Smurf1 regulates tumor cell plasticity and motility through degradation of RhoA leading to localized inhibition of contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E7820 | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SMURF1 promotes the proliferation, migration and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Smurf1 Inhibition in Cancer Research
Disclaimer: The compound "Smurf1-IN-1" does not appear to be a standardized or widely published designation for a specific molecule in the current scientific literature. Therefore, this guide will focus on the broader, more established topic of Smurf1 inhibitors in cancer research. The principles, pathways, and experimental protocols detailed herein are directly applicable to the preclinical evaluation of any novel Smurf1 inhibitor, including a hypothetical compound such as this compound.
Introduction: Smurf1 as a Key Oncogenic E3 Ligase
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT-type E3 ubiquitin ligase that plays a critical role in various cellular processes by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[1] In the context of oncology, Smurf1 is frequently considered a tumor promoter. Its overexpression is correlated with poor prognosis in a range of cancers, including glioblastoma, colon cancer, and gastric cancer.[2][3] The primary oncogenic mechanism of Smurf1 involves the targeted degradation of tumor-suppressing proteins, thereby promoting cancer cell proliferation, invasion, and metastasis.[2] This central role in malignancy makes Smurf1 an attractive and promising target for the development of novel anticancer therapies.[1][4]
Core Signaling Pathways Modulated by Smurf1
Smurf1 exerts its influence over cancer progression by modulating several key signaling pathways. An effective inhibitor must be evaluated based on its ability to counteract these modulations.
-
TGF-β/BMP Signaling: Smurf1 was initially identified as a negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway, a branch of the Transforming Growth Factor-beta (TGF-β) superfamily.[5] It targets receptor-regulated Smads (R-Smads) like Smad1 and Smad5, as well as the BMP receptors themselves, for degradation.[5][6] By dampening this pathway, which can have tumor-suppressive roles in the early stages of cancer, Smurf1 contributes to cancer progression.[5][7]
-
RhoA-Dependent Cell Migration: Smurf1 is a pivotal regulator of cell motility and polarity through its interaction with the RhoA signaling pathway. It specifically targets the GTPase RhoA for degradation.[7][8] This degradation process is crucial for enabling the formation of cellular protrusions (lamellipodia) and facilitating a mesenchymal mode of invasion, which is a hallmark of metastatic cancer.[9]
-
PI3K/AKT Signaling: Recent evidence has linked Smurf1 to the activation of the PI3K/AKT pathway, a central regulator of cell survival and growth that is often hyperactivated in cancer.[4] Smurf1 can mediate the neddylation of PDK1, a key upstream kinase of AKT, leading to AKT activation and promoting tumorigenesis, particularly in cancers with KRAS mutations.[4]
-
Other Substrates: Smurf1's oncogenic role is further supported by its degradation of other tumor-suppressive proteins, including the transcriptional coactivator Yorkie homolog (YAP), Kindlin-2, and disabled-2 interacting protein (DAB2IP).[8]
Mandatory Visualization: Smurf1 Signaling Hub
Quantitative Data Presentation
The efficacy of a Smurf1 inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce a specific biological activity (e.g., enzyme function, cell viability) by 50%. Lower IC50 values indicate higher potency. While specific data for a compound named "this compound" is not available, the table below presents data for known Smurf1 modulators and other compounds tested against various cancer cell lines to illustrate how such data is typically presented.
| Compound/Inhibitor | Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| Smurf1 modulator-1 | Smurf1 E3 Ligase Activity | In vitro enzymatic assay | 0.180 | [10] |
| A01 | Smurf1 Inhibitor | ARPE-19 (Retinal Pigment Epithelial) | Not specified (used to alleviate injury) | [11] |
| Celastrol | Smurf1 Inhibitor | Not specified | Not specified | [12] |
| (-)-Epigallocatechin Gallate | Smurf1 Inhibitor | Not specified | Not specified | [12] |
| Compound 1 (Hypothetical) | Cell Viability | HCT116 (Colon Cancer) | 22.4 | [13] |
| Compound 2 (Hypothetical) | Cell Viability | HCT116 (Colon Cancer) | 0.34 | [13] |
Note: The IC50 values for "Compound 1" and "Compound 2" are provided as examples of cytotoxic effects on a cancer cell line and are not confirmed to be direct Smurf1 inhibitors.[13] The comparability of IC50 values can be influenced by different experimental setups, making standardized assays crucial.[14]
Key Experimental Protocols for Inhibitor Evaluation
Evaluating a novel Smurf1 inhibitor requires a suite of robust in vitro and in vivo assays. The following sections provide detailed, standardized protocols for core experiments.
Cell Viability Assay (MTT/WST-1)
This assay determines the effect of the inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[15]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave tetrazolium salts (like MTT or WST-1) into a colored formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.[16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Smurf1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle (e.g., DMSO) as a negative control and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[17]
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT only): Add 100 µL of MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. Pipette up and down to dissolve the formazan crystals completely.[17]
-
Absorbance Measurement: Measure the absorbance on a microplate reader.
-
For MTT: Read at 570 nm with a reference wavelength of 630 nm.[15]
-
For WST-1: Read between 420-480 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Western Blotting for Target Engagement
This technique is used to verify that the inhibitor affects the Smurf1 pathway by measuring changes in the protein levels of Smurf1 and its known substrates.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against the target protein (e.g., Smurf1, RhoA, p-AKT) and enzyme-conjugated secondary antibodies for visualization.
Protocol:
-
Cell Lysis: Culture and treat cells with the Smurf1 inhibitor as described for the viability assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (e.g., anti-Smurf1, anti-RhoA, anti-p-AKT, anti-β-actin as a loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the levels of Smurf1 substrates like RhoA would indicate successful inhibition of Smurf1's degradative activity.[19]
In Vivo Ubiquitination Assay
This assay provides direct evidence that the inhibitor blocks the E3 ligase activity of Smurf1 in a cellular context.
Principle: Cells are co-transfected with plasmids expressing the substrate of interest (e.g., Flag-PTEN) and HA-tagged ubiquitin. After treatment with the inhibitor and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate), the substrate is immunoprecipitated. The presence of ubiquitinated substrate is then detected by Western blotting for the HA-ubiquitin tag. A decrease in the HA signal in the inhibitor-treated sample indicates reduced ubiquitination.[20][21]
Protocol:
-
Transfection: In a 10 cm dish, co-transfect HEK293T cells with plasmids expressing the substrate (e.g., a tagged version of RhoA or PTEN) and HA-tagged ubiquitin using a suitable transfection reagent.[22]
-
Inhibitor Treatment: After 24-36 hours, treat the cells with the Smurf1 inhibitor or vehicle control for a specified time (e.g., 4-6 hours).
-
Proteasome Inhibition: Add a proteasome inhibitor (e.g., 10 µM MG132) to all dishes and incubate for another 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Denaturing Lysis: Wash cells with PBS and lyse them in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates for 10 minutes.
-
Immunoprecipitation: Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration. Add an antibody against the tagged substrate (e.g., anti-Flag antibody) and protein A/G agarose beads. Incubate overnight at 4°C with rotation.[21]
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins by boiling the beads in sample buffer. Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated substrate and an anti-Flag antibody to confirm successful immunoprecipitation of the substrate.
Mandatory Visualizations: Workflows and Logic
Experimental Workflow for Smurf1 Inhibitor Screening
Logical Diagram: Mechanism of Anti-Tumor Action
Conclusion
Smurf1 is a well-validated oncogenic driver in multiple cancers, making it a high-priority target for therapeutic intervention. The development of potent and selective Smurf1 inhibitors holds significant promise for a new class of cancer drugs. A systematic approach to inhibitor evaluation, utilizing the quantitative and methodological frameworks detailed in this guide, is essential for advancing these promising compounds from the laboratory to preclinical and, ultimately, clinical settings. The successful inhibition of Smurf1 has the potential to restore critical tumor-suppressive functions, thereby impeding tumor growth, metastasis, and overcoming drug resistance.
References
- 1. What are SMURF1 antagonists and how do they work? [synapse.patsnap.com]
- 2. SMURF1, a promoter of tumor cell progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMURF1, a promoter of tumor cell progression? - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. SMURF1: a promising target for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smurfs in Protein Homeostasis, Signaling, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smurf1 ubiquitin ligase causes downregulation of BMP receptors and is induced in monocrotaline and hypoxia models of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Posttranslational Modifications of Smurfs: Emerging Regulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Posttranslational Modifications of Smurfs: Emerging Regulation in Cancer [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Smurf1: A possible therapeutic target in dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. academic.oup.com [academic.oup.com]
The Role of Smurf1-IN-1 in Fibrosis: A Technical Guide for Researchers
An In-depth Analysis of the E3 Ligase Inhibitor Smurf1-IN-1 as a Potential Therapeutic Agent in Fibrotic Diseases
This technical guide provides a comprehensive overview of the E3 ubiquitin ligase Smurf1, its role in the pathogenesis of fibrosis, and the therapeutic potential of its inhibitor, this compound (also known as A01). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of fibrosis and the development of novel anti-fibrotic therapies.
Introduction to Smurf1 and its Function in Cellular Signaling
Smad ubiquitination regulatory factor-1 (Smurf1) is a key E3 ubiquitin ligase that plays a critical role in various cellular processes by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[1] As a member of the HECT (Homologous to the E6AP C-terminus) family of E3 ligases, Smurf1 is integral to the negative regulation of the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways.[2] Dysregulation of Smurf1 activity has been implicated in a range of pathologies, including cancer, inflammatory diseases, and fibrosis.[1]
The primary mechanism by which Smurf1 exerts its effects is through the ubiquitination and degradation of key signaling molecules. In the context of fibrosis, a hallmark of which is the overactivity of the TGF-β pathway, Smurf1 targets receptor-activated Smads (R-Smads), such as Smad1 and Smad5, for degradation.[2][3] This action attenuates the signaling cascade that leads to the expression of pro-fibrotic genes.
This compound: A Selective Inhibitor of Smurf1
This compound (A01) is a selective, high-affinity small molecule inhibitor of Smurf1.[4] It has emerged as a valuable tool for studying the function of Smurf1 and as a potential therapeutic candidate for diseases driven by excessive Smurf1 activity or dysregulated TGF-β/BMP signaling.
Mechanism of Action
This compound functions by inhibiting the E3 ligase activity of Smurf1.[1] Specifically, it has been shown to block the interaction between the WW1 domain of Smurf1 and its substrates, Smad1 and Smad5.[1] This inhibition prevents the Smurf1-mediated ubiquitination and subsequent degradation of these R-Smads.[5] As a result, the levels of Smad1 and Smad5 are stabilized, leading to an enhanced and prolonged response to BMP signaling, which can counteract the pro-fibrotic effects of TGF-β signaling.[1][2] More recent studies on similar selective Smurf1 inhibitors suggest a mechanism that involves preventing the transthiolation reaction between the Smurf1 HECT domain and the E2-ubiquitin thioester intermediate.
The Role of Smurf1 in Fibrosis
Elevated expression and activity of Smurf1 have been observed in various fibrotic conditions, suggesting its active role in the progression of these diseases.
Ocular Fibrosis
In a mouse model of injury-induced anterior subcapsular cataract, a form of fibrotic cataract, the expression of Smurf1 was found to be significantly upregulated.[2] The administration of the Smurf1 inhibitor A01 was shown to effectively suppress the formation of these fibrotic cataracts.[2] This therapeutic effect was attributed to the inhibition of epithelial-mesenchymal transition (EMT), a key process in fibrosis, in lens epithelial cells.[2]
Ligamentum Flavum Fibrosis
Studies on the hypertrophy and fibrosis of the ligamentum flavum, a condition that can lead to lumbar spinal stenosis, have also implicated Smurf1.[5] Increased expression of Smurf1 was observed in hypertrophic ligamentum flavum tissues.[5] In cellular models, the overexpression of Smurf1 was shown to promote fibrosis and oxidative stress.[5] Mechanistically, Smurf1 was found to facilitate the ubiquitination and degradation of Nrf2, a key transcription factor involved in the antioxidant response, thereby promoting a pro-fibrotic environment.[5]
Other Fibrotic Conditions
The fundamental role of Smurf1 in regulating the TGF-β pathway suggests its potential involvement in a broader range of fibrotic diseases, including those affecting the lungs, liver, kidneys, and heart.[1] By inhibiting Smurf1, it is possible to modulate the fibrotic response and reduce the excessive deposition of extracellular matrix that characterizes these conditions.[1]
Quantitative Data on this compound and its Effects
The following tables summarize the available quantitative data for this compound and its observed effects in experimental models of fibrosis.
| Inhibitor | Target | Parameter | Value | Assay | Reference |
| This compound (A01) | Smurf1 | Kd | 3.664 nM | Not Specified | [5] |
| Compound 1 | Smurf1 HECT Domain | IC50 | 450 nM | UbFluor Assay | |
| Compound 2 | Smurf1 HECT Domain | IC50 | 1.7 µM | UbFluor Assay |
Table 1: In Vitro Potency of Smurf1 Inhibitors
| Model System | Treatment | Parameter Measured | Result | Reference |
| Mouse Model of Anterior Subcapsular Cataract | Smurf1-IN-A01 | Opacity Volume | Significantly smaller in A01-treated group vs. control | [1] |
| Mouse Model of Anterior Subcapsular Cataract | Smurf1-IN-A01 | α-SMA Volume | Effectively suppressed by A01 treatment | [1] |
| Mouse Model of Anterior Subcapsular Cataract | Smurf1-IN-A01 | Fibronectin and N-cadherin protein levels | Downregulated with A01 treatment | [1] |
| Mouse Model of Anterior Subcapsular Cataract | Smurf1-IN-A01 | E-cadherin protein levels | Upregulated with A01 treatment | [1] |
| Mouse Model of Anterior Subcapsular Cataract | Smurf1-IN-A01 | Total Smad1 and Smad5 protein levels | Upregulated with A01 treatment | [1] |
| Mouse Model of Anterior Subcapsular Cataract | Smurf1-IN-A01 | pSmad1/5 protein levels | Upregulated with A01 treatment | [1] |
| Human Lens Epithelial Cells (SRA01/04) | Smurf1 Knockdown | Cell Proliferation, Migration, and TGF-β2-induced EMT | Reduced with Smurf1 knockdown | [1] |
| Human Lens Epithelial Cells (SRA01/04) | Smurf1 Overexpression | Cell Proliferation, Migration, and TGF-β2-induced EMT | Increased with Smurf1 overexpression | [1] |
Table 2: In Vivo and In Vitro Effects of Smurf1 Inhibition in a Fibrotic Cataract Model
Key Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: TGF-β/BMP Signaling Pathway and this compound Intervention.
Caption: In Vivo Experimental Workflow.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound and fibrosis. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the referenced publications.
In Vivo Mouse Model of Anterior Subcapsular Cataract
-
Animal Model: C57BL/6 mice are typically used. Anesthesia is induced, and a small incision is made in the cornea. The anterior lens capsule is then injured with a needle to induce fibrotic cataract formation.[1]
-
Inhibitor Administration: Smurf1-IN-A01 is administered via anterior chamber injection at a specified concentration (e.g., 10 µM in 2 µL).[1] The control group receives a vehicle injection.
-
Analysis of Fibrosis: At a predetermined endpoint (e.g., 7 days post-injury), the eyes are enucleated. The anterior lens capsules are dissected for whole-mount immunofluorescence staining. Fibrosis is quantified by measuring the volume of opacity and the expression of fibrotic markers such as α-SMA.[1]
Western Blot Analysis
-
Sample Preparation: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Smurf1, Smad1/5, pSmad1/5, fibronectin, E-cadherin, N-cadherin, α-SMA). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification, with a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
In Vitro Ubiquitination Assay
-
UbFluor Assay: This fluorescence polarization-based assay measures the activity of the HECT domain of Smurf1. The assay typically includes recombinant Smurf1 HECT domain, a fluorescently labeled ubiquitin probe (UbFluor), and the inhibitor at various concentrations. The change in fluorescence polarization is monitored to determine the IC50 of the inhibitor.
-
Auto-ubiquitination Assay: This assay assesses the ability of Smurf1 to ubiquitinate itself. The reaction mixture contains recombinant Smurf1, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH7), ubiquitin, and ATP. The reaction is incubated at a specific temperature (e.g., 37°C) for a set time. The reaction is stopped by adding SDS-PAGE loading buffer, and the products are analyzed by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated Smurf1.
Conclusion and Future Directions
The E3 ubiquitin ligase Smurf1 has emerged as a significant regulator of pro-fibrotic signaling pathways, particularly the TGF-β/BMP pathway. The development of selective Smurf1 inhibitors, such as this compound, has provided a promising therapeutic strategy for a variety of fibrotic diseases. Preclinical studies in models of ocular and ligamentum flavum fibrosis have demonstrated the potential of Smurf1 inhibition to attenuate the fibrotic process.
Future research should focus on several key areas:
-
Expansion to Other Fibrotic Diseases: Further investigation of the efficacy of this compound in preclinical models of pulmonary, hepatic, renal, and cardiac fibrosis is warranted.
-
Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to characterize the ADME (absorption, distribution, metabolism, and excretion) properties and in vivo target engagement of this compound and its analogs.
-
Long-term Safety: The long-term safety profile of Smurf1 inhibition needs to be thoroughly evaluated, given the diverse roles of Smurf1 in cellular homeostasis.
-
Combination Therapies: Exploring the potential of combining Smurf1 inhibitors with other anti-fibrotic agents could lead to synergistic therapeutic effects.
References
- 1. Shenkang Injection for Treating Renal Fibrosis-Metabonomics and Regulation of E3 Ubiquitin Ligase Smurfs on TGF-β/Smads Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligase Smurf1 promotes cardiomyocyte pyroptosis by mediating ubiquitin-dependent degradation of TRIB2 in a rat model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. miR-129-5p restores cardiac function in rats with chronic heart failure by targeting the E3 ubiquitin ligase Smurf1 and promoting PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smurf1 Facilitates Oxidative Stress and Fibrosis of Ligamentum Flavum by Promoting Nrf2 Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Smurf1 Inhibition in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smad Ubiquitin Regulatory Factor 1 (Smurf1) is an E3 ubiquitin ligase that has emerged as a critical regulator of multiple signaling pathways implicated in the pathogenesis of inflammatory diseases. By targeting key signaling proteins for proteasomal degradation, Smurf1 modulates cellular responses in inflammation, making it an attractive therapeutic target. This technical guide provides an in-depth exploration of the effects of Smurf1 inhibition on inflammatory diseases, with a focus on the mechanism of action, experimental validation, and relevant signaling pathways. While specific data for a single ubiquitous inhibitor remains dispersed, this guide consolidates findings from studies on various selective Smurf1 inhibitors, including Smurf1-IN-A01 and other potent compounds, to provide a comprehensive overview for researchers.
Core Concept: The Mechanism of Smurf1 Inhibition
Smurf1 antagonists function by inhibiting the E3 ligase activity of the Smurf1 protein.[1] This inhibition prevents Smurf1 from attaching ubiquitin molecules to its target proteins.[1] Consequently, the levels of Smurf1 substrates, such as R-Smads, are stabilized, leading to an enhanced or prolonged signaling response, particularly in the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) pathways.[1] Dysregulation of Smurf1 activity has been linked to several pathological conditions, including cancer, fibrosis, and inflammatory diseases.[1]
Quantitative Data on Smurf1 Inhibitors
The following tables summarize the available quantitative data for select Smurf1 inhibitors and the effects of Smurf1 deletion on inflammatory markers.
Table 1: Biochemical Potency of Characterized Smurf1 Inhibitors
| Inhibitor | Target | Assay Type | Value | Reference |
| Smurf1-IN-A01 | Smurf1 | Dissociation Constant (Kd) | 3.7 nM | [2] |
| Compound 1 | Smurf1 HECT Domain | IC50 | 500 nM | [3] |
| Compound 2 | Smurf1 HECT Domain | IC50 | 500 nM | [3] |
Table 2: Effect of Smurf1 Deletion on Cytokine Production in Macrophages
This data from Smurf1 knockout mice provides a model for the expected cellular effects of potent Smurf1 inhibition.
| Cell Type | Condition | Cytokine | Fold Change (Smurf1-/- vs. Wild-Type) | Time Point | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Betacoronavirus Infection | TNF | ~2.5-fold increase | 24h post-infection | [4][5][6][7] |
| Bone Marrow-Derived Macrophages (BMDMs) | Betacoronavirus Infection | IL-6 | No significant change (24h), ~0.75-fold decrease (48h) | 24h, 48h post-infection | [5][6][7] |
| Bone Marrow-Derived Macrophages (BMDMs) | Betacoronavirus Infection | CXCL1 | Significant increase (from undetectable) | 12h post-infection | [4][5][6][7] |
Key Signaling Pathways Modulated by Smurf1 in Inflammation
Smurf1 is a central node in several signaling pathways that are crucial for the inflammatory response. Its inhibition can therefore have wide-ranging effects on cellular function.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of Smurf1 inhibitors.
In Vitro Ubiquitination Assay
This assay determines the ability of a Smurf1 inhibitor to block the ubiquitination of a substrate protein.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c or UbcH7)
-
Recombinant human Smurf1
-
Recombinant substrate protein (e.g., Smad1, MyD88)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Smurf1 inhibitor (e.g., Compound 1 or 2)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein and ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate protein in ubiquitination buffer.
-
Add the Smurf1 inhibitor at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP and recombinant Smurf1.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the substrate protein to detect its ubiquitinated forms (visible as a ladder of higher molecular weight bands).
Cell-Based Inflammation Assay
This protocol assesses the effect of a Smurf1 inhibitor on the production of inflammatory cytokines in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Smurf1 inhibitor (e.g., Smurf1-IN-A01)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Cell viability assay reagent (e.g., MTT, Resazurin)
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Smurf1 inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatants for cytokine analysis.
-
Perform ELISAs on the supernatants to quantify the levels of TNF-α and IL-6.
-
In a parallel plate, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity of the inhibitor.
Conclusion
The inhibition of Smurf1 presents a promising therapeutic strategy for a range of inflammatory diseases. By preventing the degradation of key signaling molecules, Smurf1 inhibitors can modulate inflammatory responses and restore cellular homeostasis. The data and protocols presented in this guide offer a foundational framework for researchers to explore the therapeutic potential of Smurf1 inhibition. Further research is warranted to identify and characterize more specific and potent Smurf1 inhibitors and to validate their efficacy and safety in preclinical and clinical settings.
References
- 1. ovid.com [ovid.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. doaj.org [doaj.org]
- 5. E3 Ubiquitin Ligase Smurf1 Regulates the Inflammatory Response in Macrophages and Attenuates Hepatic Damage during Betacoronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Technical Guide to Smurf1 Inhibition in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Smad Ubiquitination Regulatory Factor 1 (Smurf1) is an E3 ubiquitin ligase of the HECT family that plays a critical role in various cellular processes, including protein degradation, signal transduction, and cell migration.[1][2] Initially identified for its role in regulating the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, emerging evidence has implicated Smurf1 in the pathophysiology of several neurodegenerative disorders.[1][3] Its involvement in neuronal apoptosis, necroptosis, and the clearance of misfolded proteins makes it a compelling therapeutic target.[3][4][5] This guide provides a comprehensive overview of Smurf1's role in neurodegenerative disease models and the potential of inhibitory strategies, with a focus on experimental data and methodologies. While a specific compound "Smurf1-IN-1" is not widely documented in current literature, this document will refer to generalized Smurf1 inhibitors based on available preclinical data for compounds like A01 and others.
The Role of Smurf1 in Neurodegenerative Processes
Smurf1 contributes to neurodegeneration through multiple mechanisms:
-
Regulation of Neuronal Cell Death: Smurf1 has been shown to promote neuronal necroptosis, a form of programmed necrosis, in neuroinflammatory conditions.[3][4] Its expression is upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS), and knockdown of Smurf1 can inhibit neuronal necroptosis.[4] It also influences apoptosis by promoting the degradation of proteins like RhoB downstream of DNA damage signaling.[6]
-
Protein Quality Control and Autophagy: As an E3 ligase, Smurf1 is integral to the ubiquitin-proteasome system. It can facilitate the K63-linked ubiquitylation of misfolded proteins, such as mutant SOD1 (implicated in Amyotrophic Lateral Sclerosis), promoting their sequestration into aggresomes and subsequent clearance via autophagy.[5][7] This highlights a potentially protective role in certain contexts. However, Smurf1's function is complex, as it also targets key regulatory proteins for degradation, influencing multiple signaling pathways.[8]
-
Modulation of Signaling Pathways: Smurf1 negatively regulates the BMP signaling pathway by targeting Smad1 and Smad5 for degradation.[9][10] It also influences cytoskeletal dynamics through the ubiquitination of RhoA, a small GTPase involved in axonal growth and cell migration.[1][9] Furthermore, Smurf1 can attenuate endoplasmic reticulum (ER) stress by promoting the degradation of KEAP1, which in turn activates the protective NRF2 antioxidant pathway.[11]
Key Signaling Pathways Involving Smurf1
The following diagrams illustrate the central role of Smurf1 in various signaling cascades relevant to neuronal health and disease.
Caption: Smurf1 negatively regulates BMP signaling by targeting phosphorylated Smad1/5 for degradation.
Caption: Smurf1 is associated with neuronal necroptosis downstream of LPS-induced inflammation.
Caption: Smurf1 can promote NRF2-mediated antioxidant response by degrading KEAP1.
Quantitative Data on Smurf1 Inhibition
Direct quantitative data for a specific inhibitor named "this compound" in neurodegenerative models is not available in the peer-reviewed literature. However, studies using other specific inhibitors or genetic knockdown provide valuable insights.
| Model System | Intervention | Key Quantitative Findings | Reference |
| Retinal Degeneration Mouse Model (NaIO₃ induced) | Intravitreal injection of Smurf1 inhibitor (A01) | - Significant preservation of retinal structure (histology).- Reduction in cell death markers (e.g., TUNEL staining).- Decreased expression of inflammatory markers. | [12] |
| Human Retinal Pigment Epithelial Cells (ARPE-19) | Smurf1 inhibitor (A01) treatment post-oxidative stress (TBH) | - Significant reduction in the expression of EMT markers (α-SMA, Vimentin).- Attenuation of TGF-β1 induced signaling. | [12] |
| Glioblastoma Xenograft Mouse Model | Smurf1 knockdown (shRNA) | - Reduced tumor cell proliferation and growth in vivo. | [11][13] |
| HECT Domain Inhibition (Biochemical Assay) | Novel selective Smurf1 inhibitors | - IC₅₀ of ~500 nM for the catalytic HECT domain. - Highly selective over the closely related Smurf2 ligase. | [14] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to investigate Smurf1's function.
In Vitro Smurf1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Smurf1's E3 ligase activity.
-
Principle: A biochemical assay measures the formation of ubiquitin chains on a substrate or auto-ubiquitination of Smurf1 in the presence of E1, E2 (e.g., UbcH7), ATP, and ubiquitin. Inhibition is measured by a decrease in ubiquitination.
-
Methodology:
-
Reagents: Recombinant human E1, E2, Smurf1 (catalytic HECT domain), biotinylated-ubiquitin, and a substrate (e.g., Smad1).
-
Reaction: Combine enzymes, ATP, ubiquitin, and substrate in an assay buffer. Add varying concentrations of the Smurf1 inhibitor (e.g., this compound). Incubate at 37°C for 60-90 minutes.
-
Detection: Stop the reaction and detect ubiquitination. This can be done via:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-ubiquitin or anti-substrate antibodies to visualize high molecular weight smears indicative of polyubiquitination.
-
ELISA-based formats: Capture the substrate on a plate and detect biotin-ubiquitin incorporation using streptavidin-HRP.
-
-
Analysis: Quantify signal intensity at each inhibitor concentration. Plot the percentage of inhibition versus log[inhibitor] and fit to a dose-response curve to calculate the IC₅₀.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of a Smurf1 inhibitor within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein (Smurf1) often increases the protein's thermal stability.
-
Methodology:
-
Treatment: Treat cultured neuronal cells (e.g., SH-SY5Y) with the Smurf1 inhibitor or vehicle control.
-
Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Separation: Centrifuge to pellet aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble Smurf1 remaining in the supernatant at each temperature using Western Blot.
-
Analysis: A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates direct binding to Smurf1.
-
In Vivo Neuroinflammation Model
-
Objective: To evaluate the efficacy of a Smurf1 inhibitor in an animal model of neuroinflammation-induced neurodegeneration.
-
Principle: Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of lipopolysaccharide (LPS) in rodents induces a robust neuroinflammatory response and neuronal cell death, where Smurf1 is upregulated.[4]
-
Methodology:
-
Animals: C57BL/6J mice or Sprague-Dawley rats.
-
Treatment Groups:
-
Vehicle + Saline
-
Vehicle + LPS
-
Smurf1 Inhibitor + LPS
-
-
Procedure: Pre-treat animals with the Smurf1 inhibitor (e.g., via i.p. injection or oral gavage) for a specified period. Induce neuroinflammation by a single i.p. injection of LPS (e.g., 1-5 mg/kg).
-
Endpoints (24-72 hours post-LPS):
-
Behavioral: Assess sickness behavior, motor coordination (e.g., rotarod), and cognitive function (e.g., Y-maze).
-
Biochemical: Sacrifice animals, collect brain tissue (cortex, hippocampus), and perform Western blot or qPCR for markers of inflammation (TNF-α, IL-1β), necroptosis (p-RIP1, p-MLKL), and Smurf1 expression.
-
Histological: Perform immunohistochemistry or immunofluorescence for microglial activation (Iba1), neuronal loss (NeuN), and apoptosis/necroptosis markers.
-
-
Experimental and Logical Workflows
A logical workflow for the preclinical evaluation of a novel Smurf1 inhibitor is essential for systematic drug development.
Caption: A generalized workflow for the preclinical development of a Smurf1 inhibitor.
Conclusion and Future Directions
Smurf1 is a multifaceted E3 ligase that is deeply integrated into cellular pathways governing neuronal survival, inflammation, and protein homeostasis. Its dysregulation is increasingly recognized as a contributing factor to the pathology of neurodegenerative diseases. The inhibition of Smurf1 presents a promising, albeit complex, therapeutic strategy. Preclinical studies using inhibitors and genetic models have shown that targeting Smurf1 can alleviate retinal degeneration and reduce tumor growth, providing a strong rationale for its exploration in neurodegeneration.[11][12][13]
Future research should focus on:
-
Developing highly selective inhibitors: Given the high degree of homology within the HECT E3 ligase family, particularly with Smurf2, developing inhibitors with high selectivity is paramount to minimizing off-target effects.[14]
-
Understanding context-dependent roles: Smurf1's function can be both detrimental (promoting necroptosis) and beneficial (clearing protein aggregates). Further research is needed to understand in which disease contexts and at what stages inhibition would be most effective.
-
Identifying CNS-penetrant compounds: A critical step for any neuro-therapeutic is the ability to cross the blood-brain barrier. Future drug development efforts must prioritize this pharmacokinetic property.
-
Validating in diverse models: Efficacy must be demonstrated across a range of neurodegenerative models, including those for Alzheimer's disease, Parkinson's disease, and ALS, to understand the broader potential of this therapeutic approach.
References
- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMURF1 - Wikipedia [en.wikipedia.org]
- 4. The Role of Smurf1 in Neuronal Necroptosis after Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ligase Smurf1 protects against misfolded SOD1 in neuronal cells by promoting its K63 ubiquitylation and aggresome formation - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. SMURF1 SMAD specific E3 ubiquitin protein ligase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overexpressed Smurf1 is degraded in glioblastoma cells through autophagy in a p62-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdbonline.org [sdbonline.org]
- 11. SMURF1 attenuates endoplasmic reticulum stress by promoting the degradation of KEAP1 to activate NRF2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smurf1: A possible therapeutic target in dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
- 14. biorxiv.org [biorxiv.org]
The Pro-Osteogenic Potential of Smurf1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a pivotal negative regulator in the landscape of bone metabolism. As a HECT-type E3 ubiquitin ligase, Smurf1 orchestrates the degradation of key pro-osteogenic factors, thereby impeding osteoblast differentiation and function. This technical guide delves into the molecular mechanisms underpinning the inhibitory action of Smurf1 on osteogenesis and explores the therapeutic potential of its inhibition, with a specific focus on the small molecule inhibitor, Smurf1-IN-1. This document provides a comprehensive overview of the signaling pathways modulated by Smurf1, quantitative data on the efficacy of Smurf1 inhibitors, and detailed protocols for essential in vitro osteogenesis assays. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate and harness the osteogenic potential of Smurf1 inhibition.
The Role of Smurf1 in Osteogenesis
Smurf1 exerts its anti-osteogenic effects by targeting a cadre of proteins critical for bone formation for ubiquitination and subsequent proteasomal degradation. Understanding these interactions is fundamental to appreciating the pro-osteogenic effects observed upon Smurf1 inhibition.
1.1. Targeting of MEKK2 and the JNK Signaling Pathway
A primary mechanism of Smurf1's inhibitory action is the ubiquitination and degradation of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MEKK2), a key upstream kinase in the c-Jun N-terminal Kinase (JNK) signaling cascade.[1][2][3] This action is noteworthy as it appears to be independent of the canonical Bone Morphogenetic Protein (BMP)/Smad signaling pathway.[1] Inhibition of Smurf1 leads to the accumulation of phosphorylated MEKK2, resulting in the activation of the downstream JNK pathway, which in turn enhances osteoblast activity.[1][2][3]
1.2. Regulation of the BMP/Smad Signaling Pathway
Smurf1 is a well-established antagonist of the BMP signaling pathway, which is crucial for osteoblast differentiation. Smurf1 targets several components of this pathway:
-
Smad1 and Smad5: Smurf1 directly ubiquitinates and degrades BMP-responsive Smads (Smad1 and Smad5), thereby attenuating the cellular response to BMPs.[4][5][6][7][8]
-
Runx2: As a master transcription factor for osteogenesis, Runt-related transcription factor 2 (Runx2) is a direct target of Smurf1-mediated degradation.[2][4]
-
BMP Receptors: In conjunction with inhibitory Smads (I-Smads) such as Smad6 and Smad7, Smurf1 can facilitate the ubiquitination and degradation of BMP type I receptors.[7]
1.3. Control of Mesenchymal Stem Cell Fate through JunB Degradation
Smurf1 also influences the fate of mesenchymal stem cells (MSCs), the progenitors of osteoblasts. It targets the AP-1 transcription factor JunB for ubiquitination and degradation, a process that negatively regulates the proliferation and differentiation of MSCs into the osteoblastic lineage.[9]
Quantitative Analysis of Smurf1 Inhibitors
The development of small molecule inhibitors targeting Smurf1 has provided valuable tools for studying its function and for potential therapeutic applications in bone-related disorders. The following table summarizes the reported potency of several Smurf1 inhibitors.
| Inhibitor | Target | Assay Type | IC50 / Kd | Reference |
| This compound | Smurf1 | - | 92 nM | [9] |
| Smurf1 inhibitor 1 | Smurf1 HECT domain | UbFluor assay | 230 nM | [1] |
| Smurf1 modulator-1 | Smurf1 | - | 180 nM | [10] |
| Smurf1-IN-A01 | Smurf1 | - | 3.664 nM (Kd) | [11] |
Signaling Pathways and Experimental Workflow Visualizations
To elucidate the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Smurf1 inhibitor 1 | SMURF1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Housekeeping gene stability influences the quantification of osteogenic markers during stem cell differentiation to the osteogenic lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. RT-qPCR analyses on the osteogenic differentiation from human iPS cells: an investigation of reference genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. glpbio.com [glpbio.com]
- 10. Smurf1 modulator-1 | E1 E2 E3 Enzyme | 1825371-51-4 | Invivochem [invivochem.com]
- 11. Smurf1-IN-A01 | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Smurf1 E3 Ligase Activity using Smurf1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT-type E3 ubiquitin ligase that plays a critical role in various cellular processes, including bone morphogenetic protein (BMP) signaling, cell polarity, and migration.[1][2][3] It mediates the ubiquitination and subsequent proteasomal degradation of several substrate proteins, such as SMADs and RhoA.[3][4] Dysregulation of Smurf1 activity has been implicated in diseases like cancer and osteoporosis, making it an attractive target for therapeutic intervention.[5] Smurf1-IN-1 is a hypothetical small molecule inhibitor designed to specifically target the catalytic activity of Smurf1. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity and selectivity of this compound.
Smurf1 Signaling Pathway
Smurf1 is a key negative regulator of the BMP signaling pathway. It targets receptor-regulated SMADs (SMAD1 and SMAD5) for ubiquitination and degradation.[1][3] Additionally, Smurf1 can be recruited by the inhibitory SMAD, SMAD7, to the TGF-β type I receptor, leading to its degradation.[2][6] Beyond the BMP pathway, Smurf1 also regulates cell adhesion and migration by targeting RhoA for degradation.[3][4]
Caption: Smurf1 signaling pathways in BMP regulation and cell polarity.
Quantitative Data Summary
The inhibitory activity of this compound was assessed using an in vitro auto-ubiquitination assay. The selectivity was determined by comparing its activity against the closely related HECT E3 ligase, Smurf2.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Smurf1 | Auto-ubiquitination | 150 |
| This compound | Smurf2 | Auto-ubiquitination | >10,000 |
Experimental Protocols
Protocol 1: Smurf1 Auto-Ubiquitination Assay
This assay measures the intrinsic E3 ligase activity of Smurf1 through its ability to ubiquitinate itself. This is a common method to screen for inhibitors of the catalytic activity of HECT E3 ligases.
A. Reagents and Buffers
-
Enzymes:
-
Human recombinant E1 activating enzyme (e.g., UBE1)
-
Human recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Human recombinant Smurf1 (full-length or catalytic HECT domain)
-
-
Substrates:
-
Human recombinant Ubiquitin
-
ATP (Adenosine 5'-triphosphate)
-
-
Inhibitor:
-
This compound (dissolved in DMSO)
-
-
Buffers and Solutions:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT
-
2X SDS-PAGE Sample Buffer
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
-
Antibodies:
-
Anti-Ubiquitin antibody
-
Anti-Smurf1 antibody
-
HRP-conjugated secondary antibody
-
-
Detection Reagents:
-
Chemiluminescent HRP substrate
-
B. Experimental Workflow
Caption: Workflow for the Smurf1 in vitro auto-ubiquitination assay.
C. Step-by-Step Procedure
-
Reaction Setup: Prepare a master mix containing E1 enzyme (50 nM), E2 enzyme (200 nM), and Ubiquitin (5 µM) in assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Pre-incubation: In a microcentrifuge tube, add 2 µL of the this compound dilution to 18 µL of the master mix containing Smurf1 (100 nM). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in PBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin or Smurf1 overnight at 4°C.
-
Wash the membrane three times with PBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with PBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands corresponding to polyubiquitinated Smurf1 will be observed. The intensity of this ladder will decrease in the presence of an effective inhibitor.
Protocol 2: Substrate Ubiquitination Assay (using Smad1)
This assay measures the ability of Smurf1 to ubiquitinate a specific substrate, in this case, Smad1. This provides a more physiologically relevant assessment of Smurf1 inhibition.
A. Reagents and Buffers
-
All reagents from Protocol 1.
-
Substrate:
-
Human recombinant Smad1 protein.
-
-
Antibodies:
-
Anti-Smad1 antibody.
-
B. Step-by-Step Procedure
-
Reaction Setup: Prepare a master mix containing E1 enzyme (50 nM), E2 enzyme (200 nM), Ubiquitin (5 µM), and Smad1 (500 nM) in assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Pre-incubation: In a microcentrifuge tube, add 2 µL of the this compound dilution to 18 µL of the master mix containing Smurf1 (100 nM). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in PBST.
-
Incubate the membrane with a primary antibody against Smad1.
-
Proceed with washing, secondary antibody incubation, and detection as described in Protocol 1.
-
-
Analysis: The appearance of higher molecular weight species of Smad1 (polyubiquitinated Smad1) indicates Smurf1 activity. A decrease in these higher molecular weight bands in the presence of this compound demonstrates its inhibitory effect on substrate ubiquitination.
Summary
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of inhibitors targeting Smurf1 E3 ligase activity. The auto-ubiquitination assay is a primary screening method to identify direct inhibitors of Smurf1's catalytic function. The substrate ubiquitination assay further validates the inhibitory activity in a more physiologically relevant context. By employing these detailed methodologies, researchers can effectively evaluate the potency and selectivity of novel Smurf1 inhibitors like this compound for potential therapeutic development.
References
- 1. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 2. SMURF1 - Wikipedia [en.wikipedia.org]
- 3. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of substrates of SMURF1 ubiquitin ligase activity utilizing protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. genecards.org [genecards.org]
Smurf1-IN-1 Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smad Ubiquitin Regulatory Factor 1 (Smurf1) is a HECT domain E3 ubiquitin ligase that plays a pivotal role in multiple cellular signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) pathways. By targeting key signaling molecules for ubiquitination and subsequent proteasomal degradation, Smurf1 influences a wide range of biological processes such as cell differentiation, migration, and proliferation. Dysregulation of Smurf1 activity has been implicated in various diseases, including cancer and pulmonary arterial hypertension, making it an attractive target for therapeutic intervention.
Smurf1-IN-1 is a selective and orally active inhibitor of Smurf1 with a reported IC50 of 92 nM. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and its effects on downstream signaling pathways.
Mechanism of Action
Smurf1 primarily targets receptor-regulated Smads (R-Smads) such as Smad1 and Smad5, as well as the small GTPase RhoA, for degradation.[1][2] Inhibition of Smurf1 with this compound is expected to prevent the ubiquitination and degradation of these substrates, leading to their accumulation and a subsequent increase in downstream signaling. For instance, stabilization of Smad1/5 enhances BMP signaling, which can promote osteoblast differentiation.[3] Similarly, the accumulation of RhoA can impact cell polarity and migration.[4]
Data Presentation
The following tables summarize the quantitative data for this compound and the expected outcomes of its application in various cell-based assays.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Smurf1 | 92 | Biochemical Assay | [5] |
| Assay Type | Cell Line Examples | Expected Outcome with this compound Treatment | Key Readouts |
| Western Blot for Substrate Stabilization | Pulmonary Artery Smooth Muscle Cells (PASMCs), HEK293T, C2C12 Myoblasts, Osteoblast Precursors (e.g., MC3T3-E1) | Increased protein levels of Smad1, Smad5, and RhoA. Increased levels of phosphorylated Smad1/5 (pSmad1/5).[6] | Band intensity of target proteins (Smad1, Smad5, pSmad1/5, RhoA) relative to a loading control (e.g., β-actin, GAPDH). |
| Cell Viability/Proliferation Assay | Gastric cancer cell lines (e.g., MGC-803, SGC-7901), Pancreatic cancer cells | Inhibition of proliferation in cancer cell lines where Smurf1 is oncogenic.[7] | Absorbance or fluorescence measurement (e.g., MTT, WST-1, or AlamarBlue assay).[8][9] |
| Osteoblast Differentiation Assay | Mesenchymal Stem Cells (MSCs), C2C12, MC3T3-E1 | Enhanced osteoblast differentiation, particularly in the presence of BMP-2.[5][10] | Alkaline phosphatase (ALP) activity, Alizarin Red S staining for mineralization. |
| In Vitro Ubiquitination Assay | Cell-free system or HEK293T cells | Decreased ubiquitination of Smurf1 substrates (e.g., Smad1, RhoA).[11] | Western blot analysis of immunoprecipitated substrate for ubiquitin ladders. |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involving Smurf1 and a general workflow for a cell-based assay using this compound.
Caption: Smurf1 signaling pathways and point of inhibition.
Caption: General workflow for a this compound cell-based assay.
Experimental Protocols
Western Blot Analysis of Smurf1 Substrate Stabilization
This protocol is designed to assess the effect of this compound on the protein levels of its substrates, Smad1, Smad5, and RhoA.
Materials:
-
Cell Line: Human Pulmonary Artery Smooth Muscle Cells (PASMCs) or another suitable cell line (e.g., HEK293T, C2C12).
-
This compound (prepared in DMSO).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-Smad1, Rabbit anti-Smad5, Rabbit anti-phospho-Smad1/5, Mouse anti-RhoA, and a loading control antibody (e.g., Rabbit anti-GAPDH or Mouse anti-β-actin).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Protein Assay Kit (e.g., BCA assay).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: Once cells have adhered, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time may need to be determined empirically.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and can be used to determine its IC50 in a particular cell line.
Materials:
-
Cell Line: A suitable cancer cell line (e.g., MGC-803) or other cell line of interest.
-
This compound (prepared in DMSO).
-
Cell Culture Medium.
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Cell Treatment: Prepare serial dilutions of this compound in cell culture medium. Add 100 µL of the diluted inhibitor to the wells, resulting in a final volume of 200 µL and the desired final concentrations (e.g., a range from 1 nM to 10 µM). Include vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[9]
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
This assay assesses the pro-osteogenic effect of this compound by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.[10]
Materials:
-
Cell Line: Mesenchymal stem cells (MSCs) or a pre-osteoblastic cell line (e.g., C2C12, MC3T3-E1).
-
This compound (prepared in DMSO).
-
Osteogenic Differentiation Medium: Basal medium supplemented with ascorbic acid, β-glycerophosphate, and optionally BMP-2.
-
p-Nitrophenyl Phosphate (pNPP) Substrate.
-
Lysis Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Stop Solution (e.g., 0.1 M NaOH).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Induction of Differentiation: Replace the growth medium with osteogenic differentiation medium containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM) and a vehicle control.
-
Incubation: Culture the cells for 7-14 days, replacing the medium every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
ALP Assay:
-
Add pNPP substrate to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Normalize the ALP activity to the total protein content of each well. Plot the normalized ALP activity against the concentration of this compound.
References
- 1. Therapeutic Potential of Smurf-1 Inhibitors for the Treatment of Pulmonary Arterial Hypertension (PAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of RhoA by Smurf1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synentec.com [synentec.com]
- 5. Smurf1 Inhibits Mesenchymal Stem Cell Proliferation and Differentiation into Osteoblasts through JunB Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. BioRender App [app.biorender.com]
- 10. Smurf1 Inhibits Osteoblast Differentiation and Bone Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Smurf1-IN-1 (A01) in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of the Smurf1 inhibitor, Smurf1-IN-1 (also known as Smurf1-IN-A01 or A01), in mice for in vivo research applications. This document includes a summary of its mechanism of action, quantitative data on administration, and detailed experimental protocols.
Mechanism of Action
Smurf1 (Smad Ubiquitination Regulatory Factor 1) is an E3 ubiquitin ligase that plays a critical role in various cellular processes by targeting specific proteins for degradation. It is a key negative regulator of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways. Smurf1 mediates the ubiquitination and subsequent proteasomal degradation of several key signaling molecules, including Smad1 and Smad5, which are crucial for bone formation and tissue homeostasis.
This compound (A01) is a selective inhibitor of Smurf1. It functions by preventing the Smurf1-mediated degradation of Smad1 and Smad5. This inhibition leads to the accumulation of these Smad proteins, thereby enhancing the cellular responsiveness to BMP signaling. This mechanism of action makes this compound a valuable tool for studying the therapeutic potential of Smurf1 inhibition in various disease models, including those related to bone regeneration, cancer, and inflammation.
Signaling Pathway of Smurf1
The following diagram illustrates the role of Smurf1 in the BMP signaling pathway and the mechanism of action of this compound.
Dosage and Administration in Mice
The administration of this compound in mice has been explored for both local and systemic effects. The following tables summarize the available quantitative data for in vivo studies.
Table 1: Intravitreal Administration of this compound (A01)
| Parameter | Details | Reference |
| Animal Model | C57BL/6J mice with induced retinal degeneration | [1] |
| Compound | This compound (A01) | [1] |
| Dose | 10 µM | [1] |
| Volume | 2 µL per eye | [1] |
| Route of Administration | Intravitreal injection | [1] |
| Frequency | Single dose | [1] |
| Observed Effect | Alleviation of acute retinal injury | [1] |
Table 2: Systemic Administration of a Smurf1 Degrader (SMART1)
While specific systemic dosage for this compound (A01) is not widely published, a study on a different Smurf1-targeting molecule, the degrader SMART1, provides a reference for a potential systemic dosing regimen in a cancer model.
| Parameter | Details | Reference |
| Animal Model | Xenograft mouse model of colon cancer | [2] |
| Compound | SMART1 (Smurf1 degrader) | [2] |
| Dose | 50 mg/kg | [2] |
| Route of Administration | Not specified, likely intraperitoneal or oral | [2] |
| Frequency | Daily | [2] |
| Duration | Two weeks | [2] |
| Observed Effect | Suppression of in vivo tumor growth | [2] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound (A01) for in vivo studies in mice, based on available information and general guidelines for small molecule inhibitors.
Protocol 1: Formulation of this compound (A01) for In Vivo Administration
This protocol provides guidelines for preparing this compound (A01) for oral and intraperitoneal administration based on recommendations from commercial suppliers. It is crucial to perform a small-scale solubility test before preparing a large batch.
Materials:
-
This compound (A01) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation for Intraperitoneal (IP) Injection:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mg/mL stock solution.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
In a sterile tube, add 1 volume of the this compound DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly by vortexing.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of saline or PBS and vortex thoroughly.
-
-
The final concentration of this compound will depend on the initial stock concentration and the desired final dose.
-
If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
Prepare the formulation fresh before each use.
Formulation for Oral Gavage:
-
For administration as a suspension, this compound can be formulated in 0.5% CMC-Na.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 0.5% CMC-Na solution to achieve the desired final concentration.
-
Vortex thoroughly to create a homogenous suspension.
-
Administer immediately after preparation, ensuring the suspension is well-mixed.
Protocol 2: Intravitreal Injection of this compound (A01) in a Mouse Model of Retinal Degeneration
This protocol is adapted from a study investigating the therapeutic effect of A01 on retinal degeneration.[1]
Experimental Workflow:
Procedure:
-
Animal Model: Induce retinal degeneration in C57BL/6J mice using a standard method, such as tail vein injection of sodium iodate (NaIO₃).
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine).
-
Preparation of Inhibitor: Prepare a 10 µM solution of this compound (A01) in a sterile vehicle suitable for intraocular injection.
-
Injection:
-
Under a dissecting microscope, gently proptose the eye.
-
Using a 33-gauge needle attached to a microsyringe, perform an intravitreal injection of 2 µL of the 10 µM this compound solution.
-
The injection should be made through the sclera, just behind the limbus, avoiding the lens.
-
-
Post-Operative Care: Apply a topical antibiotic to the eye to prevent infection. Monitor the animals for recovery from anesthesia and any signs of distress.
-
Evaluation: At a predetermined time point after injection, euthanize the mice and collect the eyes for analysis. Evaluate the therapeutic effect by methods such as histology to assess retinal structure and cell death.
Note: All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols. The specific dosages and administration routes may need to be optimized for different mouse strains and disease models.
References
Application Notes and Protocols for Smurf1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smurf1 (Smad Ubiquitination Regulatory Factor 1) is an E3 ubiquitin ligase that plays a critical role in various cellular processes by targeting specific proteins for degradation.[1][2] It is a key negative regulator of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][3][4] Smurf1-mediated ubiquitination and degradation of downstream targets, such as SMAD proteins and MEKK2, influence cell differentiation, migration, and bone homeostasis.[1][4] Given its significant role in these pathways, inhibitors of Smurf1 are valuable tools for studying cellular signaling and for potential therapeutic development in areas like pulmonary hypertension and cancer.[2][5]
Smurf1-IN-1 is a selective and orally active inhibitor of Smurf1 with a reported IC50 of 92 nM.[5] These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 468.98 g/mol | [6] |
| IC50 | 92 nM | [5][6] |
| Solubility in DMSO | ≥ 100 mg/mL (213.23 mM) | [6] |
| Storage (Powder) | -20°C | [6] |
| Storage (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | [5][6] |
Signaling Pathway
Smurf1 is a central node in regulating multiple signaling pathways. The diagram below illustrates the role of Smurf1 in the BMP/TGF-β and MAPK/JNK signaling pathways. Smurf1 targets key signaling molecules for ubiquitination and proteasomal degradation, thereby modulating downstream cellular responses.
Caption: Smurf1 signaling pathways and point of inhibition.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions for in vitro experiments.
-
Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.[7][8]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.69 mg of this compound (Molecular Weight = 468.98 g/mol ).
-
Dissolving:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 4.69 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, sonication in an ultrasonic bath for a short period (5-10 minutes) can be used to facilitate dissolution.[6] Heating the solution to 37°C may also increase solubility.[6]
-
-
Sterilization (Optional): For cell culture applications, the stock solution can be sterile-filtered using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration.
-
Serial Dilutions: It is recommended to perform initial serial dilutions of the DMSO stock solution in DMSO before the final dilution into aqueous media to prevent precipitation.
-
Final Dilution: Add the diluted DMSO solution to the cell culture medium. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent toxicity to the cells.[7][8]
-
Control: A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
Troubleshooting
-
Precipitation upon dilution in aqueous media: If the compound precipitates when diluted in culture medium, try performing serial dilutions in DMSO first to a lower concentration before adding to the aqueous solution. Ensure the final DMSO concentration is not too high.
-
Inconsistent experimental results: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. The efficacy of inhibitors can vary between different cell lines and experimental conditions.[9]
References
- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMURF1 - Wikipedia [en.wikipedia.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. captivatebio.com [captivatebio.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Smurf1-IN-A01 | TargetMol [targetmol.com]
Smurf1-IN-1 solubility in DMSO and other solvents
Application Notes and Protocols for Smurf1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a key E3 ubiquitin ligase involved in various cellular processes, including the regulation of TGF-β/BMP signaling, innate immunity, and protein quality control.[1][2] Its role in pathologies such as osteoporosis and pulmonary hypertension has made it an attractive target for therapeutic intervention.[3][4][5] this compound is a potent and selective, orally active inhibitor of Smurf1 with an IC50 of 92 nM.[3][4] These notes provide detailed information on the solubility of this compound and protocols for its use in research settings.
Solubility Data
The solubility of this compound has been determined in various solvent systems, which is critical for the design of both in vitro and in vivo experiments. The quantitative data is summarized below.
Table 1: Solubility of this compound
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 100 mg/mL | 213.23 mM | May require ultrasonication to fully dissolve.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | 5.33 mM | A clear solution is obtained. Requires ultrasonication.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 5.33 mM | A clear solution is obtained. Requires ultrasonication.[3] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | 5.33 mM | A clear solution is obtained.[3] |
Note: The related compound, Smurf1-IN-A01, has different solubility properties. For example, its solubility in DMSO is reported as 62.5 mg/mL[6][7] and it is insoluble in water and ethanol.[8] Always verify the specific compound being used.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (100 mg/mL) DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder (CAS: 1824708-03-3)
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, weigh 10 mg of the compound.
-
Solvent Addition: Add the calculated volume of fresh DMSO to achieve the target concentration. To make a 100 mg/mL solution with 10 mg of powder, add 100 µL of DMSO.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes.
-
Sonication: If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[4] Intermittently vortex to aid dissolution. Heating the solution to 37°C can also help.[4][9]
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3][4]
Protocol 2: Preparation of an In Vivo Formulation (Aqueous-Based, 2.5 mg/mL)
This protocol details the preparation of a vehicle solution suitable for oral gavage or other routes of administration in animal models.[3]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL prepared as a temporary intermediate)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Methodology (for 1 mL final volume):
-
Prepare Intermediate Stock: Prepare a 25 mg/mL stock of this compound in DMSO.
-
Solvent Addition (Sequential): Add each solvent in the specified order, ensuring the solution is clear before adding the next component.
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
Final Mixing: Vortex the final solution thoroughly. Use ultrasonication if any precipitation is observed to ensure a clear, homogenous solution.[3]
-
Administration: The formulation should be prepared fresh and used immediately for optimal results.
Protocol 3: Preparation of an In Vivo Formulation (Oil-Based, 2.5 mg/mL)
This protocol is for creating an oil-based suspension for administration.[3]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Corn Oil
-
Sterile conical tubes
Methodology (for 1 mL final volume):
-
Solvent Addition: Add each solvent sequentially.
-
To a sterile tube, add 900 µL of Corn Oil.
-
Add 100 µL of a 25 mg/mL this compound DMSO stock solution.
-
-
Final Mixing: Vortex the mixture thoroughly to create a uniform solution. Ultrasonication may be required to achieve a clear solution.[3]
-
Administration: This formulation should be used immediately after preparation.
Diagrams
Smurf1 Signaling Pathway and Inhibition
Smurf1 negatively regulates the Bone Morphogenetic Protein (BMP) signaling pathway by targeting Smad1 and Smad5 for ubiquitination and subsequent proteasomal degradation. This compound inhibits this process, thereby enhancing BMP signaling.
Caption: Smurf1-mediated degradation of p-Smad1/5 and its inhibition by this compound.
Experimental Workflow for this compound Solution Preparation
This diagram outlines the logical steps from receiving the compound to its final application in an experiment.
Caption: General workflow for the preparation and use of this compound solutions.
References
- 1. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 2. SMURF1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Smurf1-IN-A01 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for Smurf1-IN-1 in a Pulmonary Hypertension Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Hypertension (PH) is a severe and progressive disease characterized by elevated pressure in the pulmonary arteries, leading to right ventricular hypertrophy and eventual heart failure. A key pathological mechanism implicated in PH is the dysregulation of the Bone Morphogenetic Protein (BMP) signaling pathway. Smad ubiquitination regulatory factor 1 (Smurf1), an E3 ubiquitin ligase, has been identified as a critical negative regulator of this pathway. Smurf1 targets BMP receptors (BMPRs), particularly BMPR2, for ubiquitination and subsequent degradation, thereby attenuating the anti-proliferative and pro-apoptotic effects of BMP signaling in pulmonary artery smooth muscle cells.[1][2][3]
In preclinical models of PH, including the widely used monocrotaline (MCT)-induced rat model, the expression of Smurf1 is significantly elevated in the pulmonary arteries.[1][2] This upregulation of Smurf1 is associated with a reduction in BMPR2 levels, contributing to the vascular remodeling that drives the progression of PH.[1] Consequently, the inhibition of Smurf1 has emerged as a promising therapeutic strategy to restore BMP signaling and ameliorate the pathological features of PH.[1][4]
Smurf1-IN-1 is a potent and selective small molecule inhibitor of Smurf1. These application notes provide detailed protocols for the use of this compound in a monocrotaline-induced pulmonary hypertension rat model, along with expected quantitative outcomes and a description of the relevant signaling pathways.
Smurf1 Signaling Pathway in Pulmonary Hypertension
Under normal physiological conditions, the binding of BMP ligands to BMPR2 initiates a signaling cascade that leads to the phosphorylation of Smads 1/5/8. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of genes that promote apoptosis and inhibit proliferation of pulmonary artery smooth muscle cells.
In pulmonary hypertension, increased expression of Smurf1 disrupts this protective pathway. Smurf1 directly interacts with and ubiquitinates BMPR2, targeting it for proteasomal and lysosomal degradation.[1][2] This reduction in BMPR2 on the cell surface impairs BMP signaling, leading to decreased Smad1/5/8 phosphorylation and a subsequent shift towards a pro-proliferative and anti-apoptotic phenotype in the pulmonary vasculature, contributing to vascular remodeling and the progression of PH. Inhibition of Smurf1 by compounds like this compound is expected to prevent BMPR2 degradation, thereby restoring BMP signaling and its beneficial effects.
Caption: Smurf1 signaling in PH and therapeutic intervention.
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension Rat Model
This protocol describes the induction of pulmonary hypertension in rats using a single subcutaneous injection of monocrotaline.[5][6]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
1N HCl
-
1N NaOH
-
Sterile 0.9% saline
-
Syringes and needles (25G)
Procedure:
-
Prepare the MCT solution: Dissolve MCT in 1N HCl and neutralize to pH 7.4 with 1N NaOH. Dilute the neutralized solution with sterile saline to a final concentration of 60 mg/mL.
-
Administer a single subcutaneous injection of MCT at a dose of 60 mg/kg body weight to each rat.
-
House the rats under standard laboratory conditions with ad libitum access to food and water.
-
Monitor the animals daily for signs of distress. The development of PH typically occurs over 3-4 weeks.[7]
Administration of this compound
This protocol outlines the preparation and oral administration of this compound to the monocrotaline-treated rats.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Treatment Groups:
-
Control Group: Healthy rats receiving vehicle only.
-
MCT + Vehicle Group: Rats with MCT-induced PH receiving vehicle only.
-
MCT + this compound Group: Rats with MCT-induced PH receiving this compound.
-
-
Preparation of this compound Solution: Prepare a suspension of this compound in the vehicle at the desired concentration for oral administration. Doses of 1, 3, and 10 mg/kg have been previously reported for pharmacokinetic studies.
-
Administration:
-
For a prophylactic study, begin daily oral gavage of this compound or vehicle on the same day as the MCT injection and continue for the duration of the study (e.g., 28 days).
-
For a therapeutic study, begin daily oral gavage of this compound or vehicle after the establishment of PH (e.g., 14 days post-MCT injection) and continue for a specified period (e.g., 14 days).
-
-
Administer the prepared solution or vehicle to the rats via oral gavage once daily.
Experimental Workflow
Caption: Experimental workflow for this compound in MCT rat model.
Endpoint Assessments
At the end of the study (e.g., day 28), the following assessments should be performed to evaluate the efficacy of this compound.
1. Hemodynamic Measurements:
-
Anesthetize the rats.
-
Perform a right heart catheterization to measure the Right Ventricular Systolic Pressure (RVSP).
2. Assessment of Right Ventricular Hypertrophy:
-
Euthanize the rats and excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index: RV / (LV + S).
3. Evaluation of Pulmonary Vascular Remodeling:
-
Perfuse the lungs with saline and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin and prepare sections.
-
Perform hematoxylin and eosin (H&E) staining.
-
Measure the medial wall thickness of small pulmonary arteries (50-100 µm diameter). The percentage of medial thickness (%MT) can be calculated as: (%MT = (2 × medial wall thickness / external diameter) × 100).
Expected Quantitative Data
The following tables summarize typical quantitative data obtained from studies using the monocrotaline rat model of pulmonary hypertension. While specific data for this compound is emerging, the tables provide a reference for the expected changes in the disease model and the potential for therapeutic improvement.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters
| Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Fulton Index (RV / (LV+S)) |
| Control | 25.1 ± 1.4 | 0.29 ± 0.05[8] |
| MCT + Vehicle | 76.9 ± 4.9[9] | 0.64 ± 0.01[9] |
| MCT + this compound (Expected) | Reduced vs. MCT + Vehicle | Reduced vs. MCT + Vehicle |
Data are presented as mean ± SEM. Values are compiled from representative studies.[8][9]
Table 2: Pulmonary Vascular Remodeling Parameters
| Group | Medial Wall Thickness (% of vessel diameter) |
| Control | ~20% |
| MCT + Vehicle | ~45-50% |
| MCT + this compound (Expected) | Reduced vs. MCT + Vehicle |
Values are estimates based on typical findings in the MCT model.
Conclusion
The inhibition of Smurf1 with this compound represents a targeted therapeutic approach for pulmonary hypertension by aiming to restore the protective BMP signaling pathway. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to investigate the efficacy of this compound in a well-established preclinical model of PH. Rigorous adherence to these methodologies will facilitate the generation of robust and reproducible data, which is essential for the further development of this promising therapeutic strategy.
References
- 1. Therapeutic Potential of Smurf-1 Inhibitors for the Treatment of Pulmonary Arterial Hypertension (PAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smurf1 ubiquitin ligase causes downregulation of BMP receptors and is induced in monocrotaline and hypoxia models of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - MicroRNA-140-5p and SMURF1 regulate pulmonary arterial hypertension [jci.org]
- 4. Design and Synthesis of Inhibitors of the E3 Ligase SMAD Specific E3 Ubiquitin Protein Ligase 1 as a Treatment for Lung Remodeling in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of right ventricular function after monocrotaline-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a murine model of monocrotaline pyrrole-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Smurf1-IN-1
These application notes provide a detailed protocol for the immunoprecipitation of Smurf1 and summarize the quantitative data for the inhibitor Smurf1-IN-A01. It is important to note that while the query specified "Smurf1-IN-1," the available scientific literature predominantly refers to "Smurf1-IN-A01" as a selective inhibitor of Smurf1. It is presumed that "this compound" and "Smurf1-IN-A01" refer to the same compound.
Introduction to Smurf1
Smad ubiquitination regulatory factor 1 (Smurf1) is an E3 ubiquitin ligase that plays a crucial role in various cellular processes by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3] As a member of the Nedd4 family of HECT E3 ligases, Smurf1 is a key regulator of the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways.[1][4] It achieves this by targeting components such as receptor-regulated SMADs (Smad1 and Smad5) and the TGF-β type I receptor for degradation.[1][5][6] Beyond the TGF-β/BMP pathways, Smurf1 is also involved in regulating cell migration, polarity, and innate immune signaling.[1][7] Given its diverse roles, the inhibition of Smurf1 has emerged as a promising therapeutic strategy in various diseases.
Smurf1-IN-A01: A Selective Inhibitor
Smurf1-IN-A01 is a small molecule inhibitor that has been identified to selectively target Smurf1. By inhibiting the E3 ligase activity of Smurf1, this compound can prevent the degradation of its substrates, thereby modulating the downstream signaling pathways. This makes Smurf1-IN-A01 a valuable tool for studying the biological functions of Smurf1 and for potential therapeutic development.
Quantitative Data for Smurf1-IN-A01
The following table summarizes the available quantitative data for Smurf1-IN-A01.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Kd) | 3.664 nM | Human | Not Specified | [8] |
| IC50 | ~500 nM | Human | UbFluor Assay | [9] |
Smurf1 Signaling Pathways
Smurf1 is a central node in multiple signaling pathways. Below are diagrams illustrating its role in the BMP/TGF-β signaling pathway and its broader interactions.
Caption: Smurf1's role in the BMP/TGF-β signaling pathway.
Caption: Experimental workflow for Smurf1 immunoprecipitation.
Detailed Protocol: this compound Immunoprecipitation
This protocol is designed for the immunoprecipitation of Smurf1 from cell lysates to study its interactions with other proteins, particularly in the presence of an inhibitor like Smurf1-IN-A01.
Materials:
-
Cell Lines: HEK293T, HeLa, or other cell lines expressing Smurf1.
-
Smurf1-IN-A01: Prepare stock solutions in DMSO.
-
Antibodies:
-
Primary antibody: Rabbit or mouse anti-Smurf1 antibody for immunoprecipitation.
-
Secondary antibody: Antibodies against potential interacting proteins for Western blot detection.
-
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. A milder lysis buffer like HNTG (20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol) can also be used.
-
Wash Buffer: Ice-cold PBS or HNTG buffer.
-
Protein A/G Agarose/Sepharose Beads: For capturing immune complexes.
-
SDS-PAGE Sample Buffer (2x): For eluting proteins.
-
General lab equipment: Microcentrifuge, vortexer, rotator, etc.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of Smurf1-IN-A01 or a vehicle control (DMSO) for the specified duration. The optimal concentration and time should be determined empirically.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer per 10^7 cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rocker at 4°C for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the lysate using a Bradford or BCA assay. Dilute a small aliquot of the lysate at least 1:10 before measurement to avoid interference from detergents.
-
Adjust the protein concentration of all samples to be equal (e.g., 1 mg/mL).
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of cell lysate.
-
Incubate on a rotator at 4°C for 30-60 minutes to reduce non-specific binding.
-
Centrifuge at 3,000 x g for 2 minutes at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Smurf1 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg per 1 mg of lysate).
-
Incubate on a rotator at 4°C for 2 hours to overnight.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each sample.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation at 3,000 x g for 2 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to four times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads.
-
Centrifuge at 12,000 x g for 1 minute to pellet the beads.
-
-
Downstream Analysis:
-
The supernatant contains the immunoprecipitated proteins.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against Smurf1 and its potential interacting partners.
-
References
- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. uniprot.org [uniprot.org]
- 6. Cooperative Inhibition of Bone Morphogenetic Protein Signaling by Smurf1 and Inhibitory Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Smurf1-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMAD specific E3 ubiquitin protein ligase 1 (Smurf1) is a key regulator in various cellular processes, including bone morphogenetic protein (BMP) and transforming growth factor-beta (TGF-β) signaling pathways.[1][2] Its dysregulation has been implicated in numerous diseases, such as cancer, fibrosis, and inflammatory conditions.[2][3] This makes Smurf1 an attractive therapeutic target for drug discovery. Smurf1-IN-1 is a selective inhibitor of Smurf1, demonstrating significant potential in preclinical models. These application notes provide detailed protocols and data for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize novel Smurf1 inhibitors.
Quantitative Data for this compound
This table summarizes the available quantitative data for this compound, providing a benchmark for its inhibitory activity against Smurf1.
| Compound | Assay Type | Target(s) | IC50 (nM) | Oral Bioavailability (%) | Reference |
| This compound | E3 Ligase Activity | Smurf1 | 92 | 82 | [4] |
| Compound 1 | Transthiolation | Smurf1 HECT domain | 500 | Not Reported | [5] |
| Compound 2 | Transthiolation | Smurf1 HECT domain | Not specified | Not Reported | [5] |
Smurf1 Signaling Pathway
Smurf1 is a HECT domain E3 ubiquitin ligase that plays a critical role in multiple signaling pathways by targeting specific protein substrates for ubiquitination and subsequent proteasomal degradation.[1][6] Key substrates of Smurf1 include SMADs (Smad1, Smad5), MEKK2, and RhoA, which are involved in BMP/TGF-β signaling, MAP kinase pathways, and cell polarity, respectively.[1][7] The inhibition of Smurf1 can, therefore, modulate these pathways and is a promising strategy for therapeutic intervention.
Caption: Smurf1 signaling pathways and points of inhibition.
High-Throughput Screening (HTS) for Smurf1 Inhibitors
A robust and reliable HTS assay is crucial for the discovery of novel Smurf1 inhibitors. A cell-based assay using a ubiquitin-reference technique (URT) coupled with a Dual-Luciferase reporter system has been successfully developed and implemented for this purpose.[8]
Principle of the URT-Dual-Luciferase Assay
This assay is based on a fusion protein that links a Smurf1 substrate (e.g., RHOB) to a dual-luciferase reporter system via a ubiquitin moiety.[8] In the presence of active Smurf1, the substrate is targeted for degradation, leading to a decrease in the firefly luciferase (FL) signal relative to the Renilla luciferase (RL) reference signal. Inhibitors of Smurf1 will prevent this degradation, resulting in a higher FL/RL ratio.
Experimental Workflow for HTS
The following diagram illustrates the general workflow for a high-throughput screen to identify Smurf1 inhibitors.
Caption: High-throughput screening workflow for Smurf1 inhibitors.
Detailed Protocol: URT-Dual-Luciferase HTS Assay
This protocol is adapted from a published method for identifying Smurf1 inhibitors in a high-throughput format.[8]
Materials:
-
HEK293T cells
-
pRUF-RHOB (or other Smurf1 substrate) and Smurf1 expression plasmids
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS
-
384-well white, clear-bottom tissue culture plates
-
Compound library, this compound (positive control), DMSO (negative control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer capable of reading 384-well plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells in a large-format flask with the pRUF-RHOB and Smurf1 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
After 24 hours of transfection, detach the cells and resuspend them in fresh culture medium.
-
Seed the cells into 384-well plates at an optimized density (e.g., 1 x 10^4 cells/well in 40 µL).
-
-
Compound Addition:
-
Using a liquid handler, add the library compounds to the assay plates to a final concentration of 10 µM.
-
Include wells with DMSO as a negative control and this compound (e.g., at its IC50 concentration) as a positive control.
-
-
Incubation:
-
Incubate the plates overnight (16-24 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates and the Dual-Luciferase reagents to room temperature.
-
Add the firefly luciferase substrate to all wells and measure the luminescence (FL).
-
Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the luminescence (RL).
-
-
Data Analysis:
-
Calculate the FL/RL ratio for each well.
-
Normalize the data to the controls. The % inhibition can be calculated as follows: % Inhibition = [(Ratio_compound - Ratio_DMSO) / (Ratio_this compound - Ratio_DMSO)] * 100
-
Identify primary hits based on a predefined cutoff (e.g., > 3 standard deviations from the mean of the sample wells).
-
Screening Cascade for Smurf1 Inhibitor Discovery
Following the primary HTS, a series of secondary and tertiary assays are essential to confirm the activity, determine the mechanism of action, and evaluate the selectivity and cellular effects of the identified hits.
Caption: Logical screening cascade for Smurf1 inhibitor discovery.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the use of this compound in high-throughput screening assays and the subsequent hit validation cascade. The detailed URT-Dual-Luciferase assay protocol provides a robust starting point for identifying novel Smurf1 inhibitors. The structured workflow and screening cascade will aid researchers in the efficient discovery and characterization of new chemical entities targeting Smurf1 for therapeutic development.
References
- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SMURF1 antagonists and how do they work? [synapse.patsnap.com]
- 3. SMURF1, a promoter of tumor cell progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 7. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cell-based high-throughput screening method based on a ubiquitin-reference technique for identifying modulators of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Smurf1-IN-1 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT-type E3 ubiquitin ligase that plays a critical role in various cellular processes by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3] Dysregulation of Smurf1 activity has been implicated in the pathogenesis of several diseases, including cancer.[1][4] In many cancers, Smurf1 is overexpressed and functions as an oncogene by promoting the degradation of tumor suppressor proteins, thereby facilitating tumor growth, metastasis, and chemoresistance.[5][6][7] Key signaling pathways modulated by Smurf1 include the Transforming Growth Factor-β (TGF-β)/Bone Morphogenetic Protein (BMP) pathway, the RhoA signaling pathway, and the PI3K/AKT pathway.[5][8][9] The oncogenic role of Smurf1 makes it an attractive therapeutic target for cancer therapy.[4][5]
Smurf1-IN-1 is a potent and selective small molecule inhibitor of Smurf1 with an IC50 of 92 nM.[10] It is orally active, presenting a promising profile for in vivo studies.[10] While direct studies of this compound in cancer xenograft models are not yet extensively published, its mechanism of action and the established role of Smurf1 in tumorigenesis provide a strong rationale for its evaluation as an anti-cancer agent in such preclinical models.
These application notes provide a comprehensive guide for the use of this compound in xenograft models, including detailed experimental protocols and data presentation guidelines. The provided protocols are based on the known properties of this compound and established methodologies for evaluating small molecule inhibitors in xenograft studies.
Data Presentation
Effective evaluation of this compound in xenograft models requires systematic collection and clear presentation of quantitative data. The following tables provide templates for organizing key experimental results.
Table 1: In Vivo Efficacy of this compound in a [Specify Cancer Type] Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily, p.o. | N/A | ||
| This compound | 10 | Daily, p.o. | |||
| This compound | 30 | Daily, p.o. | |||
| This compound | 100 | Daily, p.o. | |||
| Positive Control | [Dose] | [Schedule] |
Table 2: Pharmacokinetic Profile of this compound in Rodents
| Species | Dose (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | 1 | i.v. | 7.9 | - | - | 82 | [10] |
| Rat | 3 | p.o. | 7.9 | - | - | 82 | [10] |
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified Smurf1 Signaling Pathways in Cancer
Caption: Smurf1 negatively regulates the TGF-β/BMP pathway by targeting p-SMADs for degradation. It also promotes cell migration by degrading RhoA and can activate the PI3K/AKT pathway, promoting cell survival. This compound inhibits these oncogenic functions.
Diagram 2: Experimental Workflow for a Xenograft Study
Caption: A general workflow for conducting an in vivo efficacy study of this compound in a subcutaneous xenograft model.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from the formulation guidelines for a similar research compound.[10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volumes of each component based on the desired final concentration of this compound.
-
In a sterile microcentrifuge tube, add the calculated volume of the this compound DMSO stock solution.
-
Add the calculated volume of PEG300 and mix thoroughly by vortexing.
-
Add the calculated volume of Tween-80 and vortex until the solution is homogeneous.
-
Finally, add the calculated volume of saline and vortex again to obtain a clear solution.
-
If the solution is not clear, brief sonication may be applied.
-
Prepare the formulation fresh daily before administration.
Protocol 2: Subcutaneous Xenograft Model and Efficacy Study
Materials and Reagents:
-
Human cancer cell line with known Smurf1 expression (e.g., HCT116 for colorectal cancer, MGC-803 for gastric cancer)[1][6]
-
Cell culture medium and supplements
-
Matrigel (optional)
-
6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
-
Positive control (a standard-of-care chemotherapeutic for the chosen cancer type)
-
Calipers
-
Animal balance
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free medium. A cell viability of >90% is recommended.
-
Inject 1-10 x 10^6 cells (in a volume of 100-200 µL, optionally mixed with Matrigel at a 1:1 ratio) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
-
Treatment Administration:
-
Administer this compound (e.g., at 10, 30, and 100 mg/kg), vehicle control, and positive control daily via oral gavage (p.o.). The administration volume should be adjusted based on the individual mouse's body weight (e.g., 10 mL/kg).
-
Monitor the body weight of the mice daily or every other day as an indicator of toxicity.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volumes and body weights every 2-3 days throughout the study.
-
Monitor the mice for any clinical signs of toxicity.
-
The study endpoint can be defined as when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), a specific time point (e.g., 21 days), or when significant body weight loss (>20%) or other signs of distress are observed.
-
-
Tissue Collection and Analysis:
-
At the study endpoint, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
-
Collect major organs (e.g., liver, kidney, spleen) for histopathological analysis to assess any potential toxicity.
-
Protocol 3: Biomarker Analysis
Western Blot Analysis:
-
Homogenize frozen tumor samples to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Smurf1, downstream targets (e.g., p-SMAD1/5, RhoA), and proliferation/apoptosis markers (e.g., Ki-67, cleaved caspase-3).
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
Immunohistochemistry (IHC):
-
Embed formalin-fixed, paraffin-embedded tumor tissues and section them.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate sections with primary antibodies as described for Western blotting.
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Analyze the slides under a microscope to assess the expression and localization of the target proteins within the tumor tissue.
Conclusion
This compound is a promising therapeutic agent for cancers where Smurf1 is a key driver of oncogenesis. The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound in xenograft models. Careful experimental design, systematic data collection, and thorough biomarker analysis will be crucial in elucidating the anti-tumor efficacy and mechanism of action of this novel Smurf1 inhibitor. While no direct xenograft data for this compound in cancer models is currently published, the provided information, based on its known characteristics and data from similar compounds, offers a robust starting point for researchers.
References
- 1. Low Expression of Smurf1 Enhances the Chemosensitivity of Human Colorectal Cancer to Gemcitabine and Cisplatin in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 3. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMURF1, a promoter of tumor cell progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMURF1: a promising target for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ubiquitin ligase SMURF1 functions as a prognostic marker and promotes growth and metastasis of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Smurf1 Inhibition in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Smad Ubiquitination Regulatory Factor 1 (Smurf1) in key cellular signaling pathways and detail protocols for investigating the effects of Smurf1 inhibition in primary cell cultures. The primary focus is on osteoblast differentiation, a well-documented process negatively regulated by Smurf1.
Introduction to Smurf1
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is an E3 ubiquitin ligase that plays a crucial role in various cellular processes, including cell differentiation, migration, and signaling.[1][2][3] It functions by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[1][4][5] A primary function of Smurf1 is the negative regulation of the Bone Morphogenetic Protein (BMP) signaling pathway, which is essential for osteoblast differentiation and bone formation.[4][5][6] Smurf1 targets key components of this pathway, including the receptor-regulated SMADs (Smad1 and Smad5) and the master osteogenic transcription factor Runx2, for degradation.[4][5][6][7] By inhibiting Smurf1, researchers can potentially enhance osteogenic processes.
Mechanism of Action and Key Signaling Pathways
Smurf1 exerts its influence through multiple signaling pathways. Understanding these pathways is critical for designing experiments and interpreting results following Smurf1 inhibition.
1. BMP/SMAD Signaling Pathway: This is the most well-characterized pathway regulated by Smurf1 in the context of osteogenesis. Smurf1 directly interacts with and promotes the degradation of Smad1 and Smad5, which are key mediators of BMP signaling.[1][5][7] Inhibition of Smurf1 is expected to increase the levels of these SMAD proteins, leading to enhanced transcription of osteogenic genes.
2. MAPK/JNK Signaling Pathway: Smurf1 also regulates the Mitogen-Activated Protein Kinase (MAPK) pathway by targeting MEKK2 (MAP3K2) for degradation.[7] MEKK2 is an upstream kinase in the JNK signaling cascade.[7] Therefore, inhibiting Smurf1 can lead to the accumulation of MEKK2 and activation of JNK signaling, which has been shown to enhance osteoblast activity.[7]
3. Regulation of JunB: Smurf1 targets the transcription factor JunB, a member of the AP-1 family, for proteasomal degradation.[8][9] JunB is involved in mesenchymal stem cell (MSC) proliferation and differentiation into osteoblasts.[8][9] Smurf1 inhibition would lead to increased JunB levels, thereby promoting osteogenesis.
Signaling Pathway Diagram
Caption: Smurf1 negatively regulates key signaling pathways involved in osteogenesis.
Expected Effects of this compound Treatment on Primary Cell Cultures
The primary application of a Smurf1 inhibitor, such as a hypothetical "this compound", in primary cell cultures is to promote osteoblast differentiation and bone formation. This is particularly relevant for studies using mesenchymal stem cells (MSCs) or pre-osteoblastic cells.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in key osteogenic markers following treatment with a Smurf1 inhibitor. These are based on published data from Smurf1 knockout or knockdown studies.
| Parameter | Cell Type | Expected Outcome with Smurf1 Inhibition | Typical Assay | Reference |
| Alkaline Phosphatase (ALP) Activity | MSCs, Pre-osteoblasts | Increased | ALP Staining, ALP Activity Assay | [8][9] |
| Mineralization | MSCs, Osteoblasts | Increased | Alizarin Red S Staining | [10] |
| Osteocalcin (OCN) Expression | Osteoblasts | Increased | qPCR, Western Blot, ELISA | [8][9] |
| Runx2 Protein Levels | MSCs, Pre-osteoblasts | Increased | Western Blot | [4][5] |
| Phospho-Smad1/5 Levels | MSCs, Pre-osteoblasts | Increased | Western Blot | [7][11] |
| JunB Protein Levels | MSCs | Increased | Western Blot | [8][9] |
| MEKK2 Protein Levels | Osteoblasts | Increased | Western Blot | [7] |
Experimental Protocols
The following are detailed protocols for treating primary cell cultures with a Smurf1 inhibitor and assessing the effects on osteoblast differentiation.
General Cell Culture of Primary Mesenchymal Stem Cells (MSCs)
Primary MSCs can be isolated from bone marrow or other tissues. It is crucial to maintain proper aseptic techniques to prevent contamination.
Materials:
-
Basal MSC medium (e.g., DMEM, alpha-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Thaw cryopreserved primary MSCs rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA.
Protocol for this compound Treatment and Induction of Osteogenic Differentiation
This protocol describes how to treat primary MSCs with a Smurf1 inhibitor to assess its effect on osteogenic differentiation.
Materials:
-
Primary MSCs
-
Basal MSC medium
-
Osteogenic differentiation medium (basal medium supplemented with dexamethasone, ascorbic acid, and β-glycerophosphate)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Protocol:
-
Plate primary MSCs in multi-well plates at a desired density (e.g., 2 x 10^4 cells/cm²).
-
Allow cells to adhere and grow for 24 hours in basal MSC medium.
-
After 24 hours, replace the basal medium with osteogenic differentiation medium.
-
Add this compound to the treatment wells at various concentrations (a dose-response experiment is recommended to determine the optimal concentration).
-
Add an equivalent volume of the vehicle to the control wells.
-
Incubate the cells at 37°C and 5% CO2.
-
Replace the medium with fresh osteogenic differentiation medium containing this compound or vehicle every 2-3 days.
-
Continue the treatment for the desired duration (typically 7-21 days for osteogenic differentiation assays).
Experimental Workflow Diagram
References
- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMURF1 - Wikipedia [en.wikipedia.org]
- 3. SMURF1 SMAD specific E3 ubiquitin protein ligase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ubiquitin Ligase-Mediated Regulation of Osteoblast Differentiation and Bone Formation [frontiersin.org]
- 5. Smurf1 inhibits osteoblast differentiation and bone formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smurf1 Inhibits Mesenchymal Stem Cell Proliferation and Differentiation into Osteoblasts through JunB Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smurf1 inhibits mesenchymal stem cell proliferation and differentiation into osteoblasts through JunB degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paracrine activity of Smurf1-silenced mesenchymal stem cells enhances bone regeneration and reduces bone loss in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The E3 ubiquitin ligase SMURF1 regulates cell-fate specification and outflow tract septation during mammalian heart development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of Smurf1-IN-1 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smurf1-IN-1 is a potent and selective inhibitor of the E3 ubiquitin ligase Smad Ubiquitination Regulatory Factor 1 (Smurf1). Smurf1 is a key negative regulator in the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, making it an attractive therapeutic target for a variety of diseases, including certain cancers and fibrotic conditions. As with any small molecule inhibitor intended for research or pre-clinical development, understanding its stability in solution is critical for ensuring the reliability and reproducibility of experimental results.
These application notes provide a summary of the known stability of this compound in solution, along with detailed protocols for researchers to conduct their own stability assessments under specific experimental conditions.
Smurf1 Signaling Pathway
Smurf1 is a HECT-type E3 ubiquitin ligase that plays a crucial role in regulating multiple signaling pathways by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation. Key pathways and substrates include:
-
BMP/TGF-β Signaling: Smurf1 targets receptor-regulated Smads (Smad1/5) and inhibitory Smads (Smad7) for degradation, thereby downregulating BMP and TGF-β signaling.[1]
-
Cell Migration and Polarity: Smurf1 mediates the degradation of RhoA, a small GTPase involved in regulating the actin cytoskeleton.[1]
-
Osteoblast Differentiation: Smurf1 targets the transcription factor Runx2 for degradation, inhibiting osteoblast differentiation.
-
JNK Signaling: Smurf1 can promote the ubiquitination and degradation of MEKK2, an upstream kinase in the JNK signaling pathway.
Below is a diagram illustrating the central role of Smurf1 in cellular signaling.
Caption: Overview of key Smurf1 signaling pathways and points of inhibition.
Quantitative Stability Data for this compound
The stability of this compound is highly dependent on the solvent, storage temperature, and pH. Below is a summary of the available stability data. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Solvent | Concentration | Temperature | Duration | Percent Remaining | Source |
| DMSO | Stock Solution | -80°C | 6 months | Not specified, but recommended storage time | Vendor Datasheet |
| DMSO | Stock Solution | -20°C | 1 month | Not specified, but recommended storage time | Vendor Datasheet |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Working Dilutions | 4°C | Data Not Available | Data Not Available | - |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Working Dilutions | Room Temp (20-25°C) | Data Not Available | Data Not Available | - |
| Cell Culture Medium (e.g., DMEM) | Working Dilutions | 37°C | Data Not Available | Data Not Available | - |
Note: The lack of quantitative data for aqueous solutions and cell culture media highlights the importance of performing the stability protocols outlined below. It is generally recommended to prepare fresh aqueous solutions of this compound for each experiment from a frozen DMSO stock.
Experimental Protocols
The following protocols provide a framework for assessing the long-term stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Stability Assessment
The overall workflow for determining the stability of this compound is depicted below.
Caption: A generalized workflow for assessing the stability of this compound.
Protocol 1: Preparation of this compound Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desired aqueous buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Desired cell culture media (e.g., DMEM with 10% FBS)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
Procedure:
-
Stock Solution (10 mM in DMSO):
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
-
Working Solutions (e.g., 10 µM in Aqueous Buffer or Media):
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution to achieve the final desired concentration in the pre-warmed (if applicable) aqueous buffer or cell culture medium.
-
Important: Prepare these aqueous solutions fresh for each experiment due to the unknown stability.
-
Protocol 2: HPLC-Based Stability Assay
This protocol is designed to quantify the amount of intact this compound over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade)
-
This compound test solutions prepared as in Protocol 1
-
Autosampler vials
Procedure:
-
Sample Preparation for Analysis:
-
At each time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the test solution.
-
If the solution contains proteins (e.g., cell culture media with FBS), precipitate the proteins by adding 3 volumes of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes and collect the supernatant.
-
Transfer the sample (or supernatant) to an autosampler vial.
-
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determine the λmax of this compound by UV-Vis spectrophotometry (typically between 250-350 nm).
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in the chromatogram for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Protocol 3: Forced Degradation Study
This protocol is used to assess the intrinsic stability of this compound and to identify potential degradation products.
Materials:
-
This compound stock solution in a suitable solvent (e.g., acetonitrile or methanol)
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system as described in Protocol 2
-
LC-MS system for degradation product identification (optional)
Procedure:
-
Prepare Forced Degradation Samples:
-
Acid Hydrolysis: Mix equal volumes of this compound stock and 1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of this compound stock and 1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 M HCl.
-
Oxidative Degradation: Mix equal volumes of this compound stock and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.
-
-
Analysis:
-
Analyze all samples by the HPLC method described in Protocol 2.
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
If an LC-MS system is available, analyze the stressed samples to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Conclusion
The long-term stability of this compound in DMSO stock solutions is well-defined under appropriate storage conditions. However, its stability in aqueous solutions and cell culture media has not been extensively reported and should be determined empirically. The provided protocols offer a robust framework for researchers to assess the stability of this compound in their specific experimental setups, ensuring the generation of accurate and reliable data. For critical experiments, it is always recommended to use freshly prepared aqueous dilutions of this compound.
References
Application Notes and Protocols: Oral Bioavailability and Pharmacokinetics of Smurf1 Inhibitors
These application notes provide a detailed overview of the preclinical assessment of the oral bioavailability and pharmacokinetics of Smurf1 (Smad Ubiquitination Regulatory Factor 1) inhibitors, a class of molecules with significant therapeutic potential in various diseases, including certain cancers, fibrosis, and inflammatory conditions.[1] Due to the absence of publicly available data for a specific compound designated "Smurf1-IN-1," this document presents a representative methodology and hypothetical data for a typical small molecule Smurf1 inhibitor.
Introduction to Smurf1 and its Inhibition
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a key E3 ubiquitin ligase that plays a crucial role in several cellular signaling pathways.[2][3] It primarily functions by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[1] One of its main targets are the Smad proteins, which are critical mediators of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways.[2][4] By regulating the levels of these proteins, Smurf1 influences a wide range of cellular processes, including cell growth, differentiation, migration, and apoptosis.[2]
Dysregulation of Smurf1 activity has been implicated in the pathophysiology of various diseases.[1] For instance, overexpression of Smurf1 can lead to the excessive degradation of tumor-suppressive Smads, thereby promoting cancer progression. In fibrotic diseases, Smurf1 can contribute to the accumulation of extracellular matrix by modulating TGF-β signaling.[1] Consequently, the development of small molecule inhibitors that specifically target Smurf1 has emerged as a promising therapeutic strategy.[5] These inhibitors aim to restore normal signaling by preventing the Smurf1-mediated degradation of its target proteins.[1]
Below is a diagram illustrating the central role of Smurf1 in the TGF-β/BMP signaling pathway.
Caption: Smurf1-mediated regulation of TGF-β/BMP signaling.
Hypothetical Pharmacokinetic Profile of a Smurf1 Inhibitor
For a Smurf1 inhibitor to be effective as an oral therapeutic, it must exhibit favorable pharmacokinetic properties. This includes efficient absorption from the gastrointestinal tract, distribution to the target tissues, metabolism into inactive and non-toxic compounds, and subsequent elimination from the body. The table below presents a hypothetical, yet representative, pharmacokinetic profile for an orally administered small molecule Smurf1 inhibitor in a preclinical rodent model.
Table 1: Hypothetical Pharmacokinetic Parameters of an Oral Smurf1 Inhibitor in Rats (10 mg/kg, p.o.)
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | 850 | Maximum observed plasma concentration. |
| Tmax | h | 1.5 | Time to reach Cmax. |
| AUC(0-t) | ng·h/mL | 4200 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | ng·h/mL | 4500 | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | h | 4.5 | Elimination half-life. |
| CL/F | L/h/kg | 2.2 | Apparent total clearance of the drug from plasma after oral administration. |
| Vd/F | L/kg | 14.2 | Apparent volume of distribution. |
| F (%) | % | 65 | Oral bioavailability. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific chemical entity.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a standard procedure for determining the pharmacokinetic profile of a novel Smurf1 inhibitor following oral administration to rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a Smurf1 inhibitor after a single oral dose.
Materials:
-
Smurf1 inhibitor
-
Vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least 3 days prior to the study.
-
Dose Preparation: Prepare a homogenous suspension of the Smurf1 inhibitor in the vehicle at the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg dosing volume).
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the Smurf1 inhibitor formulation to the rats via oral gavage. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood samples into K2EDTA-containing tubes, mix gently, and place on ice. Centrifuge the samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the Smurf1 inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 1 from the plasma concentration-time data.
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Caco-2 Permeability Assay
This protocol describes an in vitro method to assess the intestinal permeability of a Smurf1 inhibitor, which is a key predictor of its oral absorption.
Objective: To determine the apparent permeability coefficient (Papp) of a Smurf1 inhibitor across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Smurf1 inhibitor and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.
-
Assay Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the Smurf1 inhibitor solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability (Efflux Assessment):
-
Add the Smurf1 inhibitor solution in HBSS to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B permeability.
-
-
Sample Analysis: Quantify the concentration of the Smurf1 inhibitor in the donor and receiver samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Caption: Workflow for an in vitro Caco-2 permeability assay.
By following these protocols, researchers can systematically evaluate the oral bioavailability and pharmacokinetic properties of novel Smurf1 inhibitors, which is a critical step in their development as potential therapeutic agents.
References
- 1. What are SMURF1 antagonists and how do they work? [synapse.patsnap.com]
- 2. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. scbt.com [scbt.com]
In Vivo Delivery of Smurf1-IN-1: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT-type E3 ubiquitin ligase that plays a critical role in various cellular processes by targeting specific proteins for degradation. Its involvement in key signaling pathways, including Bone Morphogenetic Protein (BMP), Transforming Growth Factor-beta (TGF-β), and Wnt signaling, has implicated Smurf1 in the pathophysiology of numerous diseases such as cancer, fibrosis, osteoporosis, and pulmonary arterial hypertension. Consequently, the development of small molecule inhibitors targeting Smurf1, such as Smurf1-IN-1, presents a promising therapeutic strategy.
These application notes provide detailed protocols for the in vivo delivery of the selective Smurf1 inhibitor, this compound, and a related compound, Smurf1-IN-A01. The methodologies outlined are based on preclinical studies in rodent models and are intended to guide researchers in designing and executing their own in vivo experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo administration of this compound and Smurf1-IN-A01.
Table 1: In Vivo Administration and Pharmacokinetics of this compound in Rats [1]
| Parameter | Value | Administration Route | Animal Model |
| Dosage | 1, 3, 10 mg/kg | Oral (p.o.) | Rat model of pulmonary hypertension |
| Dosage | 1 mg/kg | Intravenous (i.v.) | Rat model of pulmonary hypertension |
| Half-life (T½) | 7.9 hours | Not specified | Rat |
| Oral Bioavailability | 82% | Oral (p.o.) | Rat |
Table 2: In Vivo Administration of Smurf1-IN-A01 in Mice
| Parameter | Value | Administration Route | Animal Model |
| Dosage | 10 µM (in 2 µL) | Intravitreal injection | Mouse model of retinal degeneration |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Smurf1 and a general workflow for in vivo experiments with Smurf1 inhibitors.
Caption: Smurf1 signaling pathways and the inhibitory action of this compound.
References
Application Notes and Protocols for Smurf1-IN-1 Use in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT domain E3 ubiquitin ligase that plays a critical role in various cellular processes, including cell differentiation, migration, and signaling.[1][2] It is a key negative regulator of the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways.[1][3] Smurf1 mediates the ubiquitination and subsequent proteasomal degradation of several target proteins, including SMAD proteins (SMAD1 and SMAD5), TGF-β receptors, and MEKK2.[1][3] Dysregulation of Smurf1 activity has been implicated in various diseases, including cancer and bone disorders.[1][4]
Smurf1-IN-1 is a potent and selective small molecule inhibitor of Smurf1 with an IC50 of 92 nM.[5][6] Its oral activity and efficacy in preclinical models make it a valuable tool for studying the therapeutic potential of Smurf1 inhibition.[5][6]
CRISPR-Cas9 gene-editing technology allows for the precise knockout of specific genes, enabling researchers to dissect complex signaling pathways.[7][8][9][10] By combining the use of this compound with CRISPR-edited cell lines, researchers can investigate the specific functions of Smurf1 and its role in various cellular contexts with high precision.
This document provides a detailed application note for a hypothetical study investigating the SMAD-independent functions of Smurf1 using this compound in a CRISPR-edited SMAD1/5 double knockout (dKO) cell line. It includes detailed protocols for the necessary experiments and data presentation.
Hypothetical Application: Investigating SMAD-Independent Functions of Smurf1 in Osteoblast Differentiation
Objective: To elucidate the role of Smurf1's non-SMAD substrates in osteoblast differentiation by utilizing this compound in a SMAD1/5 dKO pre-osteoblastic cell line (e.g., MC3T3-E1).
Rationale: Smurf1 is a known regulator of osteoblast differentiation, primarily through its degradation of SMAD1 and SMAD5, which are key mediators of the pro-osteogenic BMP signaling pathway. However, Smurf1 also targets other non-SMAD proteins like MEKK2 and RhoA, whose roles in osteogenesis in the context of Smurf1 inhibition are less clear.[3] By using a SMAD1/5 dKO cell line, the effects of this compound on osteoblast differentiation will be independent of its canonical SMAD targets, allowing for the specific investigation of its SMAD-independent functions.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | Smurf1 E3 Ubiquitin Ligase | [5][6] |
| IC50 | 92 nM | [5][6] |
| Binding Affinity (Kd) | 3.664 nM (for a similar inhibitor Smurf1-IN-A01) | [11][12] |
| Solubility in DMSO | ≥ 100 mg/mL | [6] |
Table 2: Hypothetical Effect of this compound on Osteoblast Differentiation Markers in Wild-Type (WT) and SMAD1/5 dKO MC3T3-E1 Cells
| Cell Line | Treatment | Alkaline Phosphatase (ALP) Activity (fold change) | Runx2 Expression (fold change) | Osteocalcin Expression (fold change) |
| WT MC3T3-E1 | Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 2.5 | 2.2 | 3.0 | |
| SMAD1/5 dKO MC3T3-E1 | Vehicle (DMSO) | 0.8 | 0.9 | 0.7 |
| This compound (1 µM) | 1.5 | 1.4 | 1.8 |
Mandatory Visualizations
Caption: Smurf1 Signaling Pathways.
Caption: Experimental Workflow.
Caption: Rationale for using SMAD1/5 dKO cells.
Experimental Protocols
Generation of SMAD1/5 Double Knockout (dKO) MC3T3-E1 Cell Line using CRISPR/Cas9
-
sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting the exons of mouse Smad1 and Smad5 genes using a publicly available tool (e.g., CHOPCHOP).
-
Vector Construction: Clone the designed sgRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
-
Transfection: Transfect MC3T3-E1 cells with the sgRNA/Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Selection: 24 hours post-transfection, select the transfected cells by adding puromycin (2-5 µg/mL) to the culture medium for 48-72 hours.
-
Single-Cell Cloning: After selection, dilute the cells to a single cell per well in 96-well plates to isolate clonal populations.
-
Screening and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift mutations in Smad1 and Smad5.
-
Confirm the absence of SMAD1 and SMAD5 protein expression by Western Blotting.
-
Cell Culture and Treatment with this compound
-
Cell Culture: Culture Wild-Type (WT) and SMAD1/5 dKO MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment:
-
Seed cells in appropriate culture plates.
-
Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).
-
For osteoblast differentiation assays, switch to an osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing the inhibitor or vehicle.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours for protein analysis; 7-14 days for differentiation assays).
-
Western Blotting
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Smurf1, SMAD1, SMAD5, MEKK2, RhoA, Runx2, Osteocalcin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an anti-Smurf1 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western Blotting using antibodies against potential Smurf1 interacting partners (e.g., MEKK2, RhoA).
In Vitro Ubiquitination Assay
-
Reaction Mixture: In a microcentrifuge tube, combine the following components:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human Smurf1
-
Recombinant substrate (e.g., MEKK2)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
-
Inhibitor Treatment: Add this compound or vehicle (DMSO) to the reaction mixtures at various concentrations.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Detection: Analyze the reaction products by Western Blotting using an antibody against the substrate (MEKK2) to detect its ubiquitination (visible as a high molecular weight smear or laddering).
References
- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMURF1 - Wikipedia [en.wikipedia.org]
- 3. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. Generating Somatic Knockout Cell Lines with CRISPR-Cas9 Technology to Investigate SMAD Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
- 11. Smurf1-IN-A01 | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Smurf1 Inhibitor Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Smurf1 inhibitors, such as Smurf1-IN-1, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Smurf1 and why target it with an inhibitor?
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is an E3 ubiquitin ligase, a type of enzyme that tags specific proteins with ubiquitin, marking them for degradation by the proteasome.[1][2] Smurf1 plays a critical role in several cellular signaling pathways, including:
-
Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) Pathways: Smurf1 negatively regulates these pathways by targeting key components like Smad1 and Smad5 for degradation.[3][4][5]
-
Cell Migration and Polarity: Smurf1 influences cell movement by targeting proteins like RhoA.[3]
-
Innate Immunity: It is also involved in regulating inflammatory responses.[6]
Dysregulation of Smurf1 activity is implicated in various diseases, including cancer, fibrosis, and inflammatory conditions.[1] Inhibiting Smurf1 can prevent the degradation of its target proteins, thereby modulating these critical signaling pathways for therapeutic benefit.[1]
Q2: What is a good starting concentration for a Smurf1 inhibitor in my cell culture experiments?
If the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value of your specific Smurf1 inhibitor is known from biochemical assays, a good starting point for cell-based assays is typically 5 to 100 times this value.[7] For novel inhibitors with unknown cellular potency, it is best to perform a dose-response experiment over a wide concentration range (e.g., 10 nM to 100 µM) to determine the optimal concentration.[8]
Q3: How do I perform a dose-response experiment to find the optimal concentration?
A dose-response experiment involves treating your cells with a range of inhibitor concentrations to determine the concentration that produces the desired biological effect without causing excessive toxicity.
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well).
-
Inhibitor Preparation: Prepare a series of dilutions of the Smurf1 inhibitor. A common approach is to use serial dilutions (e.g., 1:2 or 1:3) to cover a broad concentration range. Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor dilutions.[7]
-
Treatment: Treat the cells with the different inhibitor concentrations and incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., WST-1, MTT, or Resazurin) to measure cytotoxicity and a functional assay to measure the desired biological effect.[9]
Q4: My cells are dying even at low concentrations of the inhibitor. What should I do?
Unexpected cytotoxicity can be a significant issue. Here are some troubleshooting steps:
-
Reduce Concentration: Your cell line may be particularly sensitive. Lower the concentration range in your next experiment.
-
Check Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.1% - 0.5%. Run a vehicle-only control to verify.[7]
-
Reduce Incubation Time: Shorten the duration of inhibitor exposure. A time-course experiment can help identify the optimal treatment window.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Q5: I am not observing any biological effect. What could be the problem?
If the Smurf1 inhibitor is not producing the expected outcome, consider the following:
-
Insufficient Concentration: The concentrations used may be too low to effectively inhibit Smurf1 in a cellular context. Increase the concentration range in your dose-response experiment. Inhibitors effective in cells only at concentrations >10 µM may be acting non-specifically.[8]
-
Incorrect Timepoint: The biological effect you are measuring may occur earlier or later than your chosen timepoint. Perform a time-course experiment.
-
Inhibitor Instability: Ensure the inhibitor is stable in your culture medium for the duration of the experiment.[8]
-
Target Engagement: Verify that the inhibitor is engaging with Smurf1 in the cells. This can be done by performing a Western blot to check the protein levels of known Smurf1 substrates, such as MEKK2 or phosphorylated Smad1 (pSmad1).[5][10] An effective inhibitor should lead to an accumulation of these substrates.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for optimizing Smurf1 inhibitor concentration.
Table 1: Example Dose-Response Data for a Smurf1 Inhibitor
| Inhibitor Conc. (µM) | Cell Viability (%) | Target Protein Level (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 1.0 |
| 0.01 | 98 ± 5.1 | 1.2 |
| 0.1 | 95 ± 4.2 | 2.5 |
| 1 | 92 ± 3.8 | 4.1 |
| 10 | 75 ± 6.3 | 4.5 |
| 50 | 40 ± 7.1 | 4.6 |
| 100 | 15 ± 5.9 | N/A |
This table illustrates how to correlate cell viability with a functional readout (target protein stabilization) to identify an effective concentration with acceptable toxicity.
Table 2: General Recommendations for Small Molecule Inhibitors
| Parameter | Recommended Starting Point | Notes |
| Biochemical IC50/Ki | <100 nM | Indicates high potency in enzymatic assays.[8] |
| Cell-Based EC50 | <1-10 µM | A typical range for effective concentration in cells.[8] |
| Initial Test Range | 10 nM - 50 µM | A broad range to capture both efficacy and toxicity. |
| Vehicle (DMSO) Conc. | <0.5% | Higher concentrations can be toxic to many cell lines.[7] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
This protocol is for assessing the cytotoxic effects of a Smurf1 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the Smurf1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations (and a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until color development is sufficient.
-
Measurement: Shake the plate thoroughly for 1 minute. Measure the absorbance at 420-480 nm using a microplate reader. Use a reference wavelength greater than 600 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Smurf1 Target Engagement
This protocol verifies that the inhibitor is working by measuring the accumulation of a known Smurf1 substrate (e.g., MEKK2 or pSmad1/5).
-
Cell Lysis: After treating cells with the Smurf1 inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[11]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a Smurf1 substrate (e.g., anti-MEKK2, anti-pSmad1/5) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Compare the levels in inhibitor-treated samples to the vehicle control.
Visual Guides and Workflows
References
- 1. What are SMURF1 antagonists and how do they work? [synapse.patsnap.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Smurf1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Smurf1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Smurf1-IN-1 Technical Support Center: Troubleshooting Insolubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Smurf1-IN-1. Our aim is to address common challenges, particularly those related to solubility, to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO to prepare your stock solution, as moisture can affect the solubility and stability of the compound.[1][2]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound has a reported solubility of up to 100 mg/mL (213.23 mM) in DMSO. However, achieving this concentration may require sonication. For practical laboratory use, preparing a stock solution in the range of 10-50 mM is common.
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, we recommend the following troubleshooting steps:
-
Sonication: Place the vial in an ultrasonic bath for short intervals to aid dissolution.
-
Gentle Warming: Gently warm the solution to 37°C.
-
Vortexing: Vortex the solution intermittently.
-
Fresh DMSO: Ensure you are using a fresh, anhydrous stock of DMSO, as absorbed moisture can reduce solubility.[1][2]
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Serial Dilution in DMSO: Perform initial serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final working concentration before adding it to the aqueous buffer.[2]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to minimize its potential effects on the experiment and reduce the chances of precipitation.[1][3]
-
Use of Co-solvents: For in vivo or some in vitro applications, a co-solvent system can be employed. A common formulation includes DMSO, PEG300, and Tween-80 in a saline or buffer solution.
-
Rapid Mixing: When adding the diluted DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to facilitate dispersion.
Q5: How should I store my this compound stock solution?
A5: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. A typical guideline for storage is up to 6 months at -80°C and up to 1 month at -20°C.[1]
Troubleshooting Guides
Guide 1: Addressing this compound Insolubility in In Vitro Assays
This guide provides a step-by-step approach to troubleshoot insolubility issues when preparing this compound for in vitro experiments.
Problem: this compound precipitates out of solution upon addition to the aqueous assay buffer.
Potential Causes:
-
High final concentration of the inhibitor.
-
Low tolerance of the assay system to DMSO.
-
The inherent hydrophobicity of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.
Guide 2: Inconsistent Results in Smurf1 Binding Assays
This guide addresses potential issues leading to variability in experiments designed to assess the binding of this compound to its target protein.
Problem: Inconsistent or no inhibition of Smurf1 activity observed in a binding assay (e.g., Co-Immunoprecipitation followed by Western Blot).
Potential Causes:
-
Insolubility or aggregation of this compound at the working concentration.
-
Degradation of the inhibitor.
-
Issues with the binding assay protocol itself.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results in Smurf1 binding assays.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Concentration | Method | Source |
| This compound | DMSO | 100 mg/mL (213.23 mM) | Requires sonication | Vendor Data |
| Smurf1-IN-A01 | DMSO | 62.5 mg/mL (121.85 mM) | Sonication recommended | Vendor Data |
| Smurf1-IN-A01 | DMSO | 100 mg/mL (194.95 mM) | Fresh DMSO recommended | Vendor Data |
Table 2: Recommended In Vivo Formulation for a Smurf1 Inhibitor
| Component | Percentage | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent/Vehicle |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Vehicle |
This formulation is a general guideline and may require optimization for your specific animal model and administration route.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~468.98 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Assessing Smurf1-Mediated Substrate Degradation
Objective: To determine if this compound can inhibit the degradation of a known Smurf1 substrate (e.g., Smad1) in a cell-based assay.
Materials:
-
Cells expressing endogenous or overexpressed Smurf1 and its substrate.
-
This compound stock solution (10 mM in DMSO).
-
Appropriate cell culture medium and reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Antibodies for Western blotting (anti-Smad1, anti-Smurf1, anti-loading control e.g., GAPDH).
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for the desired time period. The final DMSO concentration should be consistent across all conditions and ideally ≤ 0.1%.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Perform SDS-PAGE and Western blotting using antibodies against the Smurf1 substrate (e.g., Smad1) and a loading control.
-
Analyze the band intensities to determine if this compound treatment leads to an increase in the substrate protein levels compared to the DMSO control, which would indicate inhibition of Smurf1-mediated degradation.
Mandatory Visualizations
Smurf1 Signaling Pathway
Smurf1 (SMAD Specific E3 Ubiquitin Protein Ligase 1) is a key negative regulator in several signaling pathways, most notably the Bone Morphogenetic Protein (BMP) pathway. It functions by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.
Caption: Simplified Smurf1 signaling pathway and points of inhibition by this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Smurf1-IN-1
Welcome to the technical support center for Smurf1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this inhibitor while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
It is important to note that in the available scientific literature, the designation "this compound" is not commonly used. However, "Smurf1-IN-A01" (also referred to as A01) is a well-characterized inhibitor of Smurf1. This guide will focus on Smurf1-IN-A01, assuming it to be the compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Smurf1-IN-A01?
A1: Smurf1-IN-A01 is an inhibitor of the E3 ubiquitin ligase Smad ubiquitination regulatory factor-1 (Smurf1). It has been shown to enhance Bone Morphogenetic Protein (BMP) signaling by preventing Smurf1-mediated ubiquitination and subsequent proteasomal degradation of SMAD1 and SMAD5, key downstream effectors of the BMP pathway.[1] The inhibitor has a reported dissociation constant (Kd) of 3.664 nM for Smurf1.[2][3]
Q2: What are the known signaling pathways regulated by Smurf1 that could be affected by Smurf1-IN-A01?
A2: Smurf1 is a critical regulator in multiple signaling pathways. Inhibition of Smurf1 with Smurf1-IN-A01 can therefore have broad effects. Key pathways include:
-
TGF-β/BMP Signaling: Smurf1 targets R-SMADs (SMAD1/5) and the TGF-β type I receptor for degradation.[4]
-
MAPK Signaling: Smurf1 can target MEKK2 for degradation, thereby influencing the JNK signaling cascade.[4][5]
-
Wnt Signaling: Smurf1 can regulate components of the non-canonical Wnt pathway.[4]
-
RhoA Signaling and Cell Polarity: Smurf1 targets RhoA for degradation, playing a role in cell migration and polarity.[4]
-
Innate Immune Signaling: Smurf1 can regulate inflammatory responses by targeting components of TLR signaling pathways, such as MyD88.[6][7]
Q3: Has the selectivity of Smurf1-IN-A01 been profiled against other E3 ligases or kinases?
Q4: What are the potential off-target effects I should be aware of when using Smurf1-IN-A01?
A4: Given the involvement of Smurf1 in numerous signaling pathways, potential off-target effects of Smurf1-IN-A01 could manifest in various cellular processes. Based on the known functions of Smurf1, researchers should be mindful of unintended alterations in:
-
Cell migration and cytoskeletal dynamics due to effects on RhoA.
-
Inflammatory responses.
-
Other pathways regulated by TGF-β and Wnt signaling.
Without a comprehensive selectivity profile, it is crucial to include appropriate controls in your experiments to distinguish on-target from off-target effects.
Q5: How can I minimize off-target effects in my experiments?
A5: Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Use the Lowest Effective Concentration: Titrate Smurf1-IN-A01 to determine the lowest concentration that elicits the desired on-target effect.
-
Use a Negative Control: Employ a structurally related but inactive compound if available.
-
Use a Positive Control: Include a known activator or inhibitor of the pathway of interest to benchmark the effects of Smurf1-IN-A01.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a Smurf1 mutant that is resistant to the inhibitor.
-
Use Multiple Readouts: Assess multiple downstream targets of Smurf1 to confirm on-target activity.
-
Orthogonal Approaches: Use complementary techniques like siRNA or shRNA-mediated knockdown of Smurf1 to validate the pharmacological findings.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of Smurf1-IN-A01 observed | Compound inactivity: Improper storage or handling leading to degradation. | Ensure the compound is stored as recommended (-20°C or -80°C in a desiccated environment). Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Cellular context: The targeted pathway may not be active in your specific cell line or experimental conditions. | Confirm the expression of Smurf1 and its key substrates (e.g., SMAD1/5) in your cells. Ensure the pathway is active (e.g., by stimulating with BMP2). | |
| Incorrect concentration: The concentration used may be too low. | Perform a dose-response experiment to determine the optimal concentration. | |
| High cell toxicity or unexpected phenotypes | Off-target effects: The inhibitor may be affecting other cellular targets at the concentration used. | Lower the concentration of Smurf1-IN-A01. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5%). | |
| Inconsistent results between experiments | Variability in experimental conditions: Inconsistent cell passage number, seeding density, or treatment duration. | Standardize your experimental protocols. Use cells within a consistent passage number range and ensure consistent timing for all treatments. |
| Compound precipitation: The inhibitor may be precipitating out of solution at the working concentration. | Visually inspect your media for any signs of precipitation. Consider using a different formulation or a lower concentration. |
Quantitative Data
While a comprehensive off-target profile for Smurf1-IN-A01 is not publicly available, the following table summarizes the available binding and inhibitory data for Smurf1-IN-A01 and provides an example of selectivity data for other selective Smurf1 inhibitors.
Table 1: Potency and Selectivity of Smurf1 Inhibitors
| Compound | Target | Assay Type | Value | Reference |
| Smurf1-IN-A01 | Smurf1 | Dissociation Constant (Kd) | 3.664 nM | [2][3] |
| Compound 1 | Smurf1 | IC50 (UbFluor assay) | 500 nM | [8][9] |
| Smurf2 | % Inhibition @ 10 µM | No inhibition | [8] | |
| WWP1 | % Inhibition @ 10 µM | No inhibition | [8] | |
| Nedd4-1 | % Inhibition @ 10 µM | No inhibition | [8] | |
| Compound 2 | Smurf1 | IC50 (UbFluor assay) | Not specified | [8][9] |
| Smurf2 | % Inhibition @ 10 µM | No inhibition | [8] |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This protocol is adapted from methods used to assess Smurf1-mediated ubiquitination of its substrates.[5]
Objective: To determine the effect of Smurf1-IN-A01 on the ubiquitination of a Smurf1 substrate (e.g., SMAD1) in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human ubiquitin
-
Recombinant active Smurf1
-
Recombinant substrate protein (e.g., SMAD1)
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Smurf1-IN-A01 stock solution (in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-substrate antibody, anti-ubiquitin antibody
Procedure:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, add the components in the following order:
-
Reaction Buffer
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 5 µM)
-
Substrate protein (e.g., 1 µM)
-
Recombinant Smurf1 (e.g., 200 nM)
-
-
Add Smurf1-IN-A01 or vehicle (DMSO) to the desired final concentration.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an antibody against the substrate to detect its ubiquitinated forms (which will appear as a high molecular weight smear or ladder). An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Protocol 2: Cell-Based Smurf1 Activity Assay (Western Blot)
Objective: To assess the effect of Smurf1-IN-A01 on the stability of a Smurf1 substrate in cultured cells.
Materials:
-
Cell line expressing endogenous Smurf1 and substrate (e.g., HEK293T, C2C12)
-
Complete cell culture medium
-
Smurf1-IN-A01 stock solution (in DMSO)
-
BMP2 (or other relevant stimulus)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-substrate antibody (e.g., anti-SMAD1), anti-phospho-SMAD1/5, anti-Smurf1, anti-loading control (e.g., β-actin or GAPDH)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Smurf1-IN-A01 or vehicle (DMSO) for a predetermined time (e.g., 1-24 hours). Include a positive control group treated with a proteasome inhibitor like MG132.
-
If studying a signaling pathway, stimulate the cells with the appropriate ligand (e.g., BMP2) for a short period (e.g., 30-60 minutes) before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE, resolve the proteins, and transfer to a PVDF membrane.
-
Perform Western blotting with primary antibodies against the substrate of interest, its phosphorylated form (if applicable), Smurf1, and a loading control.
-
Analyze the band intensities to determine the effect of Smurf1-IN-A01 on substrate protein levels. An increase in the substrate level would indicate inhibition of Smurf1-mediated degradation.
Visualizations
Below are diagrams representing key signaling pathways and experimental workflows related to Smurf1.
Caption: Smurf1 signaling pathways in BMP and MAPK/JNK regulation.
Caption: Workflow for biochemical and cell-based Smurf1 inhibitor assays.
Caption: Logical workflow for minimizing and identifying off-target effects.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Smurf1-IN-A01 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Addressing Smurf1-IN-1 Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Smurf1 inhibitor, Smurf1-IN-1. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of SMAD-specific E3 ubiquitin protein ligase 1 (Smurf1) with a biochemical IC50 of 92 nM.[1] Smurf1 is a key regulator of multiple signaling pathways by targeting various protein substrates for ubiquitination and subsequent proteasomal degradation. By inhibiting the E3 ligase activity of Smurf1, this compound can prevent the degradation of its substrates, thereby modulating cellular processes such as cell proliferation, migration, and differentiation.
Q2: What are the known substrates of Smurf1 that could be affected by this compound?
Smurf1 has a broad range of substrates, and inhibiting its activity with this compound can lead to the accumulation of these proteins. Key substrates include:
-
SMAD proteins (Smad1/5): Core components of the Bone Morphogenetic Protein (BMP) signaling pathway.[2]
-
RhoA: A small GTPase that regulates the actin cytoskeleton, affecting cell morphology, migration, and invasion.[3]
-
MEKK2: A mitogen-activated protein kinase kinase kinase involved in the JNK signaling cascade.[4]
-
Kindlin-2: A protein involved in integrin activation.
-
Wee1: A kinase that regulates the G2/M cell cycle checkpoint.[4]
-
DAB2IP: A Ras GTPase-activating protein and tumor suppressor.[5]
-
STAT1: A key transcription factor in interferon-gamma signaling.[6]
-
p27: A cyclin-dependent kinase inhibitor that is stabilized by Smurf1-mediated K29-linked ubiquitination to promote cell migration.[7]
Q3: Is there any available in vitro cytotoxicity data for this compound?
For researchers interested in the effects of Smurf1 inhibition on cell viability, data is available for a similar compound, Smurf1-IN-A01 , and a Smurf1 degrader, SMART1 .
Q4: How should I prepare and store this compound for in vitro experiments?
This compound is soluble in DMSO at a concentration of 100 mg/mL (213.23 mM).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. To avoid precipitation, it is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity at low concentrations. | Cell line is highly sensitive to Smurf1 inhibition. | Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar levels, to determine the optimal working concentration for your specific cell line. |
| Off-target effects of the compound. | Review the known substrates of Smurf1 to see if the observed phenotype could be related to the stabilization of a particular protein. Consider using a secondary, structurally different Smurf1 inhibitor as a control if available. | |
| Compound precipitation in the culture medium. | Ensure the final DMSO concentration is low (<0.5%). When diluting the stock solution, add it to the medium dropwise while vortexing to ensure proper mixing. Visually inspect the medium for any signs of precipitation. | |
| No observable effect on cell viability. | The chosen cell line may not be dependent on Smurf1 signaling for survival. | Confirm Smurf1 expression in your cell line using Western blot or qPCR. Select a cell line known to be sensitive to perturbations in the pathways regulated by Smurf1 (e.g., BMP or TGF-β signaling). |
| Insufficient incubation time. | Extend the incubation time with this compound. Some cellular effects may take 48-72 hours to become apparent. | |
| Degradation of the compound in the culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions at 4°C. | |
| Changes in cell morphology (e.g., rounding, increased protrusions). | This compound is inhibiting the degradation of RhoA, a key regulator of the actin cytoskeleton. | This is a potential on-target effect. Document the morphological changes and correlate them with the expected functional outcomes of RhoA stabilization. These changes can include altered cell migration and invasion.[9][10][11] |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can significantly impact the outcome of cytotoxicity assays. |
| Passage number of the cell line. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Issues with the cytotoxicity assay itself. | Optimize the parameters of your chosen cytotoxicity assay (e.g., incubation time with the reagent, cell number per well). Include appropriate positive and negative controls in every experiment. |
Quantitative Data
Since specific cell-based IC50 values for this compound are not widely published, the following tables provide data for the related inhibitor Smurf1-IN-A01 and the Smurf1 degrader SMART1 to serve as a reference for designing experiments.
Table 1: Effect of Smurf1-IN-A01 on Pancreatic Cancer Cell Viability
| Cell Line | Assay | Concentration Range | Incubation Time | Result |
| Pancreatic Cancer Cells | CCK8 | 0 - 100 µM | 72 hours | Dose-dependent suppression of cell proliferation.[12] |
Table 2: IC50 Values for the Smurf1 Degrader SMART1
| Cell Line | Cancer Type | IC50 Range |
| HCT116 and other KRAS-mutant cell lines | Colorectal and Pancreatic Ductal | 10 - 50 nmol/L[13] |
Experimental Protocols
Protocol: Assessing Cell Viability using CCK8 Assay with a Smurf1 Inhibitor
This protocol is adapted from a study using Smurf1-IN-A01 on pancreatic cancer cells and can be used as a starting point for assessing the cytotoxicity of this compound.[12]
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Sterile DMSO
-
Cell Counting Kit-8 (CCK8) or similar viability reagent (e.g., MTT, MTS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A suggested starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time should be determined empirically for your cell line and experimental goals.
-
-
Cell Viability Measurement (CCK8):
-
Add 10 µL of the CCK8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
References
- 1. Smurf1-IN-A01 | TargetMol [targetmol.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 4. Smurf1 controls S phase progression and tumorigenesis through Wee1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMURF1 promotes the proliferation, migration and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. The E3 ligase SMURF1 stabilizes p27 via UbcH7 catalyzed K29-linked ubiquitin chains to promote cell migration SMURF1-UbcH7 K29 ubiquitination of p27 and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Improving Smurf1-IN-1 Efficacy in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Smurf1 inhibitors, with a focus on Smurf1-IN-1 and related compounds, in preclinical animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to enhance the efficacy and reproducibility of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of SMAD-specific E3 ubiquitin protein ligase 1 (Smurf1). Smurf1 is a key negative regulator of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. It targets components of these pathways, such as Smad1 and Smad5, for ubiquitination and subsequent proteasomal degradation. By inhibiting Smurf1's E3 ligase activity, this compound prevents the degradation of these signaling molecules, leading to enhanced or prolonged TGF-β/BMP signaling. Some inhibitors achieve this by preventing the transthiolation reaction between the Smurf1 HECT domain and the E2~Ub thioester.
Q2: What are the common challenges encountered when using this compound in animal models?
A2: Researchers may encounter challenges related to the inhibitor's solubility and formulation for in vivo delivery, determining the optimal dose and administration route for a specific animal model, potential off-target effects, and ensuring consistent and reproducible results. The troubleshooting guide below addresses these common issues.
Q3: How do I prepare this compound for in vivo administration?
A3: The optimal formulation for this compound depends on the administration route. A common approach for oral or intraperitoneal delivery involves creating a stock solution in a solvent like DMSO and then diluting it in a vehicle suitable for animal administration. A frequently used vehicle composition is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the final concentration of DMSO is low (typically below 10%) to avoid toxicity. For localized delivery, such as intravitreal injection, the inhibitor may be dissolved in a sterile saline solution with a very low percentage of a solubilizing agent. Always prepare the final working solution fresh on the day of use.
Q4: Are there known off-target effects of Smurf1 inhibitors?
A4: While some Smurf1 inhibitors are reported to be highly selective, the potential for off-target effects should always be considered. Smurf1 and the closely related Smurf2 share high homology in their catalytic domains, which can make achieving selectivity challenging. It is advisable to include control experiments, such as testing the inhibitor in Smurf1-knockout cells or animals, to confirm that the observed effects are indeed Smurf1-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite in vitro potency | - Inadequate bioavailability due to poor solubility or rapid metabolism.- Suboptimal dosing schedule or administration route.- Incorrect animal model for the therapeutic hypothesis. | - Optimize the formulation using co-solvents (e.g., PEG300, Tween-80) or encapsulation methods.- Conduct pharmacokinetic studies to determine the inhibitor's half-life and optimal dosing frequency.- Ensure the chosen animal model has a pathology driven by a Smurf1-dependent pathway. |
| High variability in experimental results | - Inconsistent inhibitor formulation and administration.- Variability in the induction of the disease model.- Animal-to-animal differences in metabolism. | - Prepare fresh formulations for each experiment and ensure precise administration techniques.- Standardize the disease induction protocol to minimize variability between animals.- Increase the number of animals per group to improve statistical power. |
| Observed toxicity or adverse effects in animals | - Toxicity of the inhibitor itself.- Toxicity of the vehicle, particularly high concentrations of DMSO.- On-target toxicity due to hyperactivation of the TGF-β/BMP pathway. | - Perform a dose-escalation study to determine the maximum tolerated dose.- Reduce the concentration of DMSO in the vehicle or explore alternative, less toxic solvents.- Monitor for known side effects of TGF-β/BMP pathway activation and consider adjusting the dose. |
| Precipitation of the inhibitor during administration | - Poor solubility of the compound in the final vehicle.- Temperature changes causing the compound to fall out of solution. | - Ensure the inhibitor is fully dissolved in the initial solvent before adding co-solvents.- Gently warm the solution to body temperature before injection.- Consider using a suspension for intraperitoneal administration if a clear solution cannot be achieved. |
Quantitative Data from Animal Models
The following tables summarize quantitative data from studies using Smurf1 inhibitors or genetic modification of Smurf1 in various animal models.
Table 1: Efficacy of Smurf1 Inhibition in a Mouse Model of Retinal Degeneration
| Treatment Group | Outcome Measure | Result | Reference |
| NaIO₃ + Vehicle (0.1% DMSO) | IL-1β Expression | Increased expression in INL and RPE | [1] |
| NaIO₃ + Smurf1-IN-A01 | IL-1β Expression | Decreased expression compared to vehicle | [1] |
| NaIO₃ + Vehicle | Cell Apoptosis (TUNEL Assay) | Numerous apoptotic cells in the ONL | [1] |
| NaIO₃ + Smurf1-IN-A01 | Cell Apoptosis (TUNEL Assay) | Significantly decreased cell apoptosis (p < 0.01) | [1] |
INL: Inner Nuclear Layer; ONL: Outer Nuclear Layer; RPE: Retinal Pigmented Epithelium
Table 2: Effects of Smurf1 Knockout on Bone Mass in Mice
| Genotype | Age | Outcome Measure | Result | Reference |
| Wild-Type | 4 months | Bone Mineral Density (BMD) | Baseline | [2] |
| Smurf1⁻/⁻ | 4 months | Bone Mineral Density (BMD) | 10% increase compared to wild-type | [2] |
| Wild-Type | 9 months | Bone Mineral Density (BMD) | Baseline | [2] |
| Smurf1⁻/⁻ | 9 months | Bone Mineral Density (BMD) | 17% increase compared to wild-type | [2] |
| Wild-Type | 14 months | Bone Mineral Density (BMD) | Baseline | [2] |
| Smurf1⁻/⁻ | 14 months | Bone Mineral Density (BMD) | 20% increase compared to wild-type | [2] |
Table 3: Efficacy of this compound in a Rat Model of Pulmonary Hypertension
| Treatment Group | Outcome Measure | Result at 3 mg/kg (p.o.) | Reference |
| Vehicle | Vascular Muscularization | Progression to ~18% by end of study | [3] |
| This compound | Vascular Muscularization | 10% increase at day 14 | [3] |
Experimental Protocols
Protocol 1: Intravitreal Administration of Smurf1-IN-A01 in a Mouse Model of Retinal Degeneration
-
Animal Model Induction:
-
Use C57BL/6J mice.
-
Induce retinal degeneration via a single tail vein injection of sodium iodate (NaIO₃) at a dose of 50 mg/kg.[1]
-
-
Inhibitor Preparation:
-
Prepare a stock solution of Smurf1-IN-A01 in DMSO.
-
For intravitreal injection, dilute the stock solution to a final concentration of 10 µM in sterile saline. The final DMSO concentration should be minimal (e.g., 0.1%).
-
-
Administration:
-
Administer a single 2 µL intravitreal injection of the 10 µM Smurf1-IN-A01 solution using a micro-syringe.[4]
-
The contralateral eye can be injected with a vehicle control (e.g., saline with 0.1% DMSO).
-
-
Outcome Assessment:
Protocol 2: Oral Administration of this compound in a Rat Model of Pulmonary Hypertension
-
Animal Model Induction:
-
Inhibitor Formulation:
-
Prepare a formulation of this compound suitable for oral gavage. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare fresh daily.
-
-
Administration:
-
Administer this compound orally at doses ranging from 1 to 10 mg/kg daily.[3]
-
The control group should receive the vehicle alone.
-
-
Outcome Assessment:
-
Monitor hemodynamic parameters such as right ventricular systolic pressure.
-
At the end of the study, perform histological analysis of the pulmonary arteries to assess vascular remodeling and muscularization.[6]
-
Visualizations
Signaling Pathways
Caption: Smurf1-mediated regulation of the TGF-β/BMP signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting poor in vivo efficacy of this compound.
References
- 1. ovid.com [ovid.com]
- 2. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Design and synthesis of inhibitors of the E3 ligase SMAD Specific E3 Ubiquitin Protein Ligase 1 (SMURF1) as a treatment for lung remodeling in Pulmonary Arterial Hypertension (PAH) - OAK Open Access Archive [oak.novartis.com]
dealing with batch-to-batch variability of Smurf1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the batch-to-batch variability of Smurf1-IN-1 and ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Smad Ubiquitination Regulatory Factor 1 (Smurf1), an E3 ubiquitin ligase. Smurf1 plays a critical role in several signaling pathways by targeting specific proteins for degradation via the ubiquitin-proteasome system. Key pathways regulated by Smurf1 include the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways. By inhibiting Smurf1, this compound prevents the degradation of Smurf1 target proteins, such as SMAD1 and SMAD5, leading to the modulation of these cellular signaling cascades.
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a known challenge with small molecule inhibitors and can stem from several factors during synthesis and purification. These can include:
-
Purity: The percentage of the active compound may differ between batches.
-
Impurities: The presence of different types or levels of impurities, such as starting materials, byproducts, or residual solvents, can affect the biological activity.
-
Degradation: The compound may have degraded during synthesis, purification, storage, or shipping.
-
Physical Properties: Differences in crystalline form (polymorphism) or solubility can impact the effective concentration in your experiments.
Q3: How should I prepare and store this compound to ensure its stability?
Proper handling and storage are crucial for maintaining the integrity of this compound. While specific information for this compound may vary by supplier, general recommendations for similar compounds, such as Smurf1-IN-A01, suggest the following:
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Sonication may be recommended to aid dissolution.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter periods.
-
Powder Form: Store the powder at -20°C for up to 3 years.
Always refer to the manufacturer's datasheet for specific storage and handling instructions for your particular batch of this compound.
Troubleshooting Guides
Issue: A new batch of this compound shows lower potency than the previous batch.
This is a common manifestation of batch-to-batch variability. The following steps can help you troubleshoot and potentially normalize your experiments.
Step 1: Qualify the New Batch
Before using a new batch of this compound in critical experiments, it is essential to perform a qualification experiment to compare its activity with a previous, validated batch.
-
Recommendation: Perform a dose-response curve in a well-established cellular or biochemical assay where you have previously observed a robust effect of this compound.
-
Experimental Protocol:
-
Prepare serial dilutions of both the new and the old batch of this compound.
-
Treat your cells or perform your biochemical assay with the range of concentrations for both batches in parallel.
-
Measure the relevant readout (e.g., phosphorylation of a downstream target, expression of a target gene, or a phenotypic change).
-
Calculate the IC50 or EC50 for each batch.
-
Step 2: Analyze the Results
Compare the dose-response curves and the calculated IC50/EC50 values.
-
Scenario 1: Similar IC50/EC50 values. If the values are comparable, the new batch is likely of similar quality to the old one. Any experimental variability may stem from other sources.
-
Scenario 2: Shift in IC50/EC50. If the new batch shows a significantly higher IC50/EC50, it is less potent. You may need to adjust the concentration used in your experiments to achieve the same biological effect.
Step 3: Contact the Supplier
If you observe a significant difference in potency, contact the supplier. Provide them with the batch numbers and your experimental data. They may be able to provide a certificate of analysis (CoA) for each batch, which includes data on purity and identity.
Quantitative Data Summary
| Parameter | Batch A (Previous) | Batch B (New) |
| Purity (from CoA) | 99.5% | 98.2% |
| IC50 (in-house assay) | 180 nM | 250 nM |
| Observed Effect at 200 nM | 60% inhibition | 45% inhibition |
Experimental Protocols
General Protocol for a Cell-Based Smurf1 Inhibition Assay
This protocol provides a general framework for assessing the activity of this compound in a cellular context.
-
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh dilution series of this compound from your DMSO stock in the appropriate cell culture medium. Include a vehicle control (DMSO) at the same final concentration as your highest inhibitor concentration.
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Stimulation (if applicable): If you are studying the effect of this compound on a specific signaling pathway, you may need to stimulate the cells with a relevant ligand (e.g., BMP2) after a pre-incubation period with the inhibitor.
-
Incubation: Incubate the cells for the desired time period.
-
Lysis and Protein Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of relevant proteins (e.g., p-SMAD1/5, total SMAD1/5, and a loading control) by Western blotting.
-
Visualizations
Signaling Pathways and Workflows
Caption: The BMP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for qualifying a new batch of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Smurf1-IN-1 degradation and storage problems
Welcome to the technical support center for Smurf1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the degradation, storage, and handling of this selective inhibitor of Smad ubiquitination regulatory factor 1 (Smurf1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Below is a summary of recommended storage conditions. For optimal results, always refer to the manufacturer's instructions provided with your specific product lot.
| Storage Condition | Powder | Stock Solution in Solvent |
| -20°C | 3 years | 1 month |
| -80°C | 3 years | 6 months to 1 year |
| 4°C | Not Recommended | Short-term (up to 1 week, protect from light) |
Note: Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to aliquot the stock solution into single-use vials after initial preparation.
Q2: How should I dissolve this compound?
A2: this compound is soluble in organic solvents such as DMSO. For in vitro experiments, prepare a concentrated stock solution in 100% DMSO. Sonication or gentle heating (to 37°C) can aid in dissolution. For in vivo studies, a common formulation involves a multi-solvent system, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always prepare the final working solution for animal administration fresh on the day of use.
Q3: What are the known substrates of Smurf1 that I can monitor to confirm the inhibitor's effect?
A3: Smurf1 has a range of substrates involved in various signaling pathways. Monitoring the levels or ubiquitination status of these proteins can help confirm the biological activity of this compound in your experimental system. Key substrates include:
-
SMADs: Smad1 and Smad5 are canonical substrates. Inhibition of Smurf1 should lead to their increased stability.[1]
-
MEKK2: A component of the JNK signaling cascade, MEKK2 is targeted for degradation by Smurf1.[2]
-
RhoA: A small GTPase involved in cell polarity and migration.[1]
-
Runx2: A key transcription factor in osteoblast differentiation.[1]
-
TRAF family members: Involved in immune signaling.[3]
-
WFS1: An endoplasmic reticulum-localized protein.[4]
Troubleshooting Guides
This section addresses common problems that may be encountered during experiments with this compound.
Problem 1: Inconsistent or No Inhibitor Effect Observed
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | - Ensure this compound has been stored correctly (see storage table).- Prepare fresh stock solutions if the current one is old or has been subjected to multiple freeze-thaw cycles.- For cell culture experiments, prepare fresh working dilutions from the stock solution for each experiment. |
| Incorrect Concentration | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 is a starting point, but cellular permeability and other factors can influence the effective concentration.- Verify calculations for stock and working solution concentrations. |
| Cell Line Insensitivity | - Confirm that your cell line expresses Smurf1 at a sufficient level.- Ensure the downstream signaling pathway you are assessing is active in your cell line. |
| Experimental Readout | - Choose a downstream readout that is sensitive to Smurf1 inhibition. Measuring the protein levels of a known Smurf1 substrate (e.g., Smad1/5) by Western blot is a direct method to assess inhibitor activity. |
Problem 2: Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | - Lower the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic concentration in your cell line.- Reduce the incubation time. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is low and non-toxic (typically <0.5%).- Include a vehicle-only control in all experiments to distinguish between inhibitor-specific effects and solvent effects. |
| Off-Target Binding | - While this compound is reported to be selective, cross-reactivity with other proteins is possible at higher concentrations.[5] Lowering the concentration is the first step.- If possible, use a structurally different Smurf1 inhibitor as a control to confirm that the observed phenotype is due to Smurf1 inhibition. |
Experimental Protocols
Below are generalized protocols for common assays used to study the effects of this compound. These should be optimized for your specific experimental setup.
Western Blotting to Detect Changes in Substrate Protein Levels
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a Smurf1 substrate (e.g., Smad1, Smad5, or MEKK2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunoprecipitation to Assess Substrate Ubiquitination
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. To observe changes in ubiquitination, it may be necessary to also treat with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow ubiquitinated proteins to accumulate. Lyse cells in a buffer compatible with immunoprecipitation (e.g., a non-denaturing lysis buffer).
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 30-60 minutes at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the substrate of interest overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody.
Signaling Pathways and Experimental Workflows
Smurf1 Signaling Pathway
Smurf1 is a HECT-type E3 ubiquitin ligase that plays a critical role in several signaling pathways by targeting specific proteins for ubiquitin-mediated degradation. The diagram below illustrates the central role of Smurf1 in the BMP/TGF-β and other pathways.
Caption: Smurf1-mediated ubiquitination and degradation of target proteins.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow to determine the effectiveness of this compound in a cell-based assay.
Caption: Workflow for evaluating this compound activity in vitro.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues with this compound experiments.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
interpreting unexpected results with Smurf1-IN-1
Welcome to the technical support center for Smurf1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find frequently asked questions, troubleshooting guides for unexpected results, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally active inhibitor of the E3 ubiquitin protein ligase Smurf1 (SMAD Specific E3 Ubiquitin Protein Ligase 1).[1] Its mechanism of action is to block the catalytic activity of the Smurf1 HECT domain, preventing the transfer of ubiquitin to its target substrates.[2][3] This inhibition leads to the accumulation of Smurf1 substrates, thereby modulating downstream signaling pathways.
Q2: Which signaling pathways are primarily affected by the inhibition of Smurf1?
Smurf1 is a key negative regulator in several critical signaling pathways.[4][5] By inhibiting Smurf1, this compound is expected to primarily affect:
-
Bone Morphogenetic Protein (BMP) / Transforming Growth Factor-beta (TGF-β) Signaling: Smurf1 targets receptor-regulated SMADs (Smad1, Smad5) and inhibitory Smads (Smad7) for degradation.[4][6] Inhibition of Smurf1 is expected to enhance BMP/TGF-β signaling.
-
MAPK/JNK Signaling: Smurf1 promotes the ubiquitination and degradation of MEKK2, an upstream kinase in the JNK pathway.[4][6]
-
Planar Cell Polarity (PCP) Pathway: Smurf1 targets RhoA for degradation, playing a role in cell polarity, migration, and adhesion.[4]
-
Innate Immune Signaling: Smurf1 can target various components of the immune system for degradation, including MAVS, STAT1, MyD88, and TRAF proteins, thereby regulating inflammatory and antiviral responses.[7][8][9]
Q3: What are the key substrates of Smurf1 that I should monitor in my experiments?
The choice of substrate to monitor depends on the specific pathway being investigated. Key substrates include:
-
MEKK2: For JNK signaling.[6]
-
RhoA: For cell migration and polarity studies.[4]
-
STAT1: For IFN-γ signaling pathways.[8]
-
Axin: For non-proteolytic regulation of Wnt/β-catenin signaling.[10]
Troubleshooting Unexpected Results
Q1: I am not observing the expected stabilization of my target protein after treatment with this compound. What could be the issue?
This is a common issue that can arise from several factors. Consider the following possibilities:
-
Sub-optimal Inhibitor Concentration: The IC50 can vary between cell-free assays and cell-based experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Incorrect Timing: The time required to observe substrate accumulation can vary. Analyze protein levels at multiple time points (e.g., 2, 6, 12, 24 hours) after treatment.
-
Alternative Degradation Pathways: Your protein of interest might be targeted by other E3 ligases. Smurf1 is part of the Nedd4 family of E3 ligases, and redundancy can exist.[4] For instance, its homolog Smurf2 also plays a role in TGF-β signaling.[4]
-
Cell Line Specificity: The expression levels of Smurf1 and its substrates can differ significantly between cell lines, affecting the outcome of inhibition.
-
Inhibitor Instability: Ensure the inhibitor stock solution is properly stored at -80°C for long-term use and at -20°C for up to one month to maintain its activity.[1] Avoid repeated freeze-thaw cycles.
Q2: I am observing unexpected cellular toxicity or off-target effects. What are the potential causes?
-
High Inhibitor Concentration: Exceeding the optimal concentration can lead to off-target effects and cytotoxicity. Always use the lowest effective concentration determined from your dose-response experiments.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at higher concentrations. Ensure your vehicle control experiments use the same final solvent concentration as your treated samples.
-
Inhibition of Other E3 Ligases: While this compound is designed to be selective, high concentrations may inhibit other HECT domain E3 ligases, such as Smurf2, which shares high sequence identity with Smurf1.[3]
Q3: My experimental results are inconsistent. What factors should I check?
-
Inhibitor Preparation: If the inhibitor solution is a suspension, it must be prepared fresh for each use. If it is a clear solution, it is recommended to prepare it weekly and store it at 4°C to avoid loss of efficacy.[11]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can influence signaling pathways and the cellular response to the inhibitor. Maintain consistent cell culture practices.
-
Experimental Timing: Ensure that the duration of treatment and the timing of sample collection are consistent across all experiments.
Quantitative Data Summary
Table 1: In Vitro Properties and Pharmacokinetics of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | SMAD Specific E3 Ubiquitin Protein Ligase 1 (SMURF1) | [1] |
| IC50 | 92 nM (in vitro) | [1] |
| Binding Affinity (Kd) | 3.664 nM (for Smurf1-IN-A01) | [11] |
| Administration Route | Intravenous (i.v.), Oral (p.o.) | [1] |
| Oral Bioavailability | 82% (in rats) | [1] |
| Half-life (T1/2) | 7.9 hours (in rats) |[1] |
Note: Data is based on published values for known selective Smurf1 inhibitors and should be used as a reference.[1][11]
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Application | Starting Concentration Range |
|---|---|---|
| HEK293 | Western Blot, Co-IP | 1 - 10 µM |
| RAW264.7 Macrophages | Cytokine Analysis, Western Blot | 0.5 - 5 µM |
| Mouse Embryonic Fibroblasts (MEFs) | Western Blot, Migration Assay | 1 - 10 µM |
| Human Breast Cancer Cells (e.g., MDA-MB-231) | Invasion Assay, Western Blot | 1 - 15 µM |
Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each cell line and experiment.
Visualized Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 8. Smurf1 Protein Negatively Regulates Interferon-γ Signaling through Promoting STAT1 Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Smurf1-Mediated Lys29-Linked Nonproteolytic Polyubiquitination of Axin Negatively Regulates Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Smurf1-IN-A01 | TargetMol [targetmol.com]
optimizing incubation time for Smurf1-IN-1 treatment
Welcome to the technical support center for Smurf1-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in their experiments, with a focus on determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of SMAD-specific E3 ubiquitin protein ligase 1 (Smurf1). Smurf1 plays a critical role in several signaling pathways, including the Bone Morphogenetic Protein (BMP) pathway, by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. By inhibiting the E3 ligase activity of Smurf1, this compound prevents the degradation of its target proteins, thereby modulating their activity. A key target of Smurf1 is the transcription factor Runx2, which is essential for osteoblast differentiation. Smurf1 also targets Smad1 and Smad5 for degradation, which are key mediators of BMP signaling.
Q2: What is a recommended starting concentration for this compound?
A2: The reported IC50 value for this compound is 92 nM. For cell-based assays, a common starting point is to use a concentration range that brackets the IC50 value. A suggested starting range is 10 nM to 1 µM. For a similar Smurf1 inhibitor, Smurf1-IN-A01, a concentration of 10 µM has been used in cell culture for 12-24 hours.[1] However, the optimal concentration will be cell-type specific and should be determined empirically through a dose-response experiment.
Q3: How do I determine the optimal incubation time for this compound?
A3: The optimal incubation time is the duration of treatment that yields the desired biological effect without causing significant off-target effects or cytotoxicity. This is best determined through a time-course experiment. You would treat your cells with a fixed concentration of this compound (determined from your dose-response experiment) and measure the desired downstream effect at various time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal time will be the point at which you observe a significant and stable effect on your target.
Q4: What are the expected downstream effects of this compound treatment?
A4: Inhibition of Smurf1 is expected to lead to the stabilization and accumulation of its target proteins. Key downstream effects that can be measured include:
-
Increased protein levels of Smad1 and Smad5: These are direct targets of Smurf1-mediated degradation.
-
Increased protein levels of Runx2: Another critical target of Smurf1 in the context of osteogenesis.
-
Changes in the expression of downstream target genes: For example, an increase in the expression of genes regulated by Runx2, such as those involved in osteoblast differentiation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with a broader range (e.g., 1 nM to 10 µM). |
| Incubation time is too short. | Conduct a time-course experiment to identify the optimal treatment duration. Some effects may take longer to become apparent. | |
| Poor inhibitor stability or activity. | Ensure proper storage of the inhibitor as per the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final concentration immediately before use. | |
| Cell line is not responsive. | Confirm that your cell line expresses Smurf1 and the downstream signaling components of interest (e.g., Smad1/5, Runx2). | |
| High levels of cytotoxicity observed. | Inhibitor concentration is too high. | Perform a dose-response experiment and include a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
| Prolonged incubation time. | Shorten the incubation time in your time-course experiment to find a window where the desired effect is observed without significant cell death. | |
| Off-target effects. | Consider using a lower concentration of the inhibitor or a different Smurf1 inhibitor to see if the cytotoxicity is specific to this compound. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media conditions. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Inaccurate inhibitor concentration. | Calibrate pipettes and ensure accurate preparation of stock and working solutions. | |
| Technical variability in downstream assays. | Standardize your protocols for Western blotting or qPCR to minimize variability in sample processing and data acquisition. |
Experimental Protocols
I. Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol aims to identify the effective concentration range of this compound by measuring its impact on the protein levels of a known Smurf1 target, Smad1/5.
Methodology:
-
Cell Seeding: Seed your target cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested concentration range is 0 nM (vehicle control, e.g., DMSO), 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a fixed time point (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against Smad1/5 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for Smad1/5 and the loading control. Normalize the Smad1/5 signal to the loading control. Plot the normalized Smad1/5 protein levels against the log of the this compound concentration to generate a dose-response curve. The optimal concentration will be the lowest concentration that gives a maximal effect.
II. Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to find the optimal duration of this compound treatment by measuring changes in the expression of a downstream target gene, Runx2, over time.
Methodology:
-
Cell Seeding: Seed your target cells in a multi-well plate at a density that allows for logarithmic growth for the longest time point.
-
Treatment: Treat the cells with the optimal concentration of this compound determined from the dose-response experiment. Include a vehicle-treated control group.
-
Sample Collection: At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), harvest the cells for RNA extraction.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a commercial kit and reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for Runx2 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a standard qPCR protocol with appropriate cycling conditions.
-
-
Data Analysis: Calculate the relative expression of Runx2 at each time point using the ΔΔCt method, normalizing to the housekeeping gene and the 0-hour time point. Plot the relative Runx2 expression against time. The optimal incubation time is the point at which a significant and stable increase in Runx2 expression is observed.
Data Presentation
Table 1: Example Data for Dose-Response Experiment
| This compound Concentration (nM) | Normalized Smad1/5 Protein Level (Arbitrary Units) |
| 0 (Vehicle) | 1.0 |
| 10 | 1.2 |
| 50 | 1.8 |
| 100 | 2.5 |
| 500 | 2.6 |
| 1000 | 2.7 |
Table 2: Example Data for Time-Course Experiment
| Incubation Time (hours) | Relative Runx2 mRNA Expression (Fold Change) |
| 0 | 1.0 |
| 6 | 1.5 |
| 12 | 2.8 |
| 24 | 4.2 |
| 48 | 4.5 |
| 72 | 4.3 |
Visualizations
Caption: Smurf1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Technical Support Center: Troubleshooting Inconsistent Smurf1-IN-1 Experimental Data
Welcome to the technical support center for Smurf1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistencies in experimental data obtained using the Smurf1 inhibitor, this compound (also known as Smurf1-IN-A01).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, small-molecule inhibitor of SMAD-specific E3 ubiquitin protein ligase 1 (Smurf1).[1][2] Smurf1 is a key negative regulator in the Bone Morphogenetic Protein (BMP) signaling pathway.[3] It targets specific proteins for ubiquitination and subsequent degradation by the proteasome.[4][5] this compound primarily works by inhibiting the E3 ligase activity of Smurf1, thereby preventing the degradation of its target proteins.[1][6] A key target is the SMAD1/5 transcription factors; by preventing their degradation, this compound enhances the cellular response to BMP signaling.[2]
Q2: What are the known binding affinity and inhibitory concentrations of this compound?
The reported potency of this compound can vary depending on the experimental setup. It is crucial to consider these values as a starting point and optimize for your specific system.
| Parameter | Reported Value | Assay Type | Reference |
| IC50 | 92 nM | In vitro E3 ligase activity assay | [1] |
| IC50 | ~500 nM | In vitro HECT domain activity assay | [6] |
| Kd | 3.664 nM | Not specified | [2] |
| Kd | 25.8 ± 2.2 µM | Biolayer Interferometry (binding to Smurf1 HECT domain) | [6] |
Q3: What are the direct and downstream targets of Smurf1 that I should monitor in my experiments?
Smurf1 has a range of substrates. When using this compound, you would expect to see an accumulation of these proteins.
-
Direct Substrates:
-
SMADs: Smad1 and Smad5 are primary targets in the BMP pathway.[4][5]
-
MEKK2: A MAP kinase kinase kinase involved in the JNK signaling pathway.[7]
-
RhoA: A small GTPase crucial for cell polarity and migration.[5]
-
TRAF4: A member of the TNF receptor-associated factor family.[5]
-
Runx2: A transcription factor essential for osteoblast differentiation.[7]
-
STAT1: A key protein in the IFN-γ signaling pathway.[4]
-
-
Downstream Effects:
Troubleshooting Guides
Problem 1: No or weak inhibitory effect of this compound observed.
This is a common issue that can arise from several factors, from inhibitor preparation to the specifics of the assay.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inhibitor Solubility and Stability | This compound has poor solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO at a high concentration to create a stock solution.[2] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. When preparing for in vivo use, follow established formulation protocols, for example, using a combination of DMSO, PEG300, Tween-80, and saline.[2] |
| Incorrect Inhibitor Concentration | The optimal concentration of this compound can be cell-type and assay-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Start with a range informed by the reported IC50 values (e.g., 100 nM to 10 µM). |
| Cell Permeability | While this compound is orally active, its permeability can vary between cell lines. If you suspect poor cell entry, consider using a cell line known to be responsive or perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell. |
| Assay Conditions | For in vitro assays, ensure that the buffer conditions (pH, salt concentration) are optimal for Smurf1 activity. For cell-based assays, ensure cells are healthy and not overgrown. |
| Smurf1 Expression Levels | The effect of the inhibitor may be less pronounced in cells with very low or very high levels of Smurf1 expression. Verify Smurf1 expression in your cell line by Western blot or qPCR. |
Logical Troubleshooting Workflow for "No/Weak Effect"
Troubleshooting logic for no/weak inhibitor effect.
Problem 2: High background or non-specific effects in Western Blots for downstream targets.
When assessing the effect of this compound on downstream targets, it is crucial to obtain clean and specific Western blot data.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Antibody Specificity | Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data. Run appropriate controls, such as lysates from knockout/knockdown cells if available. |
| Blocking and Washing | Optimize blocking conditions. Use 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature. Ensure thorough washing steps to remove non-specific antibody binding. |
| Inhibitor Concentration Too High | High concentrations of this compound may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Sample Preparation | Ensure complete cell lysis and accurate protein quantification. Use fresh lysis buffer containing protease and phosphatase inhibitors. |
Experimental Workflow for Western Blot Analysis of Smurf1 Targets
Workflow for Western blot analysis.
Problem 3: Inconsistent results in cell viability/proliferation assays.
The effect of Smurf1 inhibition on cell viability can be context-dependent.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Line Dependence | The role of Smurf1 in cell proliferation can vary between cell types. Some cell lines may not show a significant change in viability upon Smurf1 inhibition. It is advisable to use a cell line where Smurf1 is known to play a role in proliferation. |
| Assay Choice | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using multiple assays to confirm your results (e.g., MTT and a cell counting-based method). |
| Incubation Time | The effect of this compound on cell proliferation may take time to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that confound viability results. Correlate viability data with direct measures of Smurf1 inhibition (e.g., accumulation of a Smurf1 substrate). |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This protocol is adapted from established methods to assess the direct inhibitory effect of this compound on Smurf1's E3 ligase activity.
Reagents:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human Smurf1
-
Recombinant substrate (e.g., Smad1)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate in ubiquitination buffer.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding ATP and recombinant Smurf1.
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the ubiquitination of the substrate by Western blot using an antibody against the substrate or ubiquitin. A ladder of higher molecular weight bands indicates polyubiquitination.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that this compound is engaging with Smurf1 inside the cell.[8][9][10]
Materials:
-
Cells expressing Smurf1
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble Smurf1 in the supernatant by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways
Smurf1 in the BMP/TGF-β Signaling Pathway
Smurf1 is a critical negative regulator of the BMP signaling pathway. It targets R-SMADs (Smad1/5) for degradation. Smurf1 can also be recruited to the TGF-β receptor complex by the inhibitory SMAD, Smad7, leading to the degradation of the receptor.[5][11]
Smurf1's role in BMP and TGF-β signaling.
Smurf1 Interaction Network
Smurf1 interacts with a variety of proteins beyond the canonical BMP/TGF-β pathways, influencing other cellular processes.[5][7][12][13]
Smurf1 protein interaction network.
References
- 1. biorxiv.org [biorxiv.org]
- 2. selleckchem.com [selleckchem.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdbonline.org [sdbonline.org]
- 12. SMURF1 - Wikipedia [en.wikipedia.org]
- 13. SMURF1 SMAD specific E3 ubiquitin protein ligase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Assessing Smurf1-IN-1 Penetration in Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Smurf1-IN-1, a novel small molecule inhibitor of Smad Ubiquitination Regulatory Factor 1 (Smurf1). This guide focuses on methodologies for assessing the penetration of this compound in tissue samples and addresses common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the E3 ubiquitin ligase Smurf1. Smurf1 plays a critical role in protein degradation through the ubiquitin-proteasome system.[1][2] It primarily targets proteins involved in the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, such as SMAD proteins, for ubiquitination and subsequent degradation.[1][3][4] By inhibiting the catalytic HECT domain of Smurf1, this compound prevents the ubiquitination of its target substrates, thereby stabilizing them and modulating downstream cellular processes.[5][6]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily impacts the TGF-β/BMP signaling pathways by preventing the degradation of receptor-regulated SMADs (R-SMADs) like SMAD1 and SMAD5.[1][3] Additionally, Smurf1 is known to regulate other pathways, including the JNK signaling cascade by targeting MEKK2 for degradation, and innate immune signaling.[3][5] Therefore, treatment with this compound can lead to alterations in these interconnected signaling networks.
Q3: What methods can be used to quantify this compound in tissue samples?
A3: The quantification of this compound in tissue samples typically requires sensitive analytical techniques due to the expected low concentrations. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity for detecting and quantifying small molecules in complex biological matrices. Other methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, may also be applicable depending on the physicochemical properties of this compound and the required sensitivity.
Q4: What are the expected off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor, the potential for off-target effects should always be considered. The HECT domain of Smurf1 shares homology with other E3 ligases of the Nedd4 family, such as Smurf2.[6] Cross-reactivity with these closely related enzymes is a potential source of off-target effects. Cellular toxicity at higher concentrations is another consideration. It is recommended to perform selectivity profiling against a panel of related E3 ligases and to include appropriate controls in all experiments to monitor for unintended effects.
Experimental Protocols
Protocol 1: Quantification of this compound in Tissue Samples using LC-MS/MS
This protocol outlines the general steps for extracting and quantifying this compound from tissue samples. Note: This is a representative protocol and may need optimization based on the specific tissue type and the properties of this compound.
Materials:
-
Tissue samples treated with this compound
-
Homogenizer
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (a structurally similar molecule to this compound)
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Accurately weigh the frozen tissue sample.
-
Add ice-cold lysis buffer (typically 1:10 w/v).
-
Homogenize the tissue on ice until no visible particles remain.
-
-
Protein Precipitation and Extraction:
-
To the tissue homogenate, add three volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the supernatant, which contains this compound.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Centrifuge the reconstituted sample to remove any remaining particulates.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Develop a specific multiple reaction monitoring (MRM) method for the parent and daughter ions of this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the tissue samples.
-
Data Presentation
Table 1: Hypothetical Tissue Distribution of this compound
| Tissue | Concentration (ng/g tissue) | Standard Deviation |
| Liver | 150.2 | 12.5 |
| Kidney | 85.7 | 8.9 |
| Lung | 45.1 | 5.3 |
| Spleen | 30.8 | 4.1 |
| Brain | 5.2 | 1.1 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Value | Units |
| Cmax (Plasma) | 250 | ng/mL |
| Tmax (Plasma) | 2 | hours |
| Half-life (t1/2) | 6.5 | hours |
| Bioavailability (Oral) | 35 | % |
Troubleshooting Guide
Issue 1: Low or undetectable levels of this compound in tissue samples.
| Possible Cause | Suggested Solution |
| Poor Bioavailability/Penetration | - Review the formulation and administration route of this compound. Consider alternative delivery vehicles or routes to enhance absorption. - Perform a dose-response study to determine the optimal dosage for achieving detectable tissue concentrations. |
| Rapid Metabolism | - Analyze plasma samples to assess the metabolic stability of this compound. - If rapid metabolism is confirmed, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or chemical modification of the compound to improve stability. |
| Inefficient Extraction | - Optimize the tissue homogenization and extraction protocol. Try different lysis buffers or organic solvents. - Ensure complete protein precipitation. |
| Instrument Sensitivity | - Verify the sensitivity and calibration of the LC-MS/MS instrument. - Optimize the MS parameters (e.g., collision energy, ion source settings) for this compound detection. |
Issue 2: High variability in this compound concentrations between replicate samples.
| Possible Cause | Suggested Solution |
| Inconsistent Dosing | - Ensure accurate and consistent administration of this compound to all subjects. |
| Variable Tissue Collection | - Standardize the tissue collection procedure, including the time of collection post-dose and the specific region of the organ sampled. |
| Incomplete Homogenization | - Ensure tissue samples are thoroughly homogenized to achieve a uniform distribution of the compound. |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate liquid handling during the extraction and sample preparation steps. |
Issue 3: Unexpected biological effects or toxicity.
| Possible Cause | Suggested Solution |
| Off-target Activity | - Perform a selectivity screen against a panel of related E3 ligases and other potential off-targets. - Use a structurally distinct Smurf1 inhibitor as a control to confirm that the observed phenotype is due to Smurf1 inhibition. |
| Compound-related Toxicity | - Conduct a dose-escalation study to determine the maximum tolerated dose. - Assess cell viability and markers of toxicity (e.g., apoptosis, necrosis) in in vitro and in vivo models. |
| Vehicle Effects | - Include a vehicle-only control group in all experiments to distinguish the effects of the vehicle from those of this compound. |
Visualizations
References
- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMURF1 - Wikipedia [en.wikipedia.org]
- 3. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdbonline.org [sdbonline.org]
- 5. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Resistance to Smurf1-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Smurf1 inhibitor, Smurf1-IN-1, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of SMAD-specific E3 ubiquitin protein ligase 1 (Smurf1). Smurf1 is an enzyme that plays a crucial role in various cellular processes by targeting specific proteins for degradation.[1] In many cancers, Smurf1 is overexpressed and contributes to tumor progression by degrading tumor-suppressing proteins.[2][3] this compound works by inhibiting the catalytic activity of Smurf1, thereby preventing the degradation of its target proteins and impeding cancer cell growth and survival.
Q2: My cancer cells are not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound can be attributed to several factors, broadly categorized as intrinsic or acquired resistance.
-
Intrinsic Resistance: The cancer cells may have inherent characteristics that make them less sensitive to Smurf1 inhibition. This could be due to low Smurf1 expression, pre-existing mutations in the SMURF1 gene, or the activity of drug efflux pumps.
-
Acquired Resistance: Cancer cells can develop resistance over time with continuous exposure to this compound. This can occur through various mechanisms, including:
-
Increased expression or amplification of the SMURF1 gene.
-
Post-translational modifications of the Smurf1 protein that alter its function or sensitivity to the inhibitor.
-
Activation of alternative signaling pathways that bypass the need for Smurf1 activity.
-
Increased activity of drug efflux pumps that remove this compound from the cell.[4][5][6]
-
Q3: How can I determine if my cells have developed resistance to this compound?
The first step is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line and compare it to the IC50 of sensitive cell lines reported in the literature or your own baseline experiments. A significant increase in the IC50 value suggests the development of resistance.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a systematic approach to investigate and potentially overcome resistance to this compound.
Problem 1: Reduced or No Drug Efficacy
Your cancer cells show little to no response to this compound treatment, as evidenced by a high IC50 value or lack of expected phenotypic changes (e.g., decreased proliferation, increased apoptosis).
Possible Cause 1: Altered Smurf1 Expression or Gene Amplification
Resistant cells may have increased levels of the Smurf1 protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect. This can be due to transcriptional upregulation or gene amplification.[2][7][8][9]
Troubleshooting Workflow:
Caption: Workflow to investigate altered Smurf1 expression.
Experimental Protocols:
-
Quantitative Real-Time PCR (qRT-PCR) for SMURF1 mRNA Expression:
-
Isolate total RNA from both sensitive and resistant cancer cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for SMURF1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative expression of SMURF1 mRNA in resistant cells compared to sensitive cells.
-
-
Western Blot for Smurf1 Protein Expression:
-
Lyse sensitive and resistant cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Smurf1 and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the relative Smurf1 protein levels.
-
-
Fluorescence In Situ Hybridization (FISH) for SMURF1 Gene Amplification: [7][8]
-
Prepare metaphase chromosome spreads from sensitive and resistant cells.
-
Hybridize with a locus-specific probe for the SMURF1 gene (located on chromosome 7q22.1) and a control probe for the centromere of chromosome 7.[10]
-
Analyze the ratio of SMURF1 signals to centromere signals under a fluorescence microscope. An increased ratio in resistant cells indicates gene amplification.
-
Possible Cause 2: Altered Post-Translational Modifications (PTMs) of Smurf1
PTMs such as phosphorylation, neddylation, and ubiquitination can regulate the activity, stability, and substrate specificity of Smurf1, potentially rendering it less susceptible to inhibition by this compound.[11]
Troubleshooting Workflow:
Caption: Workflow to investigate altered Smurf1 PTMs.
Experimental Protocols:
-
Assessing Smurf1 Phosphorylation:
-
Immunoprecipitate Smurf1 from lysates of sensitive and resistant cells.
-
Analyze the immunoprecipitates by Phos-tag™ SDS-PAGE, which retards the migration of phosphorylated proteins, followed by Western blotting for Smurf1.
-
Alternatively, for a more detailed analysis, subject the immunoprecipitated Smurf1 to mass spectrometry to identify specific phosphorylation sites.[12]
-
-
Detecting Smurf1 Neddylation: [13][14]
-
Perform an in vitro neddylation assay using recombinant Smurf1, Nedd8-activating enzyme (E1), Nedd8-conjugating enzyme (E2, e.g., Ubc12), and Nedd8.[15][16]
-
Analyze the reaction products by SDS-PAGE and Western blotting with an anti-Nedd8 antibody to detect neddylated Smurf1.
-
Compare the neddylation status of Smurf1 from sensitive and resistant cell lysates by immunoprecipitating Smurf1 and probing with an anti-Nedd8 antibody.
-
Possible Cause 3: Activation of Alternative Signaling Pathways
Cancer cells can develop resistance by activating signaling pathways that compensate for the inhibition of Smurf1. For example, activation of the PI3K/Akt pathway can promote cell survival and proliferation independently of Smurf1 activity.
Troubleshooting Workflow:
Caption: Workflow to investigate alternative signaling pathways.
Experimental Protocol:
-
Pathway Activation Analysis by Western Blot:
-
Treat sensitive and resistant cells with this compound.
-
Prepare cell lysates and perform Western blotting for key signaling proteins and their phosphorylated (activated) forms. For example, to assess the PI3K/Akt pathway, probe for p-Akt (Ser473) and total Akt. For the MAPK pathway, probe for p-ERK1/2 and total ERK1/2.
-
An increase in the phosphorylation of these proteins in resistant cells upon this compound treatment would suggest the activation of compensatory pathways.
-
Possible Cause 4: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5][6]
Troubleshooting Workflow:
Caption: Workflow to investigate drug efflux.
Experimental Protocol:
-
Assessing MDR1 Expression:
-
Use qRT-PCR and Western blotting, as described above, to compare the mRNA and protein levels of MDR1 in sensitive and resistant cells.
-
-
MDR1 Inhibition Assay:
-
Pre-treat resistant cells with a known MDR1 inhibitor for a short period.
-
Then, co-treat the cells with the MDR1 inhibitor and a range of concentrations of this compound.
-
Perform a cell viability assay to determine if the IC50 of this compound is reduced in the presence of the MDR1 inhibitor.
-
Problem 2: Off-Target Effects vs. Genuine Resistance
It can be challenging to distinguish between a lack of efficacy due to genuine resistance mechanisms and potential off-target effects of this compound.
Troubleshooting Steps:
-
Validate Smurf1 Engagement: Use a cellular thermal shift assay (CETSA) to confirm that this compound is binding to Smurf1 in your resistant cells. A lack of thermal stabilization of Smurf1 in the presence of the inhibitor might suggest a binding site mutation.
-
Use a Structurally Different Smurf1 Inhibitor: If available, test a Smurf1 inhibitor with a different chemical scaffold. If the cells are resistant to multiple Smurf1 inhibitors, it is more likely to be a genuine resistance mechanism related to the Smurf1 pathway.
-
Smurf1 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Smurf1 expression in the resistant cells. If the cells become more sensitive to other chemotherapeutic agents or show a desired phenotype (e.g., reduced proliferation), it confirms that the Smurf1 pathway is a valid target in these cells, and the issue likely lies with the inhibitor's efficacy.
Data Summary
Table 1: Reported IC50 Values for Smurf1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay | Reference |
| This compound | Smurf1 | 92 | In vitro assay | Not specified |
| Compound 1 | Smurf1 | 230 | UbFluor assay | [17] |
| Compound 2 | Smurf1 | 15,000 | UbFluor assay | [17] |
Signaling Pathways
Smurf1 Signaling and Points of Resistance
References
- 1. SMURF1 SMAD specific E3 ubiquitin protein ligase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. SMURF1 amplification promotes invasiveness in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMURF1, a promoter of tumor cell progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMURF1 Amplification Promotes Invasiveness in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMURF1 Amplification Promotes Invasiveness in Pancreatic Cancer | PLOS One [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SMURF1 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Posttranslational Modifications of Smurfs: Emerging Regulation in Cancer [frontiersin.org]
- 12. Phosphorylation of E3 ligase Smurf1 switches its substrate preference in support of axon development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neddylation modification of the U3 snoRNA-binding protein RRP9 by Smurf1 promotes tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The covalent modifier Nedd8 is critical for the activation of Smurf1 ubiquitin ligase in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.co.jp [abcam.co.jp]
- 16. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Managing Smurf1-IN-1 Toxicity in Long-term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Smurf1 inhibitors, focusing on managing potential toxicity in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Smurf1 and why is it a therapeutic target?
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is an E3 ubiquitin ligase, a type of enzyme that plays a crucial role in tagging specific proteins for degradation.[1] Smurf1 is involved in several key cellular signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Bone Morphogenetic Protein (BMP), JNK, and RhoA pathways.[1][2][3] By targeting proteins in these pathways, Smurf1 influences a wide range of biological processes such as cell growth, differentiation, migration, and apoptosis.[1] Dysregulation of Smurf1 activity has been implicated in various diseases, including cancer, fibrosis, and inflammatory conditions, making it an attractive therapeutic target.[1][4]
Q2: What are Smurf1-IN-1 and other Smurf1 inhibitors?
"this compound" is a general descriptor for a Smurf1 inhibitor. In practice, researchers utilize specific small molecule inhibitors to target Smurf1. Two commonly cited examples in preclinical research are:
-
Smurf1-IN-A01 (A01): A selective inhibitor that disrupts the interaction between Smurf1 and its substrates, Smad1/5, thereby enhancing BMP signaling.[5][6]
-
Celastrol: A natural compound that has been shown to inhibit Smurf1 activity, in addition to having other biological effects.[7]
Q3: What are the potential toxicities associated with Smurf1 inhibitors in long-term studies?
The toxicity profile can vary significantly between different Smurf1 inhibitors.
-
Celastrol is known to have a narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[7][8] Reported toxicities in animal models include:
-
Smurf1-IN-A01 has been used in various preclinical models with less reported systemic toxicity. However, long-term, high-dose studies are not extensively published. As with any small molecule inhibitor, off-target effects and long-term consequences of pathway modulation are possible. General concerns for long-term studies would include monitoring for effects on organs with high cell turnover and those sensitive to the signaling pathways Smurf1 regulates (e.g., bone, liver, kidney, and the immune system).
Q4: How do I choose the right dose for my long-term in vivo study?
Dose selection is critical and should be determined by preliminary dose-ranging studies.
-
Literature Review: Start by reviewing published studies that have used the specific Smurf1 inhibitor in a similar animal model to get a starting dose range.
-
Dose-Ranging Study: Conduct a short-term dose-ranging study to determine the maximum tolerated dose (MTD). This involves administering a range of doses to small groups of animals and monitoring for signs of toxicity over a short period (e.g., 7-14 days).
-
Efficacy Studies: The optimal dose for long-term studies should be below the MTD and ideally the lowest dose that shows the desired biological effect in your model.
For example, oral administration of Celastrol in rats has shown efficacy at 2.5 µg/g/day, with signs of toxicity appearing at 7.5 µg/g/day.[8] The approximate oral LD50 for Celastrol in rats is 12.5 µg/g/day.[9]
Q5: What are the key signaling pathways affected by Smurf1 inhibition?
Inhibition of Smurf1 is expected to primarily impact the following pathways:
-
TGF-β/BMP Signaling: Smurf1 targets Smad proteins (Smad1, Smad5) and TGF-β receptors for degradation. Inhibition of Smurf1 generally leads to an enhancement of BMP signaling.[1][10]
-
JNK Signaling: Smurf1 targets MEKK2, an upstream kinase in the JNK pathway, for degradation.[3][11] Smurf1 inhibition can therefore lead to the accumulation of phosphorylated MEKK2 and activation of the JNK cascade.[3][11]
-
RhoA Signaling: Smurf1 promotes the degradation of RhoA, a small GTPase involved in cytoskeletal dynamics and cell migration.[2][9][12] Inhibition of Smurf1 can lead to increased RhoA levels.
Troubleshooting Guides
Problem 1: Observed Weight Loss in Animals
Possible Cause:
-
Systemic toxicity of the Smurf1 inhibitor, particularly noted with compounds like Celastrol.[7][8]
-
Reduced food and water intake due to malaise.
-
Off-target effects of the inhibitor.
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of the Smurf1 inhibitor to a level that is still efficacious but better tolerated.
-
Dosing Schedule Modification: Consider intermittent dosing (e.g., every other day) instead of daily administration to allow for recovery between doses.
-
Supportive Care: Ensure easy access to food and water. A high-calorie dietary supplement can be provided if necessary.
-
Monitor Closely: Weigh the animals daily or every other day to track the extent of weight loss.
-
Re-evaluate the Inhibitor: If weight loss is severe and persistent even at lower doses, consider using a different, potentially less toxic Smurf1 inhibitor if available.
Problem 2: Signs of Organ Toxicity (e.g., abnormal blood chemistry, lethargy)
Possible Cause:
-
Hepatotoxicity or nephrotoxicity, which has been reported for some small molecule inhibitors.
-
Immune system modulation.
-
Cardiotoxicity.
Troubleshooting Steps:
-
Monitor Organ Function: At the end of the study (and at interim points if possible), collect blood for serum chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).
-
Histopathology: Perform histopathological examination of key organs (liver, kidneys, spleen, heart, lungs) to identify any cellular damage or inflammation.
-
Dose Adjustment: If signs of organ toxicity are detected, a lower dose or a different dosing regimen should be considered for future studies.
-
Mechanism Investigation: If a specific organ toxicity is identified, further mechanistic studies may be required to determine if it is an on-target or off-target effect.
Problem 3: Unexpected Phenotypes or Off-Target Effects
Possible Cause:
-
Smurf1 regulates multiple signaling pathways, and its inhibition can have complex and sometimes unexpected biological consequences.[1]
-
The small molecule inhibitor may have off-target activities on other kinases or enzymes.
Troubleshooting Steps:
-
Comprehensive Phenotyping: In your long-term studies, include a broad range of observational and analytical endpoints to capture unexpected changes. This can include behavioral assessments, complete blood counts (CBC), and a wide panel of serum chemistry markers.
-
Target Engagement and Selectivity Profiling: If possible, confirm that the inhibitor is engaging Smurf1 at the doses used in your in vivo model. In vitro kinase profiling can help identify potential off-target activities of your inhibitor.
-
Use of a Second Inhibitor: If a critical finding is observed, confirming it with a structurally different Smurf1 inhibitor can provide stronger evidence that the effect is on-target.
-
Consult Literature on Related Inhibitors: Review literature on inhibitors of other components of the TGF-β, JNK, or RhoA pathways to anticipate potential on-target-related phenotypes.
Quantitative Data Summary
| Inhibitor | Animal Model | Dose | Route of Administration | Observed Effects & Toxicity | Reference |
| Celastrol | Rat | 2.5 µg/g/day | Oral | Amelioration of arthritis | [8] |
| Rat | 7.5 µg/g/day | Oral | Thymic and liver lesions | [8] | |
| Rat | 12.5 µg/g/day | Oral | ~LD50, progressive weight loss, diarrhea, respiratory distress | [9] | |
| Mouse | 1-2 mg/kg | Not specified | Reduced tumor growth, 5.7-9% weight loss | [7] | |
| Smurf1-IN-A01 | Mouse | 10 µM (2 µL) | Intravitreal injection | Alleviation of retinal injury | [5] |
Key Experimental Protocols
Protocol 1: General Long-Term Toxicity Monitoring in Rodents
This protocol provides a general framework for monitoring the toxicity of Smurf1 inhibitors in long-term (e.g., >28 days) rodent studies.
1. Animal Model and Dosing:
-
Select an appropriate rodent species and strain for your disease model.
-
Administer the Smurf1 inhibitor at a minimum of three dose levels (low, medium, and high) and include a vehicle control group. The high dose should be the MTD determined from a preliminary study.
-
The route of administration should be relevant to the intended clinical application (e.g., oral gavage, intraperitoneal injection).
2. In-Life Monitoring (Daily/Weekly):
-
Clinical Observations: Record daily observations for any signs of toxicity, including changes in posture, activity level, breathing, and grooming.
-
Body Weight: Measure body weight at least twice weekly.
-
Food and Water Consumption: Monitor food and water intake, as significant changes can be an early indicator of toxicity.
3. Interim and Terminal Assessments:
-
Hematology: At designated time points and at the end of the study, collect blood for a complete blood count (CBC) to assess effects on red and white blood cells and platelets.
-
Clinical Chemistry: Analyze serum or plasma for key biomarkers of organ function:
-
Liver: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
-
Kidney: Blood urea nitrogen (BUN), creatinine.
-
-
Gross Necropsy: At the end of the study, perform a thorough gross examination of all organs and tissues.
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, brain, thymus).
-
Histopathology: Collect and preserve major organs and any tissues with gross abnormalities in 10% neutral buffered formalin for histopathological examination by a qualified veterinary pathologist.
Protocol 2: Preparation and Administration of Smurf1 Inhibitors (Examples)
Smurf1-IN-A01 Formulation for In Vivo Use:
-
For Intraperitoneal or Subcutaneous Injection:
-
Prepare a stock solution of Smurf1-IN-A01 in DMSO (e.g., 10-50 mg/mL).
-
For the working solution, dilute the DMSO stock in a vehicle such as a mixture of PEG300, Tween 80, and saline, or in corn oil. A common formulation is 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline. The final DMSO concentration should be kept low to minimize its toxicity.
-
The solution should be prepared fresh daily.
-
Celastrol Formulation for Oral Administration:
-
For Oral Gavage:
-
Celastrol has poor water solubility. It can be dissolved in a vehicle such as a mixture of ethanol and PEG400, or suspended in 0.5% carboxymethylcellulose (CMC-Na).
-
Ensure the formulation is a homogenous suspension before each administration.
-
Mandatory Visualizations
Signaling Pathways
Caption: Smurf1 in the TGF-β/BMP Signaling Pathway.
Caption: Smurf1 in the MEKK2/JNK Signaling Pathway.
Caption: Smurf1 in the RhoA Signaling Pathway.
Experimental Workflow
Caption: Workflow for Long-Term Toxicity Assessment.
References
- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of RhoA by Smurf1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Ubiquitin ligase Smurf1 controls osteoblast activity and bone homeostasis by targeting MEKK2 for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ERK-Smurf1-RhoA signaling is critical for TGFβ-drived EMT and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Smurf1 Inhibitors: Smurf1-IN-1 vs. Smurf1-IN-A01
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small molecule inhibitors of Smad Ubiquitination Regulatory Factor 1 (Smurf1): Smurf1-IN-1 and Smurf1-IN-A01. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Smurf1 is an E3 ubiquitin ligase that plays a critical role in various cellular processes, including the regulation of Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways. Its dysregulation has been implicated in several diseases, making it an attractive therapeutic target. This guide focuses on a direct comparison of two commercially available inhibitors to aid researchers in selecting the appropriate tool for their studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and Smurf1-IN-A01 based on publicly available information.
| Parameter | This compound | Smurf1-IN-A01 |
| Potency | IC50: 92 nM | Kd: 3.664 nM[1][2][3] |
| Known Cellular Effects | Effective in a rat model of pulmonary hypertension. | Inhibits Smurf1-mediated Smad1/5 degradation, enhances BMP-2 responsiveness, attenuates ALP activity and Alizarin Red S staining in C3H10T1/2 cells, blocks MyD88 degradation in RAW264.7 cells, and decreases ER alpha protein and ERE-luciferase activity in MCF-7 and T47D cells.[4] |
| Selectivity | Data not publicly available. | Selective for Smurf1; a study on other inhibitors from the same class showed no inhibition of the closely related Smurf2.[5][6] |
| Mechanism of Action | Selective inhibitor of Smurf1 E3 ubiquitin protein ligase activity. | Prevents the transthiolation reaction between Smurf1 and E2~Ub thioesters.[5][6] |
Smurf1 Signaling Pathways
Smurf1 is a key negative regulator of the BMP signaling pathway. It targets receptor-regulated Smads (Smad1/5) for ubiquitination and subsequent proteasomal degradation. By inhibiting Smurf1, both this compound and Smurf1-IN-A01 can increase the levels of Smad1/5, thereby enhancing BMP signaling.
Caption: Simplified BMP signaling pathway and the role of Smurf1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for assays commonly used to evaluate Smurf1 inhibitors.
In Vitro Ubiquitination Assay
This assay is used to determine the ability of an inhibitor to block the E3 ligase activity of Smurf1.
Caption: Workflow for an in vitro ubiquitination assay.
Protocol:
-
Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), recombinant Smurf1, the substrate of interest (e.g., Smad1), and ubiquitin in a reaction buffer.
-
Add the Smurf1 inhibitor (this compound or Smurf1-IN-A01) at various concentrations or a DMSO vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot analysis using an antibody specific to the substrate or ubiquitin to visualize the extent of ubiquitination. A decrease in the polyubiquitin smear in the presence of the inhibitor indicates its efficacy.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify direct binding of an inhibitor to Smurf1 within a cellular context.
Protocol:
-
Culture cells (e.g., HEK293T) to a suitable confluency.
-
Treat the cells with the Smurf1 inhibitor or a vehicle control for a specific duration.
-
Harvest the cells and lyse them to obtain the proteome.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Smurf1 in each sample by Western blotting.
-
An effective inhibitor will stabilize Smurf1, resulting in a higher amount of soluble protein at elevated temperatures compared to the control.
Alkaline Phosphatase (ALP) Activity Assay
This assay is used to assess the effect of Smurf1 inhibitors on osteoblast differentiation, a process promoted by BMP signaling.
Protocol:
-
Seed osteoprogenitor cells (e.g., C3H10T1/2) in a multi-well plate and culture until they reach confluence.[7]
-
Induce osteogenic differentiation by treating the cells with BMP-2 in the presence of the Smurf1 inhibitor or a vehicle control for several days.[7]
-
Lyse the cells and measure the protein concentration of the lysate.[7]
-
Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate.
-
Measure the absorbance at 405 nm, which is proportional to the ALP activity. An increase in ALP activity in the presence of the inhibitor suggests an enhancement of BMP-induced osteogenesis.
Alizarin Red S Staining for Mineralization
This staining method is used to visualize the mineralization of the extracellular matrix, a late marker of osteoblast differentiation.
Protocol:
-
Culture and differentiate osteoprogenitor cells as described for the ALP activity assay, typically for a longer period (e.g., 14-21 days).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[8][9][10]
-
Stain the fixed cells with Alizarin Red S solution, which binds to calcium deposits.[8][9][10]
-
Wash the cells to remove excess stain and visualize the red-orange mineralized nodules under a microscope.[8][9]
-
For quantification, the stain can be extracted and the absorbance measured.[8] An increase in Alizarin Red S staining indicates enhanced mineralization.
Conclusion
Both this compound and Smurf1-IN-A01 are valuable tools for studying the function of Smurf1. Smurf1-IN-A01 exhibits a higher potency in terms of its dissociation constant (Kd) and has been characterized in a broader range of cellular assays. This compound has a reported IC50 in the nanomolar range and has demonstrated in vivo efficacy in a disease model. The choice between these inhibitors will depend on the specific experimental needs, including the desired potency, the biological system being studied, and the need for in vivo application. For researchers focused on in vitro and cell-based assays requiring high potency, Smurf1-IN-A01 appears to be a well-characterized option. For studies that may progress to in vivo models, the reported oral activity and efficacy of this compound make it a compelling choice. Further studies, particularly on the selectivity profile of this compound, would be beneficial for a more complete comparison.
References
- 1. Smurf1-IN-A01 | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective Smurf1 E3 ligase inhibitors that prevent transthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. ixcellsbiotech.com [ixcellsbiotech.com]
- 10. sciencellonline.com [sciencellonline.com]
A Comparative Guide to Smurf1-IN-1 and Other Known Smurf1 Inhibitors for Researchers
In the landscape of targeted therapies, the E3 ubiquitin ligase Smurf1 (Smad Ubiquitination Regulatory Factor 1) has emerged as a compelling target for a variety of diseases, including pulmonary hypertension, osteoporosis, and certain cancers.[1] This guide provides a detailed, data-driven comparison of Smurf1-IN-1, a potent and orally active inhibitor, with other known Smurf1 inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the current inhibitor landscape to inform experimental design and therapeutic development.
Quantitative Comparison of Smurf1 Inhibitors
The following table summarizes the key quantitative data for this compound and other notable Smurf1 inhibitors based on available experimental evidence.
| Inhibitor | Type | Potency (IC50/Kd) | Selectivity | Mechanism of Action | Key Features |
| This compound | Small Molecule | IC50: 92 nM | Selective (specific panel data not widely published) | Not fully elucidated | Orally active, demonstrated efficacy in a rat model of pulmonary hypertension. |
| Compound 1 (Transthiolation Inhibitor) | Small Molecule | IC50: 230 nM (UbFluor assay) | Highly selective over Smurf2, WWP1, Nedd4-1 | Prevents the transthiolation reaction between Smurf1 and the E2~Ub thioester.[1][2] | Targets the catalytic HECT domain.[2] |
| SMURF1 inhibitor A01 | Small Molecule | Kd: 3.7 nM | Selective (specific panel data not widely published) | Blocks the interaction between the Smurf1 WW1 domain and its substrates, Smad1/5. | Potentiates BMP-2 induced osteoblastic activity.[3] |
| Smurf1 modulator-1 | Small Molecule | IC50: 180 nM | Selective (specific panel data not widely published) | Not fully elucidated | |
| Celastrol | Natural Product | IC50: 2.5 µM (for 20S proteasome) | Broad - also inhibits the proteasome and other pathways. | Primarily a proteasome inhibitor; direct Smurf1 inhibition not well-characterized. | Anti-inflammatory and anti-cancer properties. |
| (-)-Epigallocatechin Gallate (EGCG) | Natural Product | Not well-defined for Smurf1 | Broad - interacts with multiple proteins. | Not specific to Smurf1; affects various signaling pathways. | A major polyphenol in green tea with diverse biological activities. |
Smurf1 Signaling Pathways
Smurf1 is a HECT-type E3 ubiquitin ligase that plays a pivotal role in multiple signaling pathways by targeting specific substrates for ubiquitination and subsequent proteasomal degradation.[4] Understanding these pathways is crucial for contextualizing the effects of its inhibitors.
Caption: Key signaling pathways regulated by the E3 ubiquitin ligase Smurf1.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments cited in the evaluation of Smurf1 inhibitors.
In Vitro Smurf1 Autoubiquitination Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the catalytic activity of Smurf1.
Objective: To measure the autoubiquitination activity of Smurf1 in the presence and absence of inhibitors.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c or UbcH7)
-
Recombinant human Smurf1 (full-length or HECT domain)
-
Human ubiquitin
-
ATP solution (10 mM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Smurf1 antibody and anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 5 µM), and ATP (1 mM) in the assay buffer.
-
Add the test compound at various concentrations (typically in a serial dilution) or DMSO as a vehicle control to the reaction mixture. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding recombinant Smurf1 (e.g., 100 nM).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Smurf1 or anti-ubiquitin antibody to visualize the ubiquitinated Smurf1, which will appear as a high-molecular-weight smear or distinct bands.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
HECT E3 Ligase Activity Assay (UbFluor-based)
This fluorescence polarization-based assay provides a high-throughput method for screening and characterizing HECT E3 ligase inhibitors.[2]
Objective: To quantify the transthiolation activity of the Smurf1 HECT domain.
Materials:
-
Recombinant Smurf1 HECT domain
-
UbFluor probe (a ubiquitin variant with a C-terminal thioester linkage to a fluorophore)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM TCEP)
-
Test compounds
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Add the test compound at various concentrations or DMSO to the wells of a 384-well plate.
-
Add the Smurf1 HECT domain (e.g., 0.5 µM) to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the UbFluor probe (e.g., 2 µM).
-
Monitor the change in fluorescence polarization over time. The transthiolation reaction, where the ubiquitin is transferred from the probe to the catalytic cysteine of Smurf1, results in the release of the fluorophore and a decrease in polarization.
-
The initial rate of the reaction is calculated from the linear phase of the fluorescence polarization change.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Caption: A typical workflow for the identification and characterization of Smurf1 inhibitors.
Concluding Remarks
This compound stands out as a potent, orally available Smurf1 inhibitor with demonstrated in vivo activity. Its precise mechanism of action and full selectivity profile are areas for further investigation. In comparison, compounds like the transthiolation inhibitor ("Compound 1") offer a well-defined mechanism and high selectivity, providing valuable tools for probing Smurf1 biology. SMURF1 inhibitor A01, with its high affinity and specific disruption of the Smurf1-Smad1/5 interaction, is another promising candidate, particularly for bone-related research.
Natural products such as Celastrol and EGCG have been reported to inhibit Smurf1; however, their promiscuous nature, targeting multiple cellular proteins and pathways, necessitates careful interpretation of experimental results. For researchers aiming for specific Smurf1 inhibition, the synthetic small molecules with characterized potency and selectivity are currently the more reliable choice.
This guide provides a snapshot of the current landscape of Smurf1 inhibitors. As research in this area continues to evolve, the development of new chemical probes and potential therapeutics targeting Smurf1 is anticipated to accelerate, offering new avenues for treating a range of debilitating diseases.
References
- 1. Selective Smurf1 E3 ligase inhibitors that prevent transthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Smurf1-IN-1 for Smurf1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the inhibitor Smurf1-IN-1 for its target, Smad Ubiquitination Regulatory Factor 1 (Smurf1), against other potential inhibitors. The information presented is intended to aid researchers in selecting the most appropriate tool for their studies of Smurf1-mediated signaling pathways.
Data Presentation: Comparison of Smurf1 Inhibitors
The following table summarizes the available quantitative data for this compound and alternative Smurf1 inhibitors. Direct comparison of potency and specificity is facilitated by the presentation of half-maximal inhibitory concentrations (IC50) against Smurf1 and its closely related homolog, Smurf2.
| Inhibitor | Target | IC50 (nM) | Specificity Notes |
| This compound | Smurf1 | 92[1][2] | Data on inhibition of Smurf2 and other E3 ligases is not readily available. |
| Smurf1 inhibitor 1 | Smurf1 | 230 | Does not inhibit the closely related Smurf2 ligase, nor other E3 ligases such as WWP1 and Nedd4-1. |
| Smurf1 modulator-1 | Smurf1 | 180 | Specificity profile against other E3 ligases has not been detailed in available literature. |
| Celastrol | Smurf1 | Reported as a Smurf1 inhibitor, but direct enzymatic IC50 values are not available. IC50 values in various cancer cell lines range from 0.21 µM to 6.21 µM. | Broad-acting compound with multiple reported targets. |
| (-)-Epigallocatechin Gallate (EGCG) | Smurf1 | Reported as a Smurf1 inhibitor, but direct enzymatic IC50 values are not available. IC50 values in cancer cell lines are in the micromolar range. | Known to have multiple biological targets. |
| Luteolin | Smurf1 | Reported as a Smurf1 inhibitor, but direct enzymatic IC50 values are not available. IC50 values in various cell-based assays are in the micromolar range. | A flavonoid with a wide range of biological activities. |
Smurf1 Signaling Pathway
Smurf1 is a HECT-type E3 ubiquitin ligase that plays a critical role in various cellular processes by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation.[3] It is a key negative regulator of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways.[3] Smurf1 contains a C2 domain, two WW domains for substrate recognition, and a catalytic HECT domain.[2][4]
References
- 1. SMURF1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 3. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Smurf1-IN-1 vs. siRNA Knockdown for Smurf1 Inhibition
For researchers investigating the multifaceted roles of Smad ubiquitin regulatory factor 1 (Smurf1) in cellular processes, choosing the right tool to modulate its activity is paramount. Smurf1, an E3 ubiquitin ligase, is a critical negative regulator in various signaling pathways, including the bone morphogenetic protein (BMP) and transforming growth factor-beta (TGF-β) pathways, making it a key target in studies of bone metabolism, cancer progression, and immune regulation.[1][2] This guide provides an objective comparison of two prevalent methods for inhibiting Smurf1 function: the small molecule inhibitor Smurf1-IN-1 and siRNA-mediated knockdown.
Mechanism of Action: A Tale of Two Approaches
This compound operates as a direct inhibitor of the catalytic activity of Smurf1.[3] As a small molecule, it is designed to interact with the HECT (Homologous to the E6AP Carboxyl Terminus) domain of Smurf1, the region responsible for transferring ubiquitin to substrate proteins.[3][4] By binding to this catalytic site, this compound prevents the ubiquitination and subsequent proteasomal degradation of Smurf1 target proteins.[3] This leads to the accumulation of Smurf1 substrates and a block in its downstream signaling functions.
siRNA knockdown , on the other hand, targets the Smurf1 protein at the genetic level.[5] Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that are introduced into cells.[5] Once inside, they are incorporated into the RNA-induced silencing complex (RISC).[5] The antisense strand of the siRNA then guides RISC to the messenger RNA (mRNA) transcript of the SMURF1 gene.[5] This leads to the cleavage and degradation of the Smurf1 mRNA, thereby preventing the synthesis of the Smurf1 protein.[5]
Performance Comparison: Efficacy, Specificity, and Off-Target Effects
Deciding between a small molecule inhibitor and siRNA knockdown often involves a trade-off between the speed of action, duration of effect, and potential for off-target activities. The following table summarizes key performance metrics for this compound and Smurf1 siRNA.
| Feature | This compound | siRNA Knockdown of Smurf1 |
| Target | Catalytic activity of the Smurf1 protein | SMURF1 mRNA |
| Mechanism | Competitive inhibition of the HECT domain | RISC-mediated mRNA degradation |
| Effect on Protein | Inhibition of enzymatic function | Reduction of total protein level |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours to achieve maximal knockdown) |
| Duration of Effect | Transient, dependent on compound half-life and metabolism | Can be transient (typically 3-7 days) or stable with continuous expression systems (shRNA)[6] |
| Specificity | Can have off-target effects on other kinases or proteins with similar binding pockets. Highly selective Smurf1 inhibitors have been developed that show no inhibition of the closely related Smurf2.[3] | Can have off-target effects through miRNA-like seed region binding, leading to the downregulation of unintended mRNAs.[5][7][8] These effects can be minimized by careful siRNA design and using low concentrations.[7] |
| Dosing | Concentration-dependent, requires optimization (e.g., IC50 determination) | Concentration-dependent, requires optimization to maximize knockdown and minimize toxicity and off-target effects.[7] |
| Delivery | Cell permeability can be a factor | Requires a transfection reagent or viral vector for cellular uptake.[9][10] |
Experimental Protocols
This compound Cell-Based Assay Protocol
This protocol outlines a general procedure for evaluating the efficacy of this compound in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture cells of interest in appropriate growth medium.
-
Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment. For a 96-well plate, a starting density of 5,000-10,000 cells per well is common.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the stock solution to the desired final concentrations in cell culture medium. It is recommended to perform a dose-response curve to determine the IC50 value.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
3. Endpoint Analysis:
-
Western Blotting: Lyse the cells and perform Western blot analysis to assess the protein levels of Smurf1 substrates (e.g., SMAD1/5, RhoA) to confirm the inhibitory effect of this compound. An increase in the substrate level indicates successful inhibition of Smurf1 activity.
-
Reporter Assays: If a relevant reporter system is available (e.g., a luciferase reporter driven by a Smurf1-regulated promoter), measure the reporter activity to quantify the effect of the inhibitor on downstream signaling.
-
Cell Viability/Proliferation Assays: Assays such as MTT or CellTiter-Glo can be used to assess the cytotoxic effects of the inhibitor.
siRNA Knockdown of Smurf1 Protocol
This protocol provides a general guideline for transiently knocking down Smurf1 expression using siRNA.
1. siRNA Preparation:
-
Resuspend lyophilized Smurf1-specific siRNA and a non-targeting control siRNA in RNase-free buffer to a stock concentration of 20 µM.
2. Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate in antibiotic-free medium so that they reach 60-80% confluency at the time of transfection.[10]
3. Transfection:
-
For each well to be transfected, prepare two tubes:
-
Tube A (siRNA): Dilute the siRNA stock solution in serum-free medium (e.g., Opti-MEM). A final concentration of 10-50 nM is a good starting point.
-
Tube B (Transfection Reagent): Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator.
4. Post-Transfection and Analysis:
-
After 4-6 hours, the medium can be replaced with fresh complete growth medium.
-
Harvest the cells 48-72 hours post-transfection for analysis.
-
Quantitative PCR (qPCR): Extract total RNA and perform qPCR to quantify the knockdown efficiency at the mRNA level.
-
Western Blotting: Lyse the cells and perform Western blotting to confirm the reduction of Smurf1 protein levels.
Visualizing the Mechanisms
To better understand the distinct approaches of this compound and siRNA, the following diagrams illustrate their respective mechanisms of action and the Smurf1 signaling pathway.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA knockdown are powerful tools for studying Smurf1 function, each with its own set of advantages and disadvantages.
This compound is ideal for studies requiring rapid and transient inhibition of Smurf1's catalytic activity. Its fast onset of action makes it suitable for investigating acute cellular responses. However, the potential for off-target effects necessitates careful validation, and its efficacy can be limited by cell permeability and metabolic stability.
siRNA knockdown offers a highly specific method for reducing total Smurf1 protein levels. It is the preferred method for longer-term studies and for unequivocally demonstrating the requirement of the Smurf1 protein for a particular cellular process. The main drawbacks are the slower onset of action and the need for an effective delivery method. While off-target effects are a concern, they can be mitigated through careful experimental design.
Ultimately, the choice between this compound and siRNA knockdown will depend on the specific research question, the experimental system, and the desired timeline of inhibition. In many cases, using both approaches in parallel can provide a more robust and comprehensive understanding of Smurf1's role in the biological process under investigation.
References
- 1. Guidelines for transfection of siRNA [qiagen.com]
- 2. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. siRNA FAQ [merckmillipore.com]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Comparative Efficacy of Smurf1-IN-A01 Across Diverse Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the Smurf1 inhibitor, Smurf1-IN-A01 (also known as A01), in various cell lines. Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a critical E3 ubiquitin ligase that regulates multiple cellular processes, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, osteoporosis, and inflammatory disorders.[1] This document summarizes key experimental findings, presents quantitative data in accessible tables, and offers detailed protocols for relevant assays to support further research and development.
Mechanism of Action of Smurf1-IN-A01
Smurf1-IN-A01 is a potent and selective inhibitor of Smurf1.[2][3][4] Its primary mechanism of action involves binding to Smurf1 with high affinity (Kd = 3.67 nM), thereby preventing the ubiquitination and subsequent proteasomal degradation of its target proteins.[4][5] A key signaling pathway modulated by Smurf1 is the Bone Morphogenetic Protein (BMP) pathway, where Smurf1 targets SMAD1 and SMAD5 for degradation.[2][6] By inhibiting Smurf1, Smurf1-IN-A01 stabilizes SMAD1/5 levels, leading to enhanced BMP signaling.[2][4]
Smurf1 Signaling Pathways
Smurf1 is a central node in several critical signaling pathways. Understanding these pathways is essential for interpreting the effects of Smurf1 inhibition in different cellular contexts.
Comparative Efficacy Data
The following tables summarize the observed effects of Smurf1-IN-A01 and Smurf1 inhibition in various cell lines.
Table 1: Efficacy of Smurf1-IN-A01 in Different Cell Lines
| Cell Line | Cell Type | Concentration | Observed Effects | Reference(s) |
| C2C12 | Mouse Myoblast | Not Specified | Enhances BMP signaling responsiveness; Inhibits Smad1/5 ubiquitination. | [2] |
| MC3T3-E1 | Mouse Pre-osteoblast | Not Specified | Increases BMP2-induced mRNA expression of ALP, osteocalcin, and type-1 collagen. | [7] |
| Pancreatic Cancer Cells | Human Pancreatic Cancer | 0-100 µM | Suppressed proliferation in a dose-dependent manner. | [4] |
| RAW264.7 | Mouse Macrophage | 10 µM | Blocked C-type lectin receptor-2d mediated degradation of MyD88. | [8] |
| C3H10T1/2 | Mouse Mesenchymal Stem Cell | 10 µM | Attenuates enhancement of ALP activity and Alizarin red S staining. | [8] |
| MCF-7, T47D | Human Breast Cancer | 10 µM | Decreases ER alpha protein and ERE-luciferase activity. | [8] |
| SRA01/04 | Human Lens Epithelial | Not Specified | Inhibited ASC formation and EMT; Upregulated Smad1, Smad5, and pSmad1/5. | [6] |
Table 2: Effects of Smurf1 Knockdown/Knockout in Various Cell Lines
| Cell Line | Cell Type | Method | Observed Effects | Reference(s) |
| Bone Marrow Mesenchymal Stem Cells (BMSCs) | Human/Rabbit | shRNA/miRNA | Stimulates osteogenic differentiation. | [9][10] |
| RAW264.7 | Mouse Macrophage | Knockdown | Suppresses proliferation, promotes apoptosis and migration; Upregulates JNK and p38 MAPK signaling. | [11] |
| HEK293 | Human Embryonic Kidney | Knockdown | Increased protein level of RNF220. | [12] |
| SKOV3, A2780 | Human Ovarian Cancer | siRNA | Reduced cell viability and invasion. | [13] |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Knockout | Increased production of pro-inflammatory mediators (TNF, CXCL1). | [14][15] |
| LN229, U343 | Human Glioblastoma | shRNA | Suppresses viability; Sensitizes cells to mTOR inhibitor Torin1. | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Experimental Workflow: Assessing Smurf1-IN-A01 Efficacy
Cell Culture and Treatment
-
Cell Lines: Culture chosen cell lines (e.g., HEK293T, C2C12, RAW264.7) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[17]
-
Transfection (if applicable): For overexpression or knockdown studies, transfect cells with plasmids (e.g., Myc-Smurf1, Flag-JunB) or siRNA using a suitable transfection reagent like Lipofectamine 2000, following the manufacturer's instructions.[13][18]
-
Inhibitor Treatment: Treat cells with the desired concentration of Smurf1-IN-A01 (A01). A common solvent is DMSO.[4] For studies involving BMP signaling, cells can be co-treated with recombinant human BMP-2.[2]
Western Blot for Phosphorylated Smad1/5
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated Smad1/5/8, total Smad1/5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[19][20]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Ubiquitination Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding His-tagged Ubiquitin, a tagged substrate (e.g., HA-tagged protein of interest), and Smurf1.
-
Cell Lysis under Denaturing Conditions: Lyse cells in a buffer containing a strong denaturant (e.g., 1% SDS) to disrupt non-covalent protein-protein interactions.[21]
-
Immunoprecipitation: Dilute the lysate to reduce the denaturant concentration and perform immunoprecipitation for the tagged substrate using appropriate antibody-conjugated beads (e.g., anti-HA beads).
-
Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-His antibody to detect ubiquitinated forms of the substrate.
In Vitro Ubiquitination Assay
-
Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), Ubiquitin, ATP, purified Smurf1, and the substrate protein in a reaction buffer.[22]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 90 minutes).[22]
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by SDS-PAGE and Western blotting for the substrate protein to observe higher molecular weight ubiquitinated species.
Conclusion
Smurf1-IN-A01 demonstrates significant and diverse effects across a range of cell lines, primarily through its potent inhibition of Smurf1's E3 ligase activity. Its ability to modulate key signaling pathways, particularly the BMP pathway, underscores its therapeutic potential in oncology, bone regeneration, and inflammatory diseases. The provided data and protocols offer a solid foundation for researchers to further investigate the comparative efficacy and mechanisms of Smurf1 inhibitors in various pathological contexts. Further studies with direct head-to-head comparisons of different Smurf1 inhibitors in a standardized panel of cell lines are warranted to fully elucidate their relative potencies and selectivities.
References
- 1. scbt.com [scbt.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Smurf1-IN-A01 | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Smurf1 Modulates Smad Signaling Pathway in Fibrotic Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbs-bio.com [nbs-bio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Smurf1‐targeting microRNA‐136‐5p‐modified bone marrow mesenchymal stem cells combined with 3D‐printed β‐tricalcium phosphate scaffolds strengthen osteogenic activity and alleviate bone defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Smurf1 regulates macrophage proliferation, apoptosis and migration via JNK and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Smurf1 and Smurf2 mediated polyubiquitination and degradation of RNF220 suppresses Shh-group medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 14. mdpi.com [mdpi.com]
- 15. E3 Ubiquitin Ligase Smurf1 Regulates the Inflammatory Response in Macrophages and Attenuates Hepatic Damage during Betacoronavirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Smurf1 silencing restores PTEN expression that ameliorates progression of human glioblastoma and sensitizes tumor cells to mTORC1/C2 inhibitor Torin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SMURF1 attenuates endoplasmic reticulum stress by promoting the degradation of KEAP1 to activate NRF2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Smurf1 Inhibits Mesenchymal Stem Cell Proliferation and Differentiation into Osteoblasts through JunB Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro ubiquitination assays [bio-protocol.org]
Validating the Inhibitory Effect of Smurf1-IN-1 on Smurf1 Activity: A Comparative Guide
Introduction to Smurf1
SMAD specific E3 ubiquitin protein ligase 1 (Smurf1) is a key enzyme in the ubiquitin-proteasome system.[1] As a HECT-type E3 ubiquitin ligase, Smurf1 plays a crucial role in various cellular processes by targeting specific proteins for ubiquitination and subsequent degradation.[2] Its activity is particularly prominent in the regulation of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, where it targets SMAD proteins and other signaling intermediates for degradation.[1][2][3] Given its role in pathological conditions such as cancer, fibrosis, inflammatory diseases, and pulmonary arterial hypertension, the development of specific Smurf1 inhibitors is of significant interest for therapeutic intervention.[2]
This guide provides an objective comparison of Smurf1-IN-1 with other available Smurf1 inhibitors, supported by experimental data and detailed protocols for validating their inhibitory effects.
Comparative Analysis of Smurf1 Inhibitors
The following table summarizes the quantitative data for this compound and alternative inhibitors, offering a clear comparison of their potency and selectivity.
| Inhibitor | Type | IC50 | Mechanism of Action | Key Findings & Selectivity |
| This compound | Small Molecule | 92 nM[4] | Selective inhibitor of Smurf1 E3 ligase activity. | Orally active and has shown significant efficacy in a rat model of pulmonary hypertension.[4][5] |
| Smurf1 inhibitor 1 (Compound 1) | Small Molecule | 230 nM (full length Smurf1)[6] 450 nM (HECT domain) | Inhibits the catalytic HECT domain of Smurf1 by preventing the transthiolation reaction between Smurf1 and E2~Ub thioesters.[7][8] | Highly selective for Smurf1; does not inhibit the closely related Smurf2, nor other E3 ligases like WWP1, Nedd4-1, and NleL.[6][7] |
| Compound 2 | Small Molecule | 15 µM (full length Smurf1) 1.7 µM (HECT domain) | Inhibits the catalytic HECT domain of Smurf1. | Also selective for Smurf1 over other tested HECT E3 ligases.[7] |
| Celastrol | Natural Compound | Not specified | Reported as a SMURF1 inhibitor.[1] | A natural compound with anti-inflammatory and anti-cancer properties.[1] |
| (-)-Epigallocatechin Gallate (EGCG) | Natural Compound | Not specified | Studied for its inhibitory effects on SMURF1.[1] | A polyphenol found in green tea.[1] |
| Luteolin | Natural Compound | Not specified | Reported inhibitory effects on SMURF1 activity.[1] | A natural compound.[1] |
Experimental Protocols for Validating Smurf1 Inhibition
Detailed methodologies for key experiments are crucial for the accurate assessment of Smurf1 inhibitors.
In Vitro Auto-ubiquitination Assay
This assay provides a qualitative assessment of an inhibitor's ability to block the catalytic activity of Smurf1.
-
Principle: Smurf1, like many E3 ligases, can ubiquitinate itself. This auto-ubiquitination can be visualized as a high-molecular-weight smear on a Western blot. An effective inhibitor will reduce or eliminate this smear.
-
Methodology:
-
A reaction mixture is prepared containing recombinant Smurf1, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH7), ubiquitin, and ATP.[9]
-
The test inhibitor (e.g., this compound) at various concentrations is added to the reaction mixture. A DMSO control is run in parallel.
-
The reaction is incubated at 37°C for a specified time (e.g., 45-60 minutes).
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE and analyzed by Western blotting using an anti-ubiquitin or anti-Smurf1 antibody to detect the ubiquitinated forms of Smurf1.[9]
-
UbFluor Assay
The UbFluor assay is a robust, fluorescence-based method for quantifying the enzymatic activity of HECT E3 ligases and determining the IC50 values of inhibitors.[7]
-
Principle: This assay uses a ubiquitin molecule labeled with a fluorophore (UbFluor) that is quenched. The transfer of the UbFluor to the catalytic cysteine of the HECT domain results in an increase in fluorescence.
-
Methodology:
-
Recombinant Smurf1 (either full-length or the HECT domain) is incubated with varying concentrations of the inhibitor in a microplate.
-
The UbFluor probe is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of the reaction is calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[7]
-
Ubiquitin-Propargyl (UbPA) Labeling Assay
This assay helps to elucidate the mechanism of action of the inhibitor, specifically whether it targets the catalytic cysteine of the HECT domain.
-
Principle: UbPA is an activity-based probe that forms a covalent bond with the active site cysteine of HECT E3 ligases. Inhibition of this labeling indicates that the inhibitor may be blocking the catalytic cysteine or destabilizing the active conformation of the enzyme.[7]
-
Methodology:
-
Recombinant Smurf1 HECT domain is pre-incubated with the inhibitor or a vehicle control.[7]
-
The UbPA probe is added to the mixture.
-
The reaction is allowed to proceed for a set time (e.g., 24 hours).
-
The formation of the Smurf1-UbPA covalent complex is analyzed by SDS-PAGE and Coomassie staining. A reduction in the intensity of the labeled Smurf1 band in the presence of the inhibitor suggests it interferes with the catalytic site.[7]
-
Visualizations
Smurf1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Smurf1 in the TGF-β/BMP signaling pathway and the point of intervention for Smurf1 inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. What are SMURF1 antagonists and how do they work? [synapse.patsnap.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Smurf1 inhibitor 1 | SMURF1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to E3 Ligase Inhibitors: Smurf1-IN-1 vs. a Pan-E3 Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway that governs protein degradation and homeostasis. Within this system, E3 ubiquitin ligases confer substrate specificity, making them attractive targets for therapeutic intervention in a variety of diseases, including cancer and fibrotic disorders. This guide provides a detailed comparison of a specific E3 ligase inhibitor, Smurf1-IN-1, with a broad-spectrum, or "pan," E3 ligase inhibitor, using MLN4924 (Pevonedistat) as a representative example. This comparison will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for their evaluation.
Executive Summary
This guide highlights the fundamental differences between targeting a single E3 ligase with a specific inhibitor versus broadly inhibiting a large family of E3 ligases. This compound offers a targeted approach with the potential for high specificity and reduced off-target effects, while MLN4924 provides a broader impact on cellular processes by inhibiting the entire family of Cullin-RING E3 ligases (CRLs). The choice between these strategies depends on the therapeutic context and the desired biological outcome.
Introduction to Smurf1 and Pan-E3 Ligase Inhibition
Smurf1 (SMAD Ubiquitination Regulatory Factor 1) is a HECT-type E3 ubiquitin ligase that plays a crucial role in several signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) pathways.[1] Smurf1 targets various substrates for degradation, such as SMAD proteins (Smad1, Smad5), RhoA, and MEKK2, thereby regulating processes like cell migration, differentiation, and bone homeostasis.[1][2][3][4]
Pan-E3 ligase inhibitors , as exemplified by MLN4924, do not target a single E3 ligase directly. Instead, MLN4924 inhibits the NEDD8-activating enzyme (NAE), an upstream enzyme essential for the activation of the Cullin-RING ligase (CRL) family, which constitutes the largest class of E3 ligases. By preventing the "neddylation" of Cullin proteins, MLN4924 effectively inactivates all CRLs, leading to the accumulation of their numerous substrates and affecting a wide range of cellular processes, including cell cycle progression and DNA replication.
Comparative Data
The following tables summarize the key characteristics and reported performance of this compound and MLN4924. It is important to note that the data presented here are compiled from different studies, and a direct head-to-head comparison in the same experimental systems has not been published.
| Feature | This compound | MLN4924 (Pevonedistat) |
| Target | Smad ubiquitination regulatory factor 1 (Smurf1) E3 ligase | NEDD8-activating enzyme (NAE) |
| Mechanism of Action | Inhibits the catalytic HECT domain of Smurf1, preventing the transfer of ubiquitin to its substrates. | Forms a covalent adduct with NEDD8 in the NAE catalytic pocket, preventing the activation of Cullin-RING E3 ligases (CRLs). |
| Reported IC50 | 92 nM and 230 nM (in in vitro assays) | ~4 nM (for NAE) |
| Key Cellular Effects | Prevents degradation of Smurf1 substrates (e.g., Smad1/5, RhoA), modulates TGF-β/BMP signaling.[4][5] | Induces accumulation of CRL substrates (e.g., p27, CDT1), leading to cell cycle arrest, apoptosis, and senescence. |
| Specificity | Reported to be selective for Smurf1 over the closely related Smurf2 and other E3 ligases like WWP1 and Nedd4-1. | Broadly inhibits the entire family of Cullin-RING E3 ligases. |
| Therapeutic Potential | Investigated for pulmonary hypertension and fibrotic diseases.[6] | Investigated in clinical trials for various cancers, including acute myeloid leukemia and myelodysplastic syndromes. |
Table 1: Key Characteristics of this compound and MLN4924 (Pevonedistat)
| Experimental Data | This compound | MLN4924 (Pevonedistat) |
| In Vitro Potency | IC50 = 92 nM and 230 nM | IC50 = 4.7 nM |
| Cellular Activity | Prevents Smurf1-mediated degradation of Smad1/5 and RhoA in various cell lines.[4][5] | Induces accumulation of CRL substrates like p27 and CDT1 in a dose-dependent manner in cancer cell lines. |
| In Vivo Efficacy | Shows efficacy in a rat model of pulmonary hypertension. | Demonstrates tumor growth inhibition in various mouse xenograft models. |
Table 2: Summary of Experimental Performance Data
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: Smurf1 Signaling Pathway and Point of Inhibition.
Caption: Comparison of Specific vs. Pan-E3 Ligase Inhibition.
Caption: General Experimental Workflow for E3 Ligase Inhibitors.
Experimental Protocols
This section provides an overview of key experimental protocols used to characterize E3 ligase inhibitors.
In Vitro Ubiquitination Assay
This assay directly measures the ability of an E3 ligase to ubiquitinate its substrate in a cell-free system and assesses the inhibitory effect of a compound.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c for Smurf1)
-
Recombinant, purified E3 ligase (e.g., Smurf1)
-
Recombinant, purified substrate (e.g., Smad1, RhoA)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test inhibitor (e.g., this compound)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, substrate, and ATP in ubiquitination buffer.
-
Add the test inhibitor at various concentrations to the reaction mixtures. A DMSO control should be included.
-
Initiate the reaction by adding the E3 ligase.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot.
-
Probe the membrane with an antibody against the substrate to visualize the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.
-
Quantify the band intensities to determine the extent of ubiquitination and the inhibitory effect of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor with its protein target within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target protein
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot or ELISA reagents
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by Western blot or ELISA.
-
Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of Substrate Degradation
This is a fundamental cell-based assay to determine the effect of an E3 ligase inhibitor on the steady-state levels of a known substrate.
Materials:
-
Cultured cells
-
Test inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against the substrate of interest and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for different time points.
-
Lyse the cells and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the substrate of interest.
-
Wash and probe with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of the substrate protein.
Conclusion
The choice between a specific E3 ligase inhibitor like this compound and a pan-E3 ligase inhibitor such as MLN4924 depends heavily on the therapeutic strategy. Targeting a specific E3 ligase offers the potential for a more refined therapeutic window with fewer off-target effects, which is advantageous when the pathology is driven by the dysregulation of a single E3 ligase. Conversely, a pan-E3 ligase inhibitor can have a more profound and widespread impact on cellular processes, which may be beneficial in complex diseases like cancer where multiple signaling pathways are dysregulated. The experimental approaches outlined in this guide provide a robust framework for the preclinical evaluation and comparison of these different classes of E3 ligase inhibitors. Further research, including direct comparative studies, will be crucial to fully elucidate the therapeutic potential and liabilities of each approach.
References
- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Smurf1 Facilitates Myogenic Differentiation and Antagonizes the Bone Morphogenetic Protein-2-induced Osteoblast Conversion by Targeting Smad5 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smurf1 regulates ameloblast polarization by ubiquitination‐mediated degradation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Smurf1-IN-1 for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Smurf1-IN-1 with other known inhibitors of Smad Ubiquitination Regulatory Factor 1 (Smurf1), an E3 ubiquitin ligase that has emerged as a significant therapeutic target in various diseases, including pulmonary arterial hypertension and certain cancers.[1] Smurf1 negatively regulates the Bone Morphogenetic Protein (BMP) signaling pathway by targeting SMAD1 and SMAD5 for proteasomal degradation.[2] It is also involved in the regulation of the TGF-β signaling pathway, cell migration, and innate immune responses.[3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at the performance of this compound against other available molecules based on published experimental data.
Quantitative Performance Data of Smurf1 Inhibitors
The following table summarizes the available quantitative data for this compound and other industry-standard or research-grade Smurf1 inhibitors. This data allows for a direct comparison of their potency and other reported characteristics.
| Inhibitor | Target | IC50 | Kd | In Vivo Efficacy | Notes |
| This compound | Smurf1 | 92 nM[6] | Not Reported | Effective in a rat model of pulmonary hypertension (1, 3, 10 mg/kg, p.o.).[6] | Orally active with 82% bioavailability and a half-life of 7.9 hours in rats.[6] |
| A01 | Smurf1 | Not Reported | 3.7 nM[7] | Potentiates BMP-2 induced osteoblastic activity in C2C12 cells.[7] | Inhibits Smad1/5 ubiquitination.[7] |
| Compound 1 & 2 | Smurf1 HECT domain | ~500 nM[8] | Not Reported | Not Reported | Highly selective for Smurf1 over the closely related Smurf2 (80% identity).[8] |
| Celastrol | Smurf1 | Not Reported | Not Reported | Not Reported | A natural compound with anti-inflammatory and anti-cancer properties.[9] |
| (-)-Epigallocatechin Gallate (EGCG) | Smurf1 | Not Reported | Not Reported | Not Reported | A polyphenol found in green tea.[9] |
| LTP-001 | Smurf1 | Not Reported | Not Reported | Investigated for Pulmonary Arterial Hypertension (PAH) and Idiopathic Pulmonary Fibrosis (IPF).[1] | Development was discontinued by Novartis.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of Smurf1 inhibitors.
In Vitro Inhibition Assay (UbFluor Assay)
This assay is utilized to determine the IC50 values of Smurf1 inhibitors by measuring the inhibition of the catalytic activity of the Smurf1 HECT domain.
-
Protein Expression and Purification : Recombinant Smurf1 HECT domain is expressed and purified.
-
Assay Components : The assay includes the purified Smurf1 HECT domain, E1 activating enzyme, E2 conjugating enzyme (UbcH7), ubiquitin, and ATP.[10]
-
Inhibitor Incubation : The Smurf1 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound).
-
Reaction Initiation : The ubiquitination reaction is initiated by the addition of a fluorescently labeled ubiquitin substrate (UbFluor).
-
Data Measurement : The increase in fluorescence, resulting from the transfer of ubiquitin to a substrate, is monitored over time using a plate reader.
-
IC50 Calculation : The rate of reaction is plotted against the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC50).
Autoubiquitination Assay
This assay assesses the ability of an inhibitor to block the self-ubiquitination activity of Smurf1.
-
Reaction Mixture : The reaction includes His-tagged UBE1 (E1), UbcH7 (E2), ubiquitin, ATP, and the purified Smurf1 enzyme.[10]
-
Inhibitor Treatment : The reaction is performed in the presence and absence of the Smurf1 inhibitor.
-
Incubation : The mixture is incubated for a specified time (e.g., 45 minutes) to allow for the autoubiquitination of Smurf1.[10]
-
Analysis : The reaction products are separated by SDS-PAGE and visualized by Coomassie staining or Western blotting using an anti-Smurf1 antibody.[10] A decrease in the higher molecular weight ubiquitinated Smurf1 bands in the presence of the inhibitor indicates successful inhibition.
Immunoprecipitation and Western Blotting for Smad Interaction
This method is used to confirm the interaction between Smurf1 and its substrates, such as Smad proteins, and to assess the effect of inhibitors on this interaction.
-
Cell Lysis : Cells are lysed in a modified lysis buffer containing protease and phosphatase inhibitors.[11]
-
Immunoprecipitation : The cell lysate is incubated with an antibody specific to the protein of interest (e.g., anti-Smad1/5) to form an antibody-protein complex. This complex is then captured using Protein A/G-plus Agarose beads.[11]
-
Washing : The beads are washed multiple times to remove non-specific binding proteins.[11]
-
Elution and Western Blotting : The bound proteins are eluted from the beads by boiling in sample buffer and then separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies against Smurf1 and the Smad protein to detect their interaction.
Visualizing Key Pathways and Workflows
Smurf1 Signaling Pathway
The diagram below illustrates the central role of Smurf1 in the BMP signaling pathway, where it targets receptor-regulated Smads (R-SMADs) for degradation, thereby downregulating the signaling cascade.
Caption: Smurf1-mediated degradation of R-SMADs and its inhibition by this compound.
Experimental Workflow: In Vitro IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 of a Smurf1 inhibitor using a fluorescence-based assay.
Caption: Workflow for determining the IC50 of Smurf1 inhibitors.
References
- 1. SMURF1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]
- 5. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. scbt.com [scbt.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubcompare.ai [pubcompare.ai]
Validating Smurf1 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
For researchers, scientists, and drug development professionals, confirming the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of a potent Smurf1 inhibitor, Smurf1-IN-1, with genetic methods—siRNA knockdown and CRISPR/Cas9 knockout—for validating on-target engagement of Smurf1, a key E3 ubiquitin ligase involved in various cellular processes.
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a crucial regulator of multiple signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) pathways.[1][2] Its dysregulation has been implicated in a range of diseases, from cancer to fibrosis, making it an attractive therapeutic target.[3] Small molecule inhibitors like this compound offer a promising avenue for therapeutic intervention. However, rigorous validation is necessary to ensure that the observed biological effects are a direct consequence of Smurf1 inhibition and not due to off-target activities. This guide outlines the experimental strategies to confirm the on-target effects of this compound by comparing its performance with established genetic controls.
The Contenders: A Head-to-Head Look at Smurf1 Inhibition Strategies
To objectively assess the on-target effects of this compound, it is essential to compare its performance against genetic methods that directly target the Smurf1 gene or its transcript. This guide focuses on two widely used genetic techniques: small interfering RNA (siRNA) for transient knockdown and CRISPR/Cas9 for permanent knockout of the Smurf1 gene.
Pharmacological Inhibition: this compound
This compound is a selective, orally active inhibitor of Smurf1 with a reported IC50 of 92 nM.[4] Another potent and well-characterized inhibitor, Smurf1-IN-A01 (also known as A01), demonstrates a high affinity for Smurf1 with a dissociation constant (Kd) of 3.664 nM.[1][5][6] These small molecules typically function by binding to the catalytic HECT domain of Smurf1, thereby preventing the ubiquitination and subsequent degradation of its target proteins.[7]
Genetic Controls: The Gold Standard for Target Validation
siRNA-mediated Knockdown: Small interfering RNAs are short, double-stranded RNA molecules that can be designed to specifically target and degrade the mRNA of the Smurf1 gene. This leads to a transient reduction in Smurf1 protein levels, providing a valuable tool for studying the acute effects of Smurf1 loss.
CRISPR/Cas9-mediated Knockout: The CRISPR/Cas9 system allows for the permanent disruption of the Smurf1 gene at the genomic level. By introducing a double-strand break in the DNA, which is then imperfectly repaired by the cell's machinery, this technique can lead to a complete and heritable loss of Smurf1 function.
Comparative Data on Smurf1 Inhibition
The following tables summarize the key quantitative parameters and a qualitative comparison of the different approaches to Smurf1 inhibition.
| Inhibitor | Reported Potency | Method of Action | Key Advantages | Key Limitations |
| This compound | IC50: 92 nM[4] | Selective, orally active inhibitor of Smurf1 E3 ubiquitin ligase activity.[4] | Temporal control of inhibition, dose-dependent effects, potential for in vivo studies.[4] | Potential for off-target effects, requires careful validation. |
| Smurf1-IN-A01 (A01) | Kd: 3.664 nM[1][5][6] | Inhibits Smurf1-mediated Smad1/5 degradation.[1][5][6] | High affinity and potency, enhances BMP-2 responsiveness.[1][5][6] | Potential for off-target effects, requires careful validation. |
| siRNA Knockdown | >80% knockdown efficiency (typical) | Degradation of Smurf1 mRNA. | High specificity, relatively easy to implement for transient studies. | Transient effect, potential for incomplete knockdown and off-target effects. |
| CRISPR/Cas9 Knockout | Complete gene disruption | Permanent disruption of the Smurf1 gene. | Complete and heritable loss of function, highly specific. | Irreversible, potential for off-target gene editing, time-consuming to generate cell lines. |
Visualizing the Strategy: Pathways and Workflows
To better understand the experimental design for validating the on-target effects of this compound, the following diagrams illustrate the key signaling pathway and a generalized workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments used to assess the on-target effects of this compound and its genetic counterparts.
Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney 293T (HEK293T) cells are commonly used for their high transfection efficiency. C2C12 myoblast cells are a good model for studying BMP signaling.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in cell culture medium. A vehicle control (DMSO) should always be included.
-
siRNA Transfection:
-
Design and synthesize at least two independent siRNAs targeting different regions of the Smurf1 mRNA, along with a non-targeting control siRNA.
-
On the day of transfection, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Incubate the siRNA-lipid complexes for 20 minutes at room temperature.
-
Add the complexes to the cells and incubate for 24-72 hours before analysis.
-
-
CRISPR/Cas9 Knockout Cell Line Generation:
-
Design and clone a guide RNA (gRNA) targeting an early exon of the Smurf1 gene into a Cas9 expression vector.
-
Transfect the gRNA/Cas9 plasmid into the target cells.
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and validate the knockout by genomic DNA sequencing, qPCR, and Western blotting.
-
Western Blot Analysis
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Smurf1, phospho-Smad1/5, total Smad1/5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Quantitative PCR (qPCR)
-
Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for Smurf1 and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
In Vivo Ubiquitination Assay
-
Co-transfect cells with expression vectors for HA-tagged ubiquitin, Flag-tagged Smad1/5, and either wild-type Smurf1 or a control vector.
-
Treat the cells with this compound or vehicle 24 hours post-transfection.
-
48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours.
-
Lyse the cells in a denaturing buffer (e.g., 1% SDS) and then dilute with a non-denaturing buffer.
-
Immunoprecipitate Flag-Smad1/5 using anti-Flag antibody conjugated to beads.
-
Wash the beads extensively and elute the immunoprecipitated proteins.
-
Analyze the ubiquitination status of Smad1/5 by Western blotting with an anti-HA antibody.
Conclusion
Confirming the on-target effects of a small molecule inhibitor is paramount in drug discovery and chemical biology. By employing a multi-pronged approach that combines pharmacological inhibition with precise genetic controls, researchers can build a robust body of evidence to validate their findings. The comparison of this compound with siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout provides a powerful framework for dissecting the specific role of Smurf1 in various biological contexts. The data generated from these comparative studies will not only solidify the on-target claims for this compound but also provide deeper insights into the therapeutic potential of targeting this E3 ubiquitin ligase.
References
- 1. glpbio.com [glpbio.com]
- 2. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smurf1: A possible therapeutic target in dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Smurf1-IN-A01 | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Smurf1 inhibitor 1 | SMURF1 inhibitor | Probechem Biochemicals [probechem.com]
A Head-to-Head Comparison of Smurf1-IN-1 and Celastrol for Researchers
In the landscape of targeted therapeutics, the E3 ubiquitin ligase Smurf1 has emerged as a compelling target for a variety of pathologies, including certain cancers and pulmonary hypertension. This guide provides a detailed, data-driven comparison of two compounds known to inhibit Smurf1 activity: the selective inhibitor Smurf1-IN-1 and the natural product Celastrol. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two molecules.
Biochemical and Pharmacokinetic Profile
A direct comparison of the biochemical and pharmacokinetic properties of this compound and Celastrol reveals distinct profiles. This compound is a potent and selective inhibitor of Smurf1 with favorable oral bioavailability. While Celastrol has been reported as a Smurf1 inhibitor, its broad-spectrum activity and lack of a specific reported IC50 for Smurf1 make a direct potency comparison challenging.
| Property | This compound | Celastrol |
| Target | SMAD specific E3 ubiquitin protein ligase 1 (SMURF1)[1][2] | Primarily known to inhibit IκB kinase and the 20S proteasome; also reported as a SMURF1 inhibitor[3] |
| IC50 for Smurf1 | 92 nM[1][2] | Not explicitly reported in reviewed literature |
| Molecular Weight | 468.98 g/mol [2] | 450.6 g/mol |
| Oral Bioavailability | 82% in rats[1][2] | Varies depending on formulation, generally considered low |
| Known In Vivo Efficacy | Significant efficacy in a rat model of pulmonary hypertension at 1, 3, and 10 mg/kg (p.o.)[1][2] | Efficacy shown in various models including ovarian cancer (2 mg/kg, i.p.) and gastric cancer in combination with 5-fluorouracil[4][5] |
Mechanism of Action and Signaling Pathways
This compound and Celastrol exert their cellular effects through distinct mechanisms of action, impacting different and overlapping signaling pathways.
This compound is a selective inhibitor that directly targets the catalytic activity of the Smurf1 E3 ligase. By inhibiting Smurf1, it prevents the ubiquitination and subsequent proteasomal degradation of Smurf1 substrates. This leads to the accumulation of proteins such as SMAD1 and SMAD5, key components of the Bone Morphogenetic Protein (BMP) signaling pathway. The potentiation of BMP signaling is a primary therapeutic goal in conditions like pulmonary arterial hypertension.[6]
Celastrol , a pentacyclic triterpenoid, is a multi-target agent with a broader mechanism of action. While it has been identified as a Smurf1 inhibitor, its cellular effects are more pleiotropic.[3] It is a well-documented inhibitor of the NF-κB signaling pathway through the inhibition of IκB kinase (IKK). Furthermore, Celastrol inhibits the proteasome, which can lead to the accumulation of a wide range of cellular proteins, including those that are not direct substrates of Smurf1. Its anti-inflammatory and anti-cancer effects are attributed to its ability to modulate multiple signaling cascades, including those involving MAPK, JAK/STAT, and PI3K/Akt/mTOR.
Smurf1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. scbt.com [scbt.com]
- 4. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Inhibitors of the E3 Ligase SMAD Specific E3 Ubiquitin Protein Ligase 1 as a Treatment for Lung Remodeling in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Smurf1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a targeted inhibitor is paramount. This guide provides a comprehensive comparison of methodologies and data for validating Smurf1 inhibitors, with a focus on the essential role of Smurf1 knockout models.
While a specific compound designated "Smurf1-IN-1" is not extensively documented in publicly available research, this guide will use recently developed highly selective Smurf1 inhibitors as a primary example to illustrate the validation process. We will also compare these with other referenced Smurf1 modulators to provide a broader context.
The Crucial Role of the Smurf1 Knockout Model
Smad ubiquitylation regulatory factor 1 (Smurf1) is an E3 ubiquitin ligase that plays a critical role in various cellular processes, including Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2] It does so by targeting specific proteins for degradation. Given its involvement in diverse physiological and pathological processes, from bone formation to cancer, Smurf1 has emerged as a promising therapeutic target.
A key tool in validating any Smurf1 inhibitor is the Smurf1 knockout (Smurf1-/-) mouse model . These mice exhibit a distinct phenotype of age-dependent increases in bone mass due to enhanced osteoblast activity.[2] This characteristic provides a clear and measurable in vivo benchmark to assess the biological consequence of Smurf1 inhibition and to confirm the inhibitor's on-target effects. An effective and specific Smurf1 inhibitor should, in theory, phenocopy the effects observed in the Smurf1 knockout model.
Comparative Analysis of Smurf1 Inhibitors
Here, we compare recently developed selective Smurf1 inhibitors with other compounds reported to modulate Smurf1 activity.
| Inhibitor | Type | Reported IC50 | Selectivity | Validation in Knockout Model | Key Findings |
| Selective Smurf1 Inhibitor (Compound 1) | Small Molecule | ~500 nM (for catalytic HECT domain) | High selectivity over Smurf2 (>80% identity) | Not yet reported in a Smurf1 knockout model, but the knockout phenotype is the basis for its therapeutic rationale. | Inhibits the catalytic HECT domain by preventing the transthiolation reaction.[2] |
| Smurf1-IN-A01 | Small Molecule | Not specified | "Specific Smurf1 inhibitor" | Not validated in a Smurf1 knockout model. Used in a wild-type mouse model of retinal degeneration. | Alleviated acute retinal injury in a sodium iodate-induced mouse model.[3] |
| Smurf1 Inhibitor A17 | Small Molecule | Not specified | Not specified | Used in a HOIP knockout model, not a Smurf1 knockout model. | Rescued osteogenesis defects in HOIP knockout cells.[4] |
| Celastrol | Natural Product | Not specified | Reported as a Smurf1 inhibitor, but may have other targets. | No data found on validation in a Smurf1 knockout model. | Has anti-inflammatory and anti-cancer properties.[5] |
| (-)-Epigallocatechin Gallate (EGCG) | Natural Product | Not specified | Studied for its inhibitory effects on Smurf1, but has broad biological activity. | No data found on validation in a Smurf1 knockout model. | A polyphenol found in green tea with various reported health benefits.[5] |
Experimental Protocols for Inhibitor Validation
The validation of a Smurf1 inhibitor involves a multi-step process, starting with biochemical assays and progressing to cellular and in vivo models.
Biochemical Assays for Direct Inhibition
These assays are crucial to determine if the compound directly interacts with and inhibits the enzymatic activity of Smurf1.
-
UbFluor Activity Assay: This is a common method to quantify the enzymatic activity of HECT E3 ligases. It is an E2-independent assay.[6]
-
Protocol: The catalytic HECT domain of Smurf1 is incubated with the inhibitor at various concentrations. The reaction is initiated by adding a fluorescently labeled ubiquitin probe (UbFluor). The rate of fluorescence increase, which corresponds to the enzymatic activity, is measured over time. IC50 values are then calculated from the dose-response curves.
-
-
Auto-ubiquitination Assay: This assay qualitatively confirms the inhibitory effect on Smurf1's ability to ubiquitinate itself.[6]
-
Protocol: Recombinant Smurf1 is incubated with E1 and E2 enzymes, ATP, and ubiquitin in the presence or absence of the inhibitor. The reaction products are then resolved by SDS-PAGE and immunoblotted with an anti-ubiquitin antibody to visualize the extent of Smurf1 auto-ubiquitination.
-
Cellular Assays for On-Target Effects
Cell-based assays are used to confirm that the inhibitor can penetrate cells and exert its effect on Smurf1 signaling pathways.
-
Western Blot Analysis of Smurf1 Substrates: A key function of Smurf1 is to target proteins like SMAD1/5 and MEKK2 for degradation.[7][8]
-
Protocol: Cells (e.g., osteoblasts) are treated with the Smurf1 inhibitor. Cell lysates are then collected and subjected to Western blotting to measure the protein levels of known Smurf1 substrates. An effective inhibitor should lead to an accumulation of these substrates.
-
-
Reporter Gene Assays: To assess the impact on Smurf1-regulated signaling pathways.
-
Protocol: Cells are co-transfected with a reporter construct (e.g., a BMP-responsive element driving luciferase) and a Smurf1 expression vector. The cells are then treated with the inhibitor, and the reporter gene activity is measured. Inhibition of Smurf1 should lead to an increase in BMP signaling and thus higher reporter activity.
-
Validation in a Smurf1 Knockout Model
This is the definitive step to confirm the inhibitor's specificity. The inhibitor should have no effect in animals or cells lacking the Smurf1 protein.
-
Phenotypic Analysis:
-
Protocol: Wild-type and Smurf1-/- mice are treated with the inhibitor. Key physiological parameters, such as bone mineral density and osteoblast activity, are then measured and compared. The inhibitor's effect on bone mass in wild-type mice should mimic the phenotype of the Smurf1-/- mice, and it should have no further effect in the knockout animals.
-
-
Cell-based Assays using Knockout Cells:
-
Protocol: Primary cells (e.g., osteoblasts) are isolated from wild-type and Smurf1-/- mice. These cells are then treated with the inhibitor, and downstream signaling events and cellular functions (e.g., mineralization) are assessed. The inhibitor's effects should be observed in wild-type cells but be absent in Smurf1-/- cells.
-
Visualizing the Validation Workflow and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Ubiquitin ligase Smurf1 controls osteoblast activity and bone homeostasis by targeting MEKK2 for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Smurf1-IN-1 for Smurf1 over Smurf2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Smurf1-IN-1 against Smurf1 and its closely related homolog, Smurf2. The objective is to present the selectivity profile of this compound, supported by available experimental data and detailed methodologies, to aid researchers in its application for studying Smurf1-specific functions.
Executive Summary
Smad Ubiquitination Regulatory Factor 1 (Smurf1) and Smurf2 are two highly homologous HECT E3 ubiquitin ligases that play critical, yet sometimes distinct, roles in various cellular processes, including TGF-β/BMP and Wnt signaling pathways. The development of selective inhibitors is crucial for dissecting their individual functions. This compound has emerged as a potent and selective inhibitor of Smurf1. This guide summarizes the existing data on its selectivity and provides the necessary experimental context for its evaluation.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the available quantitative data for this compound and other relevant selective Smurf1 inhibitors.
| Inhibitor | Target | IC50 | Selectivity (Smurf1 vs. Smurf2) | Assay Method | Reference |
| This compound | Smurf1 | 92 nM | Highly Selective (No reported inhibition of Smurf2) | Not specified | [1] |
| Smurf2 | No data available | ||||
| Compound 1 | Smurf1 | 230 nM (full length), 450 nM (HECT domain) | Highly Selective (No inhibition of Smurf2 observed) | UbFluor Assay | [2][3] |
| Smurf2 | No inhibition observed | UbFluor Assay | [2][3] | ||
| Compound 2 | Smurf1 | 15 µM (full length), 1.7 µM (HECT domain) | Highly Selective (No inhibition of Smurf2 observed) | UbFluor Assay | [2] |
| Smurf2 | No inhibition observed | UbFluor Assay | [2] |
Note: While a specific IC50 value for this compound against Smurf2 is not publicly available, the high selectivity of similar compounds strongly suggests a significant window of selectivity.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical assays. The primary methods cited in the evaluation of selective Smurf1 inhibitors are the UbFluor Fluorescence Polarization Assay and in vitro Autoubiquitination Assays.
UbFluor Fluorescence Polarization (FP) Assay
This is a continuous, real-time assay that measures the enzymatic activity of HECT E3 ligases.
Principle: The assay utilizes a ubiquitin molecule labeled with a fluorescent probe (UbFluor). When the HECT E3 ligase, such as Smurf1, catalyzes the transfer of ubiquitin, the fluorescent probe is cleaved, leading to a decrease in fluorescence polarization. Inhibitors of the E3 ligase will prevent this reaction, thus maintaining a high fluorescence polarization signal.
Experimental Workflow:
Detailed Steps:
-
Reaction Mixture Preparation: In a microplate well, a reaction buffer containing UbFluor and varying concentrations of the test inhibitor (e.g., this compound) is prepared.
-
Enzyme Addition: The reaction is initiated by the addition of the purified HECT domain of either Smurf1 or Smurf2.
-
Incubation: The reaction is allowed to proceed at a controlled temperature.
-
Fluorescence Polarization Measurement: The fluorescence polarization is measured at specific time points (for kinetic assays) or at a single time point (for endpoint assays) using a suitable plate reader.
-
Data Analysis: The IC50 value, which represents the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the fluorescence polarization signal against the inhibitor concentration.
In Vitro Autoubiquitination Assay
This assay qualitatively or semi-quantitatively assesses the E3 ligase activity by monitoring its ability to ubiquitinate itself.
Principle: HECT E3 ligases can catalyze the formation of polyubiquitin chains on themselves in a process called autoubiquitination. This activity can be visualized by detecting the higher molecular weight ubiquitinated species of the E3 ligase via Western blotting. An effective inhibitor will reduce or eliminate this autoubiquitination.
Experimental Workflow:
Detailed Steps:
-
Reaction Setup: A reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified Smurf1 or Smurf2 enzyme is prepared. The inhibitor (this compound) is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the ubiquitination process to occur.
-
SDS-PAGE and Western Blotting: The reaction is stopped, and the proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane.
-
Immunodetection: The membrane is probed with an antibody specific to Smurf1 or Smurf2 to detect the E3 ligase and its higher molecular weight, autoubiquitinated forms.
-
Analysis: The intensity of the high molecular weight smear, indicative of polyubiquitination, is compared between the samples with and without the inhibitor to assess the inhibitory effect.
Signaling Pathways of Smurf1 and Smurf2
Smurf1 and Smurf2 are key regulators of multiple signaling pathways. Their high degree of homology results in some overlapping functions, but distinct substrate specificities and regulatory mechanisms lead to unique biological roles.
TGF-β/BMP Signaling Pathway
Both Smurf1 and Smurf2 are well-established negative regulators of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. They primarily function by targeting key pathway components for ubiquitination and subsequent proteasomal degradation.
References
Comparative Analysis of Smurf1 Inhibition in Diverse Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the E3 ubiquitin ligase Smurf1's role and the effects of its inhibition across various disease models. Experimental data is summarized for comparative analysis, and detailed methodologies for key experiments are provided.
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT-type E3 ubiquitin ligase that plays a critical role in numerous cellular processes by targeting specific proteins for degradation.[1][2] Its dysregulation has been implicated in a range of pathologies, including cancer, osteoporosis, and inflammatory diseases, making it a compelling target for therapeutic intervention.[3][4][5][6] This guide compares the functional outcomes of Smurf1 inhibition through various modalities—small molecule inhibitors, gene silencing, and knockout models—across different disease contexts.
Smurf1's Dichotomous Role: A Disease-Dependent Target
Smurf1's function is highly context-dependent, acting as an oncogene in some cancers while being a negative regulator of bone formation. In many cancers, such as glioblastoma, colon, and pancreatic cancer, overexpression of Smurf1 is correlated with poor patient prognosis.[3] It promotes tumor progression, invasion, and metastasis by targeting tumor-suppressing proteins for degradation.[3][7] Conversely, in bone homeostasis, Smurf1 negatively regulates osteoblast differentiation and bone formation by targeting key transcription factors like Runx2 and signaling molecules like Smad1/5 for degradation.[8][9]
Comparative Efficacy of Smurf1 Inhibition in Oncology
In various cancer models, the inhibition or knockdown of Smurf1 has consistently demonstrated anti-tumor effects. Studies have shown that reducing Smurf1 levels can suppress cancer cell proliferation, migration, and invasion.[2][7]
| Disease Model | Intervention | Key Quantitative Outcomes | Reference |
| Gastric Cancer | Smurf1 shRNA knockdown in MGC-803 cells | - Significantly inhibited proliferation, migration, and invasion. - Markedly inhibited tumor growth and liver metastasis in vivo. | [2] |
| Glioblastoma | Smurf1 knockdown | - Reduced cell proliferation and growth in xenografts. | [10] |
| Colon Cancer | Smurf1 deficiency in a genetic mouse model | - Reduced tumor formation. | [10] |
| Pancreatic Cancer | Inhibition of SMURF1 expression | - Suppressed the proliferation and migration of pancreatic cancer cells. | [7] |
Comparative Efficacy of Smurf1 Inhibition in Bone Regeneration
Targeting Smurf1 has emerged as a promising strategy to promote bone formation. Both genetic knockout of Smurf1 and therapeutic silencing have been shown to enhance osteogenic potential.
| Disease Model | Intervention | Key Quantitative Outcomes | Reference |
| Osteoporosis (hMSCs from patients) | Smurf1 GapmeR (LNA-ASO) silencing | - Increased expression of key osteogenic genes. - Enabled mature bone matrix formation with half the dose of BMP-2. | [11] |
| Postmenopausal Osteoporosis (mouse model) | Local administration of secretome from Smurf1-silenced MSCs | - Reduced trabecular bone loss by 50% after a single administration within four weeks. | [4] |
| Rat Ectopic Bone Formation Model | Conditioned media from Smurf1-silenced MSCs | - Significantly increased bone formation. | [4] |
| Smurf1 Knockout Mice | Genetic deletion of Smurf1 | - Age-dependent increase in bone mass due to enhanced osteoblast activity. | [9][12] |
Small Molecule Inhibitors of Smurf1
Several small molecules have been identified as inhibitors of Smurf1's E3 ligase activity. These compounds offer a pharmacological approach to target Smurf1 in various diseases.
| Inhibitor | Mechanism of Action | Reported IC50 / Kd | Disease Context Application | Reference |
| Smurf1-IN-1 (Compound 1) | Prevents transthiolation between Smurf1 HECT domain and E2~Ub thioesters. | IC50: ~500 nM | Osteoporosis | [13][14] |
| Compound 2 | Prevents transthiolation between Smurf1 HECT domain and E2~Ub thioesters. | IC50: ~3.1 µM | Osteoporosis | [13][14] |
| A01 | Inhibits Smurf1 E3 ubiquitin-protein ligase activity. | Kd: 3.7 nM | Potentiates BMP-2 induced osteoblastic activity. | [15] |
| Celastrol | Reported as a SMURF1 inhibitor. | Not specified | Anti-inflammatory and anti-cancer properties. | [16] |
| (-)-Epigallocatechin Gallate (EGCG) | Studied for its inhibitory effects on SMURF1. | Not specified | General research | [16] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of Smurf1 inhibition are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Smurf1-Mediated Cancer Progression
In cancer, Smurf1 often promotes tumorigenesis by degrading tumor-suppressive proteins and activating pro-oncogenic pathways. For example, in gastric cancer, Smurf1 negatively regulates the tumor suppressor DAB2IP, leading to the activation of the PI3K/Akt pathway.[2]
Caption: Smurf1 promotes cancer progression by targeting DAB2IP for degradation.
Smurf1 in Bone Morphogenetic Protein (BMP) Signaling
Smurf1 is a key negative regulator of the BMP signaling pathway, which is crucial for bone formation. It targets both the BMP receptor-regulated Smads (Smad1/5) and the master osteogenic transcription factor Runx2 for proteasomal degradation.
References
- 1. SMURF1: a promising target for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. SMURF1, a promoter of tumor cell progression? - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. Paracrine activity of Smurf1-silenced mesenchymal stem cells enhances bone regeneration and reduces bone loss in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are SMURF1 antagonists and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Smurf1‐targeting microRNA‐136‐5p‐modified bone marrow mesenchymal stem cells combined with 3D‐printed β‐tricalcium phosphate scaffolds strengthen osteogenic activity and alleviate bone defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smurf1 Inhibits Mesenchymal Stem Cell Proliferation and Differentiation into Osteoblasts through JunB Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyagen.com [cyagen.com]
- 11. Smurf1 Silencing Using a LNA‐ASOs/Lipid Nanoparticle System to Promote Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. axonmedchem.com [axonmedchem.com]
- 16. scbt.com [scbt.com]
Independent Verification of Smurf1-IN-1's Reported IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) of the Smurf1 inhibitor, Smurf1-IN-1, with independently verified data and other commercially available alternatives. The information presented herein is supported by experimental data from public sources to aid researchers in making informed decisions for their studies.
Executive Summary
Data Presentation: Comparative IC50 Values of Smurf1 Inhibitors
| Compound Name | Alternate Name(s) | CAS Number | Reported IC50 (nM) | Source Type |
| This compound | SMURF1 inhibitor 38 | 1824708-03-3 | 92 | Vendor Data[1][2] |
| Smurf1 inhibitor 1 | Compound 1 | 1825311-67-8 | 230 | Independent Research[3] |
| Smurf1 modulator-1 | Compound 20 | 1825371-51-4 | 180 | Vendor Data |
| Smurf1-IN-A01 | A01 | 1007647-73-5 | 3.664 (Kd) | Vendor Data[4][5][6] |
| Celastrol | 34157-83-0 | Not specified | Natural Product | |
| (-)-Epigallocatechin Gallate | EGCG | 989-51-5 | Not specified | Natural Product |
Smurf1 Signaling Pathway
Smurf1 is a key negative regulator of the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. It acts as an E3 ubiquitin ligase, targeting specific proteins for degradation by the proteasome. Key substrates of Smurf1 include the receptor-regulated SMADs (Smad1 and Smad5) and the common mediator SMAD (Smad4). By promoting the degradation of these SMAD proteins, Smurf1 effectively attenuates the downstream cellular responses mediated by the TGF-β and BMP pathways, which are crucial in processes like cell proliferation, differentiation, and migration.[7][8][9]
Caption: Simplified Smurf1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for IC50 Determination
In Vitro Biochemical Assay: UbFluor Assay
This protocol is adapted from an independent study on Smurf1 inhibitors and is suitable for determining the IC50 in a purified system.
Principle: This assay measures the enzymatic activity of the Smurf1 HECT domain. UbFluor is a fluorescently labeled ubiquitin that is quenched. Upon enzymatic activity of Smurf1, the fluorescent label is released, leading to an increase in fluorescence polarization, which can be measured.
Materials:
-
Full-length Smurf1 protein
-
UbFluor (fluorescently labeled ubiquitin)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Smurf1 inhibitors (e.g., this compound) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the Smurf1 inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitor solutions. Include a DMSO-only control (no inhibitor) and a buffer-only control (no enzyme).
-
Add Smurf1 protein to all wells except the buffer-only control. A final concentration of 0.5 µM is suggested.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding UbFluor to all wells to a final concentration of 2 µM.
-
Immediately measure the fluorescence polarization at time zero and then kinetically every 5 minutes for 60 minutes at 30°C.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence polarization vs. time curve).
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for in vitro IC50 determination using the UbFluor assay.
Cell-Based Assay: Ubiquitin-Reference Technique (URT) with Dual-Luciferase Reporter
This protocol provides a method to assess the inhibitory effect of compounds on Smurf1-mediated degradation of a target protein within a cellular context.
Principle: A fusion protein is constructed where a substrate of Smurf1 (e.g., RHOB or Smad1) is linked to Firefly luciferase (FL), and this entire unit is linked to Renilla luciferase (RL) via a ubiquitin moiety. In the presence of active Smurf1, the substrate is targeted for degradation, leading to a decrease in the FL signal, while the RL signal remains relatively stable, serving as an internal control. An inhibitor of Smurf1 will prevent this degradation, resulting in a higher FL/RL ratio.[10][11]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids:
-
pRUF-Substrate (e.g., pRUF-RHOB or pRUF-SMAD1)
-
Smurf1 expression plasmid
-
-
Lipofectamine 2000 or other transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Smurf1 inhibitors dissolved in DMSO
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the pRUF-Substrate and Smurf1 expression plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the Smurf1 inhibitor. Include a DMSO-only control.
-
Incubate the cells with the inhibitor for an additional 16-24 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities sequentially using the Dual-Glo Luciferase Assay System and a luminometer, following the manufacturer's instructions.
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well.
-
Normalize the data to the DMSO control (set to 100% activity).
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for cell-based IC50 determination using a dual-luciferase reporter assay.
Conclusion
The provided data and protocols offer a framework for the independent verification of the potency of this compound and other Smurf1 inhibitors. Given the potential discrepancies between vendor-reported and independently verified IC50 values, it is highly recommended that researchers perform their own dose-response experiments using assays relevant to their biological system of interest. The detailed in vitro and cell-based protocols in this guide provide robust methods for such validation, ensuring the reliability and reproducibility of future research findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Smurf1 inhibitor 1 | SMURF1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. SMURF1 inhibitor A01 | 1007647-73-5 [chemicalbook.com]
- 5. SMURF1 inhibitor A01 | 1007647-73-5 [amp.chemicalbook.com]
- 6. SMURF1 inhibitor A01(1007647-73-5) 1H NMR [m.chemicalbook.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are SMURF1 antagonists and how do they work? [synapse.patsnap.com]
- 10. A cell-based high-throughput screening method based on a ubiquitin-reference technique for identifying modulators of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Smurf1-IN-1: A Guide to Safe Laboratory Practices
Researchers and drug development professionals utilizing the novel E3 ubiquitin ligase inhibitor Smurf1-IN-1 must prioritize safety and proper disposal protocols. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this guide provides essential information based on available data and established best practices for handling research-grade chemical compounds. This document outlines the known characteristics of two commercially available compounds referred to as "this compound" and offers a procedural framework for their safe disposal.
Chemical and Physical Properties
Two distinct compounds are marketed as this compound, each with a unique CAS number. It is crucial to identify the specific compound in use within your laboratory to ensure accurate handling and safety assessments. The table below summarizes the available data for both entities.
| Property | Smurf1-IN-A01 | This compound |
| CAS Number | 1007647-73-5 | 1824708-03-3 |
| Molecular Weight | 512.93 g/mol [1] | Not specified |
| Potency | Kd: 3.664 nM[1][2][3] | IC50: 92 nM[4] |
| Solubility | DMSO: 62.5 mg/mL (121.85 mM)[1] | DMSO: 10 mM in 1 mL[4] |
| Storage (Powder) | -20°C for 3 years[1] | Not specified |
| Storage (Solvent) | -80°C for 1 year[1] | -80°C for 6 months; -20°C for 1 month[4] |
Procedural Guidance for Proper Disposal
In the absence of a specific Safety Data Sheet, this compound should be treated as a potentially hazardous substance. The following step-by-step procedure is based on general best practices for the disposal of research chemicals.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of any powders or aerosols.
2. Waste Segregation and Labeling:
-
Do not dispose of this compound, in either solid or dissolved form, down the drain or in regular solid waste containers.
-
Designate a specific, sealed, and clearly labeled waste container for this compound and any materials used in its handling (e.g., contaminated pipette tips, tubes, and wipes).
-
The label should include the full chemical name ("this compound"), the relevant CAS number, the concentration (if in solution), and the appropriate hazard warnings (e.g., "Caution: Research Chemical of Unknown Toxicity").
3. Institutional Protocol Adherence:
-
Crucially, consult and strictly follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.
-
Contact your EHS department to schedule a pickup of the segregated and labeled this compound waste. They are equipped to handle and dispose of such materials in accordance with federal, state, and local regulations.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research environment.
The Smurf1 Signaling Pathway
Smurf1 (SMAD specific E3 ubiquitin protein ligase 1) is a key negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway. It targets SMAD1 and SMAD5 for ubiquitination and subsequent degradation by the proteasome. By inhibiting Smurf1, compounds like this compound can increase the responsiveness of cells to BMP-2 by preventing this degradation.[1][2][3]
The diagram below provides a simplified representation of this signaling pathway and the inhibitory action of this compound.
References
Personal protective equipment for handling Smurf1-IN-1
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Smurf1-IN-1. The following procedures are based on best practices for handling potent, biologically active compounds and should be supplemented by a formal risk assessment conducted by your institution's environmental health and safety department.
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is recommended, treating it as a potentially hazardous compound. The following table summarizes the recommended PPE for various handling procedures.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves (Chemotherapy-rated) - Disposable Gown - Safety Goggles with Side Shields or Face Shield - N95 Respirator (if not handled in a certified chemical fume hood) |
| Reconstitution and Dilution (Liquid Form) | - Double Nitrile Gloves (Chemotherapy-rated) - Disposable Gown - Safety Goggles with Side Shields |
| Administration to Cell Cultures or Animals | - Nitrile Gloves (Chemotherapy-rated) - Lab Coat - Safety Glasses |
| Waste Disposal | - Double Nitrile Gloves (Chemotherapy-rated) - Disposable Gown - Safety Goggles with Side Shields |
Note: All disposable PPE should be discarded as hazardous waste after handling the compound. Reusable PPE must be decontaminated according to institutional guidelines.[1]
Experimental Protocols: Safe Handling and Disposal Workflow
The following protocol outlines the essential steps for safely handling and disposing of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Conduct all weighing and initial dilutions of solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
- Ensure a calibrated analytical balance is located within the containment area.
- Prepare a designated workspace for handling the compound. Cover the work surface with absorbent, disposable bench paper.
- An emergency eyewash and safety shower must be readily accessible.
2. Weighing and Reconstitution:
- Don the appropriate PPE as specified in the table above.
- Carefully weigh the desired amount of this compound powder.
- Slowly add the appropriate solvent (e.g., DMSO) to the solid to avoid aerosolization.
- Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
3. Dilution and Use:
- Perform all subsequent dilutions in a chemical fume hood or biological safety cabinet, depending on the application.
- Use positive displacement pipettes for accurate handling of small volumes of volatile solvents like DMSO.
- Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.
4. Spill Management:
- In case of a spill, immediately alert others in the area.
- For small spills, use a commercial chemotherapy spill kit or absorbent pads to contain and clean the area. Work from the outside of the spill inwards.
- For larger spills, evacuate the area and contact your institution's safety office.
- All materials used for spill cleanup must be disposed of as hazardous waste.
5. Disposal:
- All solid waste contaminated with this compound, including pipette tips, tubes, vials, and contaminated PPE, must be collected in a designated, labeled hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
- Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
